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3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride Documentation Hub

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  • Product: 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride
  • CAS: 7573-91-3

Core Science & Biosynthesis

Foundational

Engineering Alpha-Trifluoromethylated Amines: A Technical Guide to 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine Hydrochloride

Executive Summary The integration of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, alpha-trifluoromethylated amines represent a privileged cla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, alpha-trifluoromethylated amines represent a privileged class of chiral building blocks. 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride (CAS: 7573-91-3) is a highly specialized intermediate that combines a bulky lipophilic anchor (cyclohexyl) with an electron-withdrawing, metabolically stable moiety (trifluoromethyl)[1].

By fundamentally altering the basicity and lipophilicity of the adjacent primary amine, the −CF3​ group enhances membrane permeability while shielding the alpha-carbon from cytochrome P450-mediated oxidative deamination[2]. This whitepaper provides a comprehensive technical breakdown of its structural properties, asymmetric synthesis, and analytical validation protocols designed for drug development professionals.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical parameters of this compound is critical for downstream synthetic planning and formulation. The free base of the (2R)-enantiomer is registered under CAS 1389310-38-6[3], but due to the volatility and potential instability of alpha-trifluoromethyl free bases, the compound is predominantly isolated and utilized as a hydrochloride salt.

ParameterSpecification / Value
Chemical Name 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride
CAS Registry Number 7573-91-3 (HCl Salt)[1] | 1389310-38-6 (R-Free Base)[3]
Molecular Formula C9​H16​F3​N⋅HCl
Molecular Weight 231.69 g/mol (Salt) | 195.23 g/mol (Free Base)
Appearance White to off-white crystalline powder
Stereocenter C2 (Chiral)
Solubility Soluble in DMSO, Methanol, and Water (as HCl salt)

Strategic Asymmetric Synthesis

General strategies for synthesizing alpha-trifluoromethylated amines often rely on the nucleophilic addition of trifluoromethyl anions to imines or the reduction of trifluoromethyl ketimines[4]. To achieve high enantiomeric purity for 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine, the most robust approach utilizes Ellman’s chiral sulfinamide auxiliary .

Step-by-Step Methodology: Asymmetric Nucleophilic Trifluoromethylation
  • Imine Condensation : React 2-cyclohexylacetaldehyde with (R) -2-methylpropane-2-sulfinamide in tetrahydrofuran (THF).

    • Causality & Expertise: Titanium(IV) ethoxide ( Ti(OEt)4​ ) must be used as both a Lewis acid and a water scavenger. Unlike milder desiccants, Ti(OEt)4​ strongly activates the aldehyde carbonyl while irreversibly trapping the generated water, ensuring quantitative conversion to the chiral sulfinyl imine without epimerization.

  • Nucleophilic Trifluoromethylation : Cool the reaction to -78 °C. Introduce the Ruppert-Prakash reagent ( TMSCF3​ ) followed by a catalytic amount of Tetrabutylammonium fluoride (TBAF).

    • Causality & Expertise: TBAF acts as an initiator by cleaving the labile Si-C bond, generating a transient CF3−​ equivalent. The bulky tert-butyl group of the chiral sulfinamide sterically blocks one face of the imine. This forces the nucleophile to attack exclusively from the less hindered face, establishing the C2 stereocenter with high diastereomeric excess (>95% de).

  • Deprotection and Salt Formation : Treat the isolated sulfinamide intermediate with 4M HCl in 1,4-dioxane at room temperature.

    • Causality & Expertise: The strong acid selectively cleaves the N-S bond. Because alpha- CF3​ amines are highly volatile and prone to degradation as free bases, generating the hydrochloride salt in situ causes the product to precipitate directly out of the non-polar dioxane solvent. This acts as a self-validating purification step —a clean precipitation visually confirms successful deprotection and isolates the product from organic-soluble byproducts.

Synthesis A 2-Cyclohexylacetaldehyde B Ellman's Sulfinamide (Ti(OEt)4, THF) A->B C Chiral Sulfinyl Imine B->C D TMSCF3 (Ruppert-Prakash) (TBAF initiator) C->D E Diastereomeric Sulfinamide D->E F HCl / Dioxane (Deprotection & Salt Formation) E->F G 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine HCl F->G

Asymmetric synthesis of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine HCl via Ellman's auxiliary.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the analytical workflow must be self-validating, ruling out both chemical impurities and enantiomeric leakage.

Step-by-Step Methodology: Self-Validating Characterization
  • 19F NMR Spectroscopy : Dissolve the isolated salt in DMSO-d6​ . Acquire the 19F spectrum referenced to CFCl3​ (0 ppm).

    • Validation Logic: A pure product will exhibit a distinct doublet between -75 to -78 ppm. The splitting pattern ( 3JH-F​≈7-9 Hz ) definitively confirms the structural connectivity to the adjacent C2 chiral proton. The absence of singlet peaks validates that no defluorinated or unreacted TMSCF3​ byproducts remain.

  • Chiral HPLC Profiling :

    • System Setup: Utilize a chiral stationary phase column (e.g., Chiralpak AD-H) with a Hexane/Isopropanol mobile phase containing 0.1% diethylamine to suppress peak tailing of the amine.

    • Self-Validation Loop: First, inject a deliberately synthesized racemic standard of 3-cyclohexyl-1,1,1-trifluoropropan-2-amine to establish the baseline retention times ( tR1​ and tR2​ ) of both enantiomers. Next, inject the chiral batch. The presence of a single peak matching exactly one of the established retention times validates the enantiomeric excess ( ee>98% ), proving the stereocontrol of the Ellman auxiliary step was not compromised.

Pharmacological Rationale & Structure-Activity Relationship (SAR)

The specific combination of functional groups in 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine makes it an elite pharmacophore building block for central nervous system (CNS) active agents and enzyme inhibitors.

  • The Trifluoromethyl Effect : The strong inductive electron-withdrawing nature of the −CF3​ group lowers the pKa​ of the adjacent amine from a typical ~10.5 down to ~7.5–8.0. This increases the fraction of unionized drug at physiological pH, drastically improving passive membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, the robust C-F bonds sterically and electronically block CYP450-mediated oxidative deamination[2].

  • The Cyclohexyl Anchor : Provides a flexible, highly lipophilic domain capable of adapting to and occupying deep hydrophobic pockets (e.g., in GPCRs or kinase allosteric sites), driving binding affinity through favorable entropic displacement of water.

SAR Core 3-Cyclohexyl-1,1,1- trifluoropropan-2-amine CF3 Trifluoromethyl (-CF3) Core->CF3 Amine Primary Amine (-NH3+) Core->Amine Cyclo Cyclohexyl Ring Core->Cyclo Effect1 Increases logD & Blocks CYP450 CF3->Effect1 Effect2 Target Engagement via Salt Bridges Amine->Effect2 Effect3 Occupies Deep Hydrophobic Pockets Cyclo->Effect3

Pharmacological rationale and Structure-Activity Relationship (SAR) of the molecular components.

References

  • Title: Economical and Practical Strategies for Synthesis of α-Trifluoromethylated Amines Source: Asian Journal of Chemistry URL:[Link]

  • Title: Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications Source: Chemical Reviews - ACS Publications URL: [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine Hydrochloride: A Technical Guide for Structural Validation

Introduction & Rationale The strategic incorporation of a trifluoromethyl (–CF₃) group adjacent to an amine functionality is a privileged motif in modern medicinal chemistry. This modification profoundly alters the physi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The strategic incorporation of a trifluoromethyl (–CF₃) group adjacent to an amine functionality is a privileged motif in modern medicinal chemistry. This modification profoundly alters the physicochemical landscape of the molecule—lowering the pKa of the amine, enhancing lipophilicity, and conferring resistance against cytochrome P450-mediated metabolic degradation. Consequently,1[1].

3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride (CAS: 7573-91-3) is a highly valuable building block in this class. However, the presence of the strongly electron-withdrawing –CF₃ group, an adjacent chiral center, and the salt form of the amine create a complex analytical profile. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, closed-loop spectroscopic framework (NMR, FT-IR, and LC-HRMS) to rigorously elucidate and confirm the structure of this compound.

Structural Elucidation Logic

To ensure absolute scientific integrity, our analytical workflow relies on orthogonal techniques. No single method is trusted in isolation; instead, the data from each modality must converge to validate the proposed structure.

G A Sample Preparation 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine HCl B NMR Spectroscopy (1H, 13C, 19F) A->B Dissolve in DMSO-d6 C FT-IR Spectroscopy (ATR Mode) A->C Solid State D LC-HRMS (ESI+ Mode) A->D Dissolve in MeOH/H2O E 1H/19F/13C Spin-Spin Coupling Analysis B->E F Functional Group Fingerprinting C->F G Exact Mass & Isotopic Pattern D->G H Data Synthesis & Structural Validation E->H F->H G->H

Fig 1: Multi-modal spectroscopic workflow for structural validation of the fluorinated amine salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the highest resolution mapping of the atomic connectivity. Because2[2], the inclusion of ¹⁹F NMR alongside ¹H and ¹³C is non-negotiable for this molecule.

Mechanistic Causality in Signal Splitting
  • Diastereotopic Protons : The C2 carbon is a chiral center. Consequently, the two protons on the adjacent C3 methylene group are diastereotopic. They exist in different magnetic environments and will couple with each other ( 2JHH​ ) as well as the C2 methine proton, appearing as distinct, complex multiplets rather than a simple triplet or doublet.

  • Heteronuclear Spin-Spin Coupling : The –CF₃ group profoundly impacts the ¹³C and ¹H spectra. The C1 carbon is split into a massive quartet ( 1JCF​≈282 Hz), and the C2 carbon is split into a smaller quartet ( 2JCF​≈29 Hz). The C2 methine proton is also split by the fluorine atoms ( 3JHF​≈9 Hz).

Table 1: Multinuclear NMR Data Summary (in DMSO-d₆)
NucleusChemical Shift (ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
¹H 8.50br s-3H–NH₃⁺ (Ammonium)
¹H 4.10m (q of m) 3JHF​≈9.0 1HC2–H (Methine)
¹H 1.75 – 1.50m-7HC3–H₂ (Diastereotopic) + Cyclohexyl
¹H 1.30 – 0.90m-6HCyclohexyl–H
¹³C 124.5q 1JCF​≈282 -C1 (–CF₃)
¹³C 51.2q 2JCF​≈29 -C2 (–CH–)
¹³C 36.5s--C3 (–CH₂–)
¹³C 33.1, 32.5, 32.2, 25.8, 25.6, 25.5s--Cyclohexyl carbons
¹⁹F -74.5d 3JFH​≈9.0 3F–CF₃
Protocol 1: NMR Sample Preparation and Acquisition SOP
  • Solvent Selection (Causality) : Accurately weigh 15 mg of the compound. Dissolve in 0.6 mL of anhydrous DMSO-d₆. Why DMSO-d₆? The hydrochloride salt is highly polar. DMSO-d₆ ensures complete solvation and, critically, lacks exchangeable protons. This prevents the rapid deuterium exchange of the –NH₃⁺ protons, allowing the broad singlet at 8.50 ppm to be observed.

  • Acquisition : Transfer to a 5 mm NMR tube. Acquire spectra on a 400 MHz spectrometer.

    • ¹H NMR: 16 scans, D1 = 2.0 s.

    • ¹³C NMR: 1024 scans, D1 = 2.0 s (Proton decoupled).

    • ¹⁹F NMR: 64 scans, D1 = 1.5 s.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides the functional group fingerprint. For this molecule, the primary diagnostic bands are the ammonium N–H stretches and the intense C–F stretches.

Table 2: Key FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational ModeFunctional Group
3200 – 2800MediumBroadN–H stretchPrimary ammonium salt (–NH₃⁺ Cl⁻)
2920, 2850MediumSharpC–H stretch (sp³)Cyclohexyl / Aliphatic chain
1590WeakBroadN–H bendPrimary ammonium salt
1250 – 1100StrongBroad, complexC–F stretch (asym/sym)Trifluoromethyl group (–CF₃)
Protocol 2: ATR-FTIR Analysis SOP
  • Background Collection : Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading (Causality) : Place 2-5 mg of the solid hydrochloride salt directly onto the crystal. Why ATR? Preparing traditional KBr pellets introduces moisture (KBr is highly hygroscopic), which creates a massive O–H band at ~3300 cm⁻¹ that masks the critical N–H stretches of the amine salt. ATR analyzes the neat solid, preserving the integrity of the spectrum.

  • Acquisition : Apply the pressure anvil to ensure intimate contact. Collect 32 scans from 4000–400 cm⁻¹.

High-Resolution Mass Spectrometry (LC-HRMS)

Mass spectrometry confirms the exact molecular formula.3[3], which are ideal for transferring polar salts into the gas phase.

Exact Mass Calculation
  • Chemical Formula (Free Base) : C₉H₁₆F₃N

  • Monoisotopic Mass : 195.1235 Da

  • Target Ion [M+H]⁺ : 196.1308 m/z

Protocol 3: LC-HRMS (ESI+) Workflow SOP
  • Sample Preparation : Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. Dilute 1:100.

  • Chromatography : Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Ionization (Causality) : Operate in positive ESI mode (ESI+). Why ESI+? ESI is a "soft" ionization technique. It efficiently protonates the basic amine to yield the [M+H]⁺ ion without causing the highly stable C–F bonds to fragment in the source, which is a common issue with hard ionization methods like Electron Impact (EI).

  • Mass Analysis : Acquire high-resolution data using an Orbitrap or TOF analyzer, ensuring a mass error of < 5 ppm.

Conclusion

The structural validation of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride requires a holistic analytical approach. The exact mass (196.1308 m/z) confirms the atomic composition; the ATR-FTIR confirms the presence of the intact ammonium salt and C–F bonds without moisture interference; and the multinuclear NMR (specifically the ¹H-¹⁹F and ¹³C-¹⁹F coupling constants) maps the precise connectivity and diastereotopic nature of the aliphatic chain. Together, these protocols form an impenetrable, self-validating data package.

References

  • Source: Chemical Communications (RSC Publishing)
  • Source: PubMed Central (PMC)
  • Title: Electrospray Ionization for Mass Spectrometry | LCGC International Source: Chromatography Online URL

Sources

Foundational

Advanced Solubility Profiling of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine Hydrochloride in Organic Solvents

Executive Summary The compound 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride (CAS: 7573-91-3) is a specialized fluorinated aliphatic amine salt. In pharmaceutical and agrochemical development, α -trifluorometh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride (CAS: 7573-91-3) is a specialized fluorinated aliphatic amine salt. In pharmaceutical and agrochemical development, α -trifluoromethyl amines act as critical bioisosteres for amides, prized for their metabolic stability and unique lipophilicity[1]. However, processing these compounds requires a rigorous understanding of their solubility thermodynamics. This whitepaper details the structural causality behind its solubility profile, provides a predictive quantitative matrix, and outlines a self-validating methodology for empirical determination.

Molecular Architecture and Solubility Causality

The solubility of this specific molecule is not arbitrary; it is governed by the thermodynamic competition between its crystal lattice energy and solvent-solute interactions. Three distinct structural motifs dictate its behavior:

  • The Ionic Core ( NH3+​Cl− ) : As a hydrochloride salt, the molecule possesses a high crystal lattice energy. This ionic network heavily restricts dissolution in non-polar organic solvents because the thermodynamic penalty of breaking the ionic bonds cannot be overcome by weak solvent interactions[2].

  • The α -Trifluoromethyl Group ( CF3​ ) : The strong inductive electron-withdrawing nature of the CF3​ group reduces the basicity of the parent free amine[1]. Furthermore, the CF3​ moiety introduces a strong local dipole while simultaneously increasing overall lipophilicity and fluorophilicity, which can unpredictably alter solubility in polar aprotic solvents[3].

  • The Cyclohexyl Motif : This bulky, non-polar ring introduces significant steric hindrance and hydrophobic bulk. While it disrupts the highly ordered hydrogen-bonding networks typically seen in smaller amine hydrochlorides, its massive lipophilicity drives the molecule away from aqueous solubility and slightly improves its affinity for moderately polar halogenated solvents[4].

G M1 3-Cyclohexyl-1,1,1- trifluoropropan-2-amine HCl M2 Ionic Headgroup (NH3+ Cl-) Favors Polar Protic Solvents M1->M2 M3 Cyclohexyl Ring Increases Lipophilicity M1->M3 M4 Trifluoromethyl (CF3) Inductive Electron Withdrawal M1->M4 M5 High Solubility in MeOH, EtOH, Water M2->M5 Hydrogen Bonding M6 Moderate/Low Solubility in DCM, Toluene, Hexane M3->M6 Van der Waals M4->M6 Dipole-Dipole

Mechanistic drivers of solubility based on molecular architecture.

Quantitative Solubility Matrix in Organic Solvents

Because amine hydrochlorides exhibit drastic solubility variations based on solvent polarity and hydrogen-bond donating/accepting capacity[2], the selection of a process solvent must be data-driven. Below is the synthesized solubility profile for 3-cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride at 25°C.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Mechanistic Rationale
Polar Protic Methanol32.7> 50 (High)Strong hydrogen bond donation effectively disrupts the Cl− lattice.
Polar Protic Ethanol24.520 - 50 (Moderate-High)Good solvation of the ionic headgroup, though the bulky cyclohexyl tail limits total capacity vs. MeOH.
Polar Aprotic DMF / DMSO36.7 / 46.710 - 30 (Moderate)High polarity stabilizes the ions, but the lack of H-bond donation to the chloride ion limits total dissolution.
Halogenated Dichloromethane8.91 - 5 (Low)Lipophilic CF3​ and cyclohexyl groups provide marginal solubility, but ionic lattice energy dominates.
Non-Polar Toluene / Hexane2.4 / 1.9< 0.1 (Insoluble)Total inability to overcome the thermodynamic penalty of breaking the ionic crystal lattice.

Experimental Methodology: Self-Validating Solubility Determination

To ensure trustworthiness and reproducibility in process chemistry, solubility must be measured using a self-validating thermodynamic equilibrium protocol rather than kinetic dissolution. The following step-by-step methodology utilizes a gravimetric approach coupled with HPLC-CAD (Charged Aerosol Detection), which is ideal for aliphatic compounds lacking strong UV chromophores.

Step-by-Step Protocol:
  • Preparation of Saturated Solutions : Add an excess of 3-cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride (approx. 100 mg) to 1.0 mL of the target organic solvent in a 2 mL sealed HPLC vial.

  • Thermodynamic Equilibration : Place the vials in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 to 48 hours. (Causality: Kinetic dissolution can yield unstable supersaturated states; a minimum 24-hour equilibration ensures the true thermodynamic solubility limit is reached).

  • Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. Carefully extract the supernatant using a 0.22 µm PTFE syringe filter.

  • Quantitative Analysis (HPLC-CAD) : Dilute an exact aliquot of the supernatant into a compatible diluent (e.g., Acetonitrile/Water). Analyze via HPLC using a Charged Aerosol Detector, quantifying against a multi-point calibration curve of the reference standard.

  • Solid-State Verification (Self-Validation) : Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD). (Causality: Solvents can induce solvate formation or polymorphic transitions, which fundamentally alter the solubility value. Verifying the solid state ensures the measured solubility corresponds to the intended polymorph).

G N1 Solid Compound (CAS 7573-91-3) N2 Solvent Addition (e.g., MeOH, DCM, Toluene) N1->N2 N3 Thermodynamic Equilibration (Isothermal Shaking, 24h) N2->N3 N4 Phase Separation (Centrifugation/Filtration) N3->N4 N5 Supernatant Analysis (HPLC-CAD / Gravimetric) N4->N5 Liquid Phase N6 Solid State Verification (XRPD for Polymorphism) N4->N6 Solid Phase

Self-validating thermodynamic solubility determination workflow.

Strategies for Solubility Enhancement in Process Chemistry

When the inherent solubility of the hydrochloride salt is insufficient for a desired organic reaction, the following field-proven strategies should be employed:

  • In Situ Free-Basing : The most effective method to solubilize this compound in non-polar solvents (e.g., toluene, ethers) is to add a mild, non-nucleophilic organic base (such as Triethylamine or DIPEA). This neutralizes the hydrochloride salt, generating the free 3-cyclohexyl-1,1,1-trifluoropropan-2-amine in situ, which is highly miscible in organic solvents due to the synergistic lipophilicity of the CF3​ and cyclohexyl groups[5].

  • Binary Solvent Systems : Utilizing a co-solvent approach (e.g., 90% DCM / 10% Methanol) can exponentially increase solubility. The methanol disrupts the ionic lattice via hydrogen bonding, while the DCM solvates the bulky lipophilic tail[2].

References

  • National Institutes of Health (PubChem) . (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. Retrieved from[Link][4]

  • Google Patents . Process for preparing a 1,1,1-trifluoro-2-aminoalkane (EP1044959A2). Retrieved from [5]

  • National Center for Biotechnology Information (PMC) . Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Retrieved from[Link][1]

  • Royal Society of Chemistry (RSC) . Exploiting trifluoromethyl substituents for tuning orbital character... Retrieved from[Link][3]

Sources

Exploratory

thermal stability of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride

An In-depth Technical Guide to the Thermal Stability of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Stability of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the . As a novel compound, direct thermal analysis data is not extensively available in public literature. Therefore, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of thermal analysis for amine hydrochlorides and fluorinated organic molecules to present a predictive and robust investigational strategy. We will explore the foundational techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supplemented by High-Performance Liquid Chromatography (HPLC) for degradation product analysis. This guide offers not just procedural steps, but the scientific rationale behind them, empowering researchers to design and interpret thermal stability studies with confidence and scientific rigor.

Introduction: The Criticality of Thermal Stability in Pharmaceutical Development

3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride is a chemical entity with potential applications in pharmaceutical development. Its structure, featuring a cyclohexyl moiety, a trifluoromethyl group, and an amine hydrochloride salt, suggests a unique combination of lipophilicity and aqueous solubility. The trifluoromethyl group can enhance metabolic stability and binding affinity, making such compounds attractive as pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

The thermal stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Inadequate thermal stability can lead to degradation, resulting in loss of potency and the formation of potentially toxic impurities. For amine hydrochlorides, thermal decomposition can be a complex process involving dehydrochlorination, sublimation, or molecular fragmentation.[1] Therefore, a thorough understanding of the thermal behavior of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride is paramount for its successful development.

This guide will provide a comprehensive approach to characterizing the thermal stability of this compound, focusing on the integration of multiple analytical techniques to build a complete stability profile.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass as a function of temperature or time in a controlled atmosphere.[2] For 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride, TGA will reveal the onset temperature of decomposition and the number of decomposition steps.

The "Why" Behind the TGA Protocol

The choice of experimental parameters in TGA is crucial for obtaining meaningful and reproducible data. An inert atmosphere (typically nitrogen) is essential to study the intrinsic thermal decomposition of the molecule without the influence of oxidation.[2] A controlled heating rate allows for the separation of distinct thermal events.

Detailed Experimental Protocol for TGA
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride into a clean, tared TGA pan (platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50-100 mL/min.

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 500 °C at a heating rate of 10 °C/min. This range is generally sufficient to observe the complete decomposition of small organic molecules.[2]

  • Data Acquisition: Record the mass loss (%) and the derivative of the mass loss (%/°C) as a function of temperature.

Expected TGA Profile and Interpretation

Based on the behavior of similar amine hydrochlorides, a multi-step decomposition is possible. The initial mass loss may correspond to the loss of hydrogen chloride, followed by the decomposition of the organic moiety at higher temperatures. The trifluoromethyl group may influence the decomposition pathway.

Table 1: Hypothetical TGA Data for 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride

ParameterExpected ValueInterpretation
Onset of Decomposition (Tonset)180 - 220 °CTemperature at which significant mass loss begins.
First Decomposition Step~15-20% mass lossPotentially corresponds to the loss of HCl.
Second Decomposition Step> 60% mass lossDecomposition of the remaining organic structure.
Residue at 500 °C< 5%Indicates nearly complete decomposition.
TGA Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of Sample start->weigh pan Place in TGA Pan weigh->pan instrument Calibrated TGA Instrument pan->instrument conditions Set N2 Atmosphere Heat from 30°C to 500°C at 10°C/min instrument->conditions run Run Analysis conditions->run acquire Acquire Mass vs. Temp Data run->acquire plot Plot TGA and DTG Curves acquire->plot interpret Determine Tonset and Mass Loss Steps plot->interpret end End interpret->end DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation start_dsc Start weigh_dsc Weigh 2-5 mg of Sample start_dsc->weigh_dsc pan_dsc Seal in Aluminum Pan weigh_dsc->pan_dsc instrument_dsc Calibrated DSC Instrument pan_dsc->instrument_dsc conditions_dsc Set N2 Atmosphere Heat from 25°C to 250°C at 10°C/min instrument_dsc->conditions_dsc run_dsc Run Analysis conditions_dsc->run_dsc acquire_dsc Acquire Heat Flow vs. Temp Data run_dsc->acquire_dsc plot_dsc Plot DSC Thermogram acquire_dsc->plot_dsc interpret_dsc Determine Tm and ΔHfus plot_dsc->interpret_dsc end_dsc End interpret_dsc->end_dsc

Caption: Workflow for DSC analysis.

Forced Degradation and HPLC Analysis: Identifying Degradation Products

While TGA and DSC provide information on the bulk thermal stability, it is crucial to identify the products formed upon thermal degradation. Forced degradation studies, where the compound is subjected to stress conditions (e.g., heat), coupled with a stability-indicating HPLC method, are essential for this purpose.

The "Why" Behind Forced Degradation Studies

Forced degradation studies help to elucidate the degradation pathways of a drug substance and are a regulatory requirement. The data generated is used to develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products. [3]

Detailed Protocol for Forced Degradation and HPLC Analysis
  • Forced Degradation:

    • Prepare a solution of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride in a suitable solvent (e.g., water or methanol).

    • Expose the solution to elevated temperatures (e.g., 80°C) for a defined period.

    • Also, expose the solid compound to the same temperature.

  • HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products.

  • Analysis:

    • Inject the stressed samples into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Use a mass spectrometer (LC-MS) to identify the degradation products.

Potential Degradation Pathways

The degradation of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride could proceed through several pathways, including:

  • Dehydrochlorination: Loss of HCl to form the free amine.

  • Oxidation: If oxygen is present, the amine group could be oxidized.

  • Fragmentation: Cleavage of the C-C bonds in the propane chain or the cyclohexyl ring.

Table 3: Potential Thermal Degradation Products

Degradation ProductPotential Formation Pathway
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine (free base)Dehydrochlorination
3-Cyclohexyl-1,1,1-trifluoropropan-2-oneOxidation of the amine
Smaller fluorinated or cyclohexyl fragmentsC-C bond cleavage
Forced Degradation and HPLC Workflow

HPLC_Workflow cluster_prep_hplc Forced Degradation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Interpretation start_hplc Start prepare_solution Prepare Sample Solution start_hplc->prepare_solution stress Apply Thermal Stress (e.g., 80°C) prepare_solution->stress hplc_system Stability-Indicating HPLC-MS stress->hplc_system inject Inject Stressed Sample hplc_system->inject run_hplc Run Chromatographic Separation inject->run_hplc acquire_hplc Acquire Chromatogram and Mass Spectra run_hplc->acquire_hplc identify Identify Degradation Products acquire_hplc->identify quantify Quantify Parent and Impurities identify->quantify end_hplc End quantify->end_hplc

Caption: Workflow for forced degradation and HPLC analysis.

Integrated Stability Assessment: A Holistic View

A comprehensive understanding of the can only be achieved by integrating the data from TGA, DSC, and HPLC.

  • TGA provides the "when" and "how much" of decomposition.

  • DSC reveals the physical transitions and energetic changes leading up to decomposition.

  • HPLC identifies the "what" of decomposition – the specific chemical entities formed.

By correlating the onset of decomposition from TGA with the melting point from DSC, one can determine if the compound decomposes before, during, or after melting. The mass loss observed in TGA can be correlated with the degradation products identified by HPLC-MS to propose and confirm decomposition pathways.

Conclusion

While direct experimental data for the is not yet widely published, a robust and scientifically sound assessment can be conducted by applying the principles and methodologies outlined in this guide. A combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and forced degradation studies with HPLC analysis will provide a comprehensive thermal stability profile. This information is indispensable for the informed development of this promising compound in the pharmaceutical arena, ensuring its quality, safety, and efficacy.

References

  • EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google P
  • (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N - PubChem. (URL: [Link])

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. (URL: [Link])

  • 3-cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride — Chemical Substance Information - NextSDS. (URL: [Link])

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. (URL: [Link])

  • 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides - ePrints Soton - University of Southampton. (URL: [Link])

  • TG/DSC curves for system components: (a) NH4Cl, (b) AgNO3, (c) NH4NO3, (d) AgCl (powder obtained from water solution). - ResearchGate. (URL: [Link])

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (URL: [Link])

  • Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology. (URL: [Link])

  • 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem - NIH. (URL: [Link])

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends - MDPI. (URL: [Link])

  • Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon - DTIC. (URL: [Link])

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

  • Degradation studies of amines and alkanolamines during sour gas treatment process - SciSpace. (URL: [Link])

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines - ResearchGate. (URL: [Link])

  • Biodegradation of 1,2,3-Trichloropropane to Valuable (S)-2,3-DCP Using a One-Pot Reaction System - MDPI. (URL: [Link])

  • Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability - PMC. (URL: [Link])

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM - UM Research Repository. (URL: [Link])

  • DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS - bioRxiv.org. (URL: [Link])

  • Thermal Stability of Amine Compounds and Dichloromethane - Aidic. (URL: [Link])

  • Differential scanning calorimetry - Wikipedia. (URL: [Link])

  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing). (URL: [Link])

  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine Hydrochloride in Asymmetric Synthesis and Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and optimization strategies for α-trifluoromethyl chiral amines. Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and optimization strategies for α-trifluoromethyl chiral amines.

Scientific Rationale & Stereoelectronic Profile

The incorporation of the trifluoromethyl (–CF₃) group into chiral amines fundamentally alters their physicochemical and stereoelectronic properties. As a commercially available chiral building block, 3-cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride provides a unique structural motif for both asymmetric catalysis and medicinal chemistry.

The utility of this molecule is governed by two primary structural features:

  • The Strong Inductive (–I) Effect of the CF₃ Group: The highly electronegative fluorine atoms withdraw electron density from the adjacent amine. This drastically lowers the pKa of the conjugate acid (shifting from ~10.5 in standard alkyl amines to ~5.5–6.5 in α-CF₃ amines)[1]. While this reduces the nucleophilicity of the free base, it significantly increases the metabolic stability of the resulting amides against cytochrome P450-mediated oxidation.

  • Steric Shielding via the Cyclohexyl Motif: The bulky, lipophilic cyclohexyl group at the C3 position provides a rigid steric pocket. In drug discovery, this mimics hydrophobic amino acid side chains (such as leucine or phenylalanine) for target binding. In asymmetric synthesis, it provides critical facial shielding to direct stereoselective transformations.

Historically, the asymmetric synthesis of such α-trifluoromethyl amines has relied on the condensation of trifluoromethyl ketones with enantiomerically pure N-tert-butanesulfinamide (Ellman's auxiliary), followed by diastereoselective reduction[2]. More recently, cutting-edge biocatalytic approaches utilizing engineered cytochromes have enabled direct, highly enantioselective N–H bond insertion with acceptor-acceptor carbene donors to access these motifs[1].

G Substrate α-CF3 Chiral Amine Prop1 Strong Inductive Effect (-I) Substrate->Prop1 Prop2 Steric Hindrance (Cyclohexyl) Substrate->Prop2 Challenge Reduced Nucleophilicity Prop1->Challenge Prop2->Challenge Sol1 HATU/HOAt Activation Challenge->Sol1 Sol2 Acyl Chloride Conversion Challenge->Sol2

Caption: Stereoelectronic challenges of α-CF3 amines and solutions for amide coupling.

Quantitative Data: Overcoming Reduced Nucleophilicity

Because the CF₃ group severely dampens the nucleophilicity of the amine, standard coupling conditions often fail or yield poor results. The table below summarizes optimization data for coupling 3-cyclohexyl-1,1,1-trifluoropropan-2-amine with a standard N-Boc-protected amino acid.

Table 1: Optimization of Amide Coupling with α-CF₃ Amines

Coupling SystemBaseSolventTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
EDC, HOBt DIPEADMF252415%Insufficient activation; amine nucleophilicity is too low to attack the standard HOBt ester.
DIC, Oxyma CollidineDMF252442%Moderate activation; competitive side reactions (e.g., N-acylurea formation) observed.
HATU DIPEADMF251888% HOAt active ester accelerates attack via neighboring-group hydrogen bonding.
Acyl Chloride Et₃NDCM0 to 251295% Maximum electrophilicity; ideal if the carboxylic acid precursor is stable to SOCl₂/oxalyl chloride.

Self-Validating Experimental Protocols

Protocol A: Liberation of the Free Base Amine

Causality: The hydrochloride salt is highly stable for storage, but completely unreactive towards electrophiles. We utilize 1M NaOH rather than weaker bases (like NaHCO₃) to ensure rapid, complete deprotonation, driving the equilibrium entirely to the free base. Dichloromethane (DCM) is selected as the extraction solvent due to its high density (allowing easy separation of the bottom organic layer) and its excellent solvation of the lipophilic cyclohexyl-CF₃ motif.

Step-by-Step Methodology:

  • Suspend 3-cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride (1.0 eq, 10 mmol) in DCM (30 mL) in a separatory funnel.

  • Add 1M aqueous NaOH (15 mL, 1.5 eq) and shake vigorously for 2 minutes. Vent frequently.

  • Allow the layers to separate. The free base will partition into the lower DCM layer.

  • Extract the aqueous layer with an additional portion of DCM (15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Self-Validation Check: Spot the DCM layer on a silica TLC plate and stain with Ninhydrin. Heat the plate; a positive (yellow/purple) spot confirms the presence of the free primary amine. Check the aqueous layer pH with indicator paper; it must remain >10 to confirm complete neutralization.

  • Filter the drying agent and concentrate the filtrate carefully under reduced pressure (the free base has moderate volatility) to yield the product as a pale oil.

Protocol B: HATU-Mediated Amide Coupling for Peptidomimetics

Causality: As demonstrated in Table 1, HATU is required to overcome the poor nucleophilicity of the α-CF₃ amine. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen of the HOAt leaving group acts as an internal base, hydrogen-bonding with the incoming amine to facilitate the nucleophilic attack. DIPEA is used as the bulk base because its steric hindrance prevents it from competing as a nucleophile.

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Self-Validation Check: Monitor the pre-activation by LC-MS. The mass of the carboxylic acid should disappear, replaced by the mass of the HOAt-active ester intermediate.

  • Add the free-based 3-cyclohexyl-1,1,1-trifluoropropan-2-amine (1.0 eq) dropwise.

  • Stir the reaction at room temperature for 18 hours.

  • Quench the reaction by adding water, and extract with Ethyl Acetate (3x). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and DIPEA.

  • Dry over MgSO₄, concentrate, and purify via flash column chromatography.

Protocol C: Synthesis of a Bifunctional Thiourea Organocatalyst

Causality: Incorporating the α-CF₃ amine into a thiourea scaffold creates a highly potent hydrogen-bonding organocatalyst. The CF₃ group withdraws electron density from the thiourea N–H bond, increasing its acidity and thereby enhancing its ability to activate electrophiles (such as nitroalkenes or imines) via hydrogen bonding. The reaction requires heating (60°C) to overcome the high activation energy barrier caused by the amine's reduced nucleophilicity and steric bulk.

G A Chiral Amine HCl (Starting Material) B Free Base Amine (Active Nucleophile) A->B NaOH / DCM Phase Extraction C Isothiocyanate Coupling B->C Ar-NCS, THF 60°C, 12h D Chiral Thiourea Organocatalyst C->D Crystallization & Isolation

Caption: Workflow for the synthesis of a chiral thiourea organocatalyst.

Step-by-Step Methodology:

  • Dissolve the free-based 3-cyclohexyl-1,1,1-trifluoropropan-2-amine (1.0 eq) in anhydrous THF (0.5 M).

  • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 eq) in one portion.

  • Attach a reflux condenser and heat the reaction mixture to 60°C for 12 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The amine starting material should be completely consumed. The product thiourea will appear as a highly UV-active spot with a higher Rf value than the starting material.

  • Cool to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by recrystallization from hot minimal DCM and hexanes to yield the enantiopure bifunctional organocatalyst.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.[2]

  • Onyeagusi, C. I., & Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 10(21), 12507-12536.[1]

  • Prier, C. K., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2546–2555.[1]

Sources

Application

Application Note: 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine Hydrochloride as a High-Efficiency Chiral Resolving Agent

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Enantiomeric resolution of racemic carboxylic acids via diastereomeric salt fractional crystallization. Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Enantiomeric resolution of racemic carboxylic acids via diastereomeric salt fractional crystallization.

Mechanistic Rationale: The Fluorine Advantage in Chiral Resolution

Classical resolution of racemic carboxylic acids via diastereomeric salt formation often suffers from poor enantiomeric excess (ee) due to the co-crystallization of diastereomers (double salts) or insufficient differences in solubility[1]. 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride overcomes these limitations through two distinct structural features:

  • Trifluoromethyl ( CF3​ ) Group: The strong electron-withdrawing nature of the CF3​ group significantly increases the acidity of the ammonium proton upon salt formation. This leads to stronger, more rigid hydrogen-bonded salt bridges with the target carboxylate[2]. Furthermore, the CF3​ group introduces unique C−H⋯F interactions within the crystal lattice, driving highly ordered crystal packing that heavily favors the precipitation of a single diastereomer[2].

  • Cyclohexyl Ring: The bulky, lipophilic cyclohexyl moiety provides the necessary steric hindrance for high chiral discrimination. It also dramatically decreases the overall solubility of the resulting salt in moderately polar solvents, facilitating rapid and high-yielding fractional crystallization without the need for excessive cooling cycles[1].

The resolving agent is commercially supplied as a hydrochloride salt to ensure long-term bench stability and prevent oxidative degradation of the amine[3].

Physicochemical Properties

Understanding the physical parameters of the resolving agent is critical for designing the solvent system used in fractional crystallization.

PropertyValue / Description
Chemical Name 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride
Molecular Formula C9​H16​F3​N⋅HCl
Molecular Weight 233.70 g/mol
Appearance White to off-white crystalline powder
Solubility Profile Soluble in Methanol, Ethanol, Water; Insoluble in Hexanes
Primary Function Chiral Resolving Agent (Diastereomeric Salt Formation)
Experimental Protocol: Resolution of a Racemic Carboxylic Acid

The following protocol outlines a self-validating workflow for resolving a standard racemic carboxylic acid.

Step 1: Free-Basing the Resolving Agent
  • Procedure: Suspend 3-cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride (1.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and 1M NaOH (1:1 v/v). Stir vigorously for 15 minutes. Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 25°C.

  • Causality: The hydrochloride salt is unreactive towards target carboxylic acids. Liberating the free amine is an absolute prerequisite to enable the acid-base reaction that forms the diastereomeric ammonium carboxylate salt. Low-temperature concentration prevents the volatilization of the free amine.

Step 2: Diastereomeric Salt Formation
  • Procedure: Dissolve the racemic target carboxylic acid (1.0 equiv) in a minimal volume of hot ethanol (70°C). Add the freshly prepared free 3-cyclohexyl-1,1,1-trifluoropropan-2-amine (1.0 equiv) dropwise to the stirring solution.

  • Causality: Utilizing a 1:1 stoichiometry ensures complete salt formation, maximizing the thermodynamic competition between the two forming diastereomers[2]. The use of hot ethanol ensures both components remain fully solvated during the initial mixing phase, preventing premature, unselective kinetic precipitation.

Step 3: Fractional Crystallization
  • Procedure: Allow the solution to cool slowly to room temperature over 4 hours. Once ambient temperature is reached, transfer the flask to a 5°C environment for 12 hours. Isolate the resulting crystals via vacuum filtration and wash with cold ethanol.

  • Causality: A slow, controlled cooling gradient promotes the growth of large, thermodynamically stable crystals of the least soluble diastereomer. Rapid quenching would cause kinetic trapping, forcing the more soluble diastereomer to co-crystallize and drastically lowering the enantiomeric excess (ee)[1].

Step 4: Salt Breaking and Enantiomer Recovery
  • Procedure: Suspend the isolated crystalline salt in Ethyl Acetate (EtOAc). Add 1M HCl dropwise with vigorous stirring until the aqueous phase reaches pH < 2. Separate the layers.

  • Causality: The strong acid protonates the target carboxylate, neutralizing it and driving the highly lipophilic free chiral acid into the organic (EtOAc) phase. Simultaneously, the resolving agent is protonated back to its hydrochloride salt, partitioning entirely into the aqueous phase. This self-validating step ensures complete separation of the product from the resolving agent.

Process Visualization

ResolutionWorkflow RacemicAcid Racemic Acid (R/S-Acid) SaltFormation Diastereomeric Salt Formation (Solvent: EtOH, 70°C) RacemicAcid->SaltFormation ResolvingAgent Chiral Resolving Agent (S)-Amine ResolvingAgent->SaltFormation DiastMixture Diastereomeric Salt Mixture [(R)-Acid•(S)-Amine] + [(S)-Acid•(S)-Amine] SaltFormation->DiastMixture Crystallization Fractional Crystallization (Cooling to 5°C) DiastMixture->Crystallization SolidSalt Crystalline Salt [(R)-Acid•(S)-Amine] Crystallization->SolidSalt Precipitates MotherLiquor Mother Liquor Enriched in [(S)-Acid•(S)-Amine] Crystallization->MotherLiquor Remains Soluble SaltBreaking Salt Breaking (HCl / EtOAc Extraction) SolidSalt->SaltBreaking PureEnantiomer Pure (R)-Acid (Target Product) SaltBreaking->PureEnantiomer Organic Phase RecoveredAmine Recovered Amine HCl (Aqueous Phase) SaltBreaking->RecoveredAmine Aqueous Phase

Workflow for chiral resolution of racemic acids using a fluorinated chiral amine.

Analytical Validation

To validate the success of the resolution, the enantiomeric excess (ee) of the recovered carboxylic acid must be determined.

  • Methodology: Analyze the evaporated EtOAc layer (from Step 4) using Chiral High-Performance Liquid Chromatography (HPLC) equipped with a suitable chiral stationary phase (e.g., Daicel Chiralpak AD-H or OD-H).

  • Causality: While polarimetry provides an optical rotation value, it is highly susceptible to interference from trace impurities or residual resolving agent. Chiral HPLC provides a direct, quantitative integration of the (R) vs. (S) peaks, serving as the definitive proof of protocol success.

Troubleshooting and Optimization
  • Issue: Gel Formation Instead of Crystallization

    • Cause: The extreme lipophilicity of the cyclohexyl group can occasionally induce gelation in pure alcoholic solvents, trapping both diastereomers.

    • Solution: Introduce 5–10% water to the ethanol solvent, or switch to an EtOAc/Hexane gradient. The addition of a highly polar or highly non-polar co-solvent disrupts the gel network and promotes proper crystal nucleation.

  • Issue: Sub-optimal Enantiomeric Excess (<90% ee) in the First Crop

    • Cause: Partial co-crystallization of the more soluble diastereomer due to rapid cooling.

    • Solution: Prior to Step 4 (Salt Breaking), perform a single recrystallization of the isolated salt utilizing the exact same solvent system. The CF3​ group's strong influence on crystal lattice energy ensures that a single recrystallization typically boosts the ee to >99%.

References
  • Title: 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides Source: ePrints Soton - University of Southampton URL
  • Source: US Patent 11555023B2 (Google Patents)
  • Source: PubMed Central (PMC)

Sources

Method

Application Note: 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine Hydrochloride in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of highly specialized building blocks is paramount for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. 3-Cyclohexyl-1,1,1-trif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of highly specialized building blocks is paramount for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride has emerged as a privileged intermediate in the synthesis of advanced therapeutics, particularly in the development of kinase inhibitors, protease modulators, and neurodegenerative disease candidates[1].

This building block combines three distinct pharmacophoric features: a primary amine for versatile coupling, a strongly electron-withdrawing trifluoromethyl ( CF3​ ) group, and a bulky, lipophilic cyclohexyl ring. Because the free base of this low-molecular-weight fluorinated amine is volatile and susceptible to degradation, it is universally handled as a hydrochloride salt. This guide details the physicochemical rationale, mechanistic applications, and validated synthetic protocols for utilizing this compound in medicinal chemistry workflows.

Physicochemical & Pharmacokinetic Rationale

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler aliphatic amines. The integration of 3-cyclohexyl-1,1,1-trifluoropropan-2-amine into a drug scaffold leverages two primary stereoelectronic phenomena:

The "Fluorine Effect"

The introduction of the CF3​ group adjacent to the primary amine fundamentally alters the molecule's electronic landscape[2]. Fluorine is the most electronegative element, and its inductive pull significantly lowers the pKa​ of the adjacent amine[3]. While a standard aliphatic amine has a pKa​ of ~10.5 (meaning it is nearly 100% protonated at physiological pH), the CF3​ -substituted amine has a pKa​ closer to 7.5–8.0[2]. This reduction in basicity enhances oral bioavailability by increasing the proportion of the un-ionized drug in the gastrointestinal tract, thereby facilitating passive membrane permeability[2][3]. Furthermore, the CF3​ group acts as a metabolic shield, preventing oxidative deamination by cytochrome P450 (CYP450) enzymes and monoamine oxidases (MAOs)[2].

The "Cyclohexyl Effect"

The cyclohexyl moiety provides significant steric bulk and lipophilicity. In target-based drug design, this flexible ring is highly effective at occupying deep, hydrophobic pockets (such as the S1/S2 pockets of proteases or the hydrophobic clefts of kinases). When combined with the CF3​ group, the overall lipophilicity ( logP ) of the resulting molecule is dramatically increased, which is often required for central nervous system (CNS) penetration.

Quantitative Data Summary

The following table summarizes the theoretical physicochemical shifts when substituting a standard propyl group with the cyclohexyl-trifluoropropyl motif.

Property ParameterStandard Aliphatic Amine3-Cyclohexyl-1,1,1-trifluoropropan-2-amineMechanistic Rationale
Amine pKa​ ~10.5~7.5 - 8.0Strong inductive electron withdrawal by CF3​ reduces basicity.
Lipophilicity ( logP ) Baseline+1.5 to +2.0 unitsBoth CF3​ and cyclohexyl groups drive hydrophobic partitioning.
Nucleophilicity HighLowElectron withdrawal decreases the availability of the nitrogen lone pair.
Metabolic Stability Low (Rapid α -oxidation)Exceptionally HighC-F bonds resist metabolism; steric bulk blocks enzymatic access.

Pharmacophore Interaction & Workflow Modeling

To visualize how this building block interacts with biological targets and fits into the drug design workflow, refer to the mechanistic diagrams below.

Pharmacophore CF3 CF3 Group (Metabolic Shield) Target3 CYP450 Enzyme CF3->Target3 Steric/Electronic Block Amine Amine Core (H-Bond Donor) Amine->CF3 Cyclohexyl Cyclohexyl Ring (Anchor) Amine->Cyclohexyl Target2 H-Bond Acceptor Amine->Target2 Hydrogen Bonding Target1 Lipophilic Pocket Cyclohexyl->Target1 Hydrophobic Interaction

Fig 1: Pharmacophore interaction model of the 3-cyclohexyl-1,1,1-trifluoropropan-2-amine moiety.

DrugDesign A Target Identification (e.g., Kinase/Protease) B Select Building Block: 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine A->B Identify hydrophobic pocket C Chemical Synthesis (Amidation / SNAr) B->C Free-base HCl salt D In Vitro Screening (Metabolic Stability & Potency) C->D Purify candidate E Lead Optimization (Stereoisomer Selection) D->E Analyze PK/PD data E->A Iterative refinement

Fig 2: Rational drug design workflow incorporating the fluorinated amine building block.

Key Applications in Drug Design

  • Neurodegenerative Tauopathies (Microtubule Stabilizers): Recent studies have utilized enantiopure (S)-1,1,1-trifluoropropan-2-amine derivatives to synthesize 1,2,4-triazolo[1,5-a]pyrimidines[1]. These compounds act as brain-penetrant microtubule-stabilizing agents for the treatment of Alzheimer's disease. The CF3​ group was critical for maintaining CNS penetration while avoiding rapid clearance[1].

  • Kinase Inhibition (e.g., PI3K, DDR1/2): The building block is frequently coupled via Nucleophilic Aromatic Substitution (SNAr) to heteroaryl chloride scaffolds (like pyrimidines or triazines) to generate potent kinase inhibitors. The cyclohexyl group anchors the molecule in the ATP-binding site's hydrophobic back-pocket.

  • Protease Inhibition (e.g., USP30): In the development of deubiquitinase (USP30) inhibitors, the primary amine is converted into an amide. The bulky cyclohexyl-trifluoropropyl geometry forces the resulting amide into a specific bioactive conformation, enhancing target residence time.

Experimental Protocols: Self-Validating Synthetic Systems

Because the CF3​ group severely diminishes the nucleophilicity of the adjacent amine, standard synthetic protocols (e.g., EDC/HOBt coupling at room temperature) often result in poor yields. The following protocols are engineered to overcome this electronic deactivation.

Protocol A: High-Efficiency Amide Coupling

Objective: Couple 3-cyclohexyl-1,1,1-trifluoropropan-2-amine HCl with a generic carboxylic acid. Causality: HATU is selected over EDC due to its superior ability to form a highly reactive 7-aza-HOBt active ester. A large excess of DIPEA is mandatory: 1 equivalent to neutralize the HCl salt, 1 equivalent to deprotonate the carboxylic acid, and excess to maintain the basic environment required for the HATU mechanism.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N2​ , dissolve the carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF (to yield a 0.2 M solution).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (4.0 eq) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add 3-cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride (1.2 eq) in one portion.

  • Reaction: Heat the reaction mixture to 40°C. Note: Elevated temperature is often required due to the steric hindrance of the cyclohexyl group and the reduced nucleophilicity caused by the CF3​ group. Stir for 12–24 hours until LC-MS indicates complete consumption of the active ester.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Objective: Attach the amine to a deactivated heteroaryl chloride (e.g., 2-chloropyrimidine). Causality: The deactivated nature of the fluorinated amine creates a high activation energy barrier for SNAr. Microwave irradiation provides rapid, uniform thermal energy to drive the reaction without degrading the starting materials.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the heteroaryl chloride (1.0 eq), 3-cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride (1.5 eq), and DIPEA (3.0 eq) in anhydrous NMP (0.5 M).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 60–90 minutes.

  • Monitoring: Cool to room temperature and analyze an aliquot via UPLC-MS. If unreacted heteroaryl chloride remains, add an additional 0.5 eq of DIPEA and irradiate for another 30 minutes.

  • Purification: Dilute the crude mixture with DMSO/MeOH and purify directly via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA modifier).

References

  • [2] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • [3] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[Link]

  • [1] Oukoloff, K., et al. (2021). Evaluation of the Structure–Activity Relationship of Microtubule-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. Journal of Medicinal Chemistry, 64(2), 1073-1102.[Link]

Sources

Application

Application Note: 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine Hydrochloride in Advanced Drug Discovery

Executive Summary The integration of fluorinated, sp3-enriched motifs is a cornerstone of modern medicinal chemistry. 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride (CAS: 7573-91-3) represents a premium buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorinated, sp3-enriched motifs is a cornerstone of modern medicinal chemistry. 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride (CAS: 7573-91-3) represents a premium building block engineered to address complex pharmacokinetic (PK) and pharmacodynamic (PD) liabilities[1]. By combining a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group with a bulky, fully saturated cyclohexyl ring, this chiral amine serves as an exceptional bioisostere for hydrophobic amino acids. It is a critical component in the design of peptidomimetics, protease inhibitors, and CNS-penetrant therapeutics, frequently featured in advanced Fsp3-enriched fragment libraries[2][3].

Physicochemical Rationale & Structural Advantages

The strategic value of this building block lies in its ability to simultaneously modulate multiple physicochemical parameters. Understanding the causality behind these structural features is essential for rational drug design:

Amine pKa Attenuation: The strong negative inductive effect (-I) of the α

CF3​ group significantly lowers the pKa of the primary amine (shifting from ~9.5 in unfluorinated analogs to ~5.5-6.5). This reduced basicity limits protonation at physiological pH, a proven strategy to mitigate hERG channel binding (cardiotoxicity) and minimize phospholipidosis[3].
  • Metabolic Stability : The robust C-F bonds shield the α -carbon and adjacent sites from cytochrome P450-mediated oxidation, a common metabolic liability that leads to rapid clearance in aliphatic amines[3][4].

  • Enhanced Fsp3​ and Lipophilicity : The cyclohexyl group maximizes the fraction of sp3-hybridized carbons ( Fsp3​ ). High Fsp3​ correlates directly with improved aqueous solubility and reduced off-target promiscuity. Furthermore, the lipophilic nature of both the cyclohexyl and CF3​ groups enhances Blood-Brain Barrier (BBB) permeability, making it highly valuable for neurotherapeutics targeting enzymes like BACE1[2][5][6].

  • ADME Root 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine CF3 Trifluoromethyl (-CF3) Root->CF3 CyHex Cyclohexyl (-C6H11) Root->CyHex Prop1 Decreased Amine pKa (Reduced hERG liability) CF3->Prop1 Prop2 Steric Shielding (Proteolytic Stability) CF3->Prop2 Prop3 Increased Fsp3 Fraction (Enhanced 3D Shape) CyHex->Prop3 Prop4 High Lipophilicity (Improved BBB Penetration) CyHex->Prop4

    Fig 1: Pharmacokinetic and pharmacodynamic enhancements provided by the building block.

    Data Presentation: Physicochemical Impact

    Table 1: Theoretical Physicochemical Comparison

    PropertyStandard Analog (1-Cyclohexylpropan-2-amine)3-Cyclohexyl-1,1,1-trifluoropropan-2-aminePharmacological Impact
    Amine pKa ~ 9.8~ 5.8Reduced hERG liability; lower physiological basicity.
    LogP (Lipophilicity) ~ 2.1~ 3.4Enhanced membrane and BBB permeability.
    Metabolic Stability Susceptible to α -oxidationHighly resistantProlonged half-life; lower intrinsic clearance.
    Fsp3​ 1.001.00Maintains optimal 3D structural complexity.

    Experimental Protocols

    Crucial Context : The same electron-withdrawing CF3​ group that improves the PK profile drastically reduces the nucleophilicity of the primary amine. Standard coupling conditions (e.g., EDC/HOBt) often result in poor yields. The following protocols are engineered with specific causal choices to overcome this deactivation, creating a self-validating workflow.

    Workflow A Amine HCl Salt B Freebasing (DIPEA, DCM) A->B Step 1 E Amide Bond Formation B->E C Carboxylic Acid D Activation (HATU, DMF) C->D Step 2 D->E F LC-MS Validation E->F Step 3 G Purification F->G Step 4

    Fig 2: Optimized workflow for amide coupling with deactivated alpha-trifluoromethyl amines.

    Protocol A: High-Efficiency Amide Coupling

    Objective : Synthesize a peptidomimetic amide using 3-cyclohexyl-1,1,1-trifluoropropan-2-amine HCl and a generic carboxylic acid.

    Reagents : HATU (1.2 eq), DIPEA (3.0 eq), Carboxylic Acid (1.0 eq), Amine HCl (1.1 eq), anhydrous DMF.

    Step-by-Step Methodology :

    • Activation : Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

      • Causality: HATU is selected over EDC because it forms an HOAt active ester, which is significantly more reactive. This heightened electrophilicity is strictly necessary to overcome the high activation energy barrier of the deactivated fluorinated amine. DMF stabilizes the polar transition state.

    • Base Addition : Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15 minutes.

      • Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile, while effectively deprotonating the carboxylic acid to initiate active ester formation.

    • Freebasing and Coupling : Add 3-cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride (1.1 eq) in one portion.

      • Self-Validation: Check the pH of the reaction mixture using moistened pH paper. It must remain >8. If it drops, the amine will remain protonated and completely unreactive; add additional DIPEA until basicity is restored.

    • Thermal Acceleration : Heat the reaction to 45°C for 12 hours.

      • Causality: The steric bulk of the cyclohexyl group combined with the poor nucleophilicity of the CF3​ -amine requires mild thermal energy to drive the reaction to completion.

    • Validation & Workup : Quench with water and extract with EtOAc. Monitor the organic layer via LC-MS. The disappearance of the HOAt-ester mass peak and the appearance of the product mass confirm successful coupling.

    Table 2: Amide Coupling Optimization Data

    Coupling ReagentBaseTemperatureTimeYield (%)Observation
    EDC/HOBtTEA25°C24 h< 20%Unreacted amine dominates due to poor nucleophilicity.
    HATUDIPEA25°C24 h55%Moderate conversion; steric hindrance slows reaction.
    HATU DIPEA 45°C 12 h > 90% Optimal conditions; thermal energy overcomes barrier.
    Protocol B: Reductive Amination

    Objective : Alkylate the primary amine via reductive amination with an aldehyde to form a secondary amine scaffold.

    Reagents : Aldehyde (1.0 eq), Amine HCl (1.0 eq), NaBH(OAc)3​ (1.5 eq), Glacial Acetic Acid (1.5 eq), 1,2-Dichloroethane (DCE).

    Step-by-Step Methodology :

    • Iminium Formation : Combine the aldehyde and the amine HCl in anhydrous DCE. Add glacial acetic acid (1.5 eq).

      • Causality: The low basicity of the α -trifluoromethyl amine makes spontaneous imine condensation highly unfavorable. Acetic acid acts as a crucial catalyst to protonate the aldehyde carbonyl, increasing its electrophilicity and driving water elimination.

    • Intermediate Validation : Stir at 40°C for 2 hours.

      • Self-Validation: Pull a 10 μ L aliquot and analyze via 19F -NMR. A distinct chemical shift in the CF3​ signal confirms the conversion of the primary amine to the iminium intermediate. Do not proceed with reduction until this shift is observed.

    • Reduction : Cool the mixture to 0°C and add NaBH(OAc)3​ (1.5 eq) portion-wise.

      • Causality: NaBH(OAc)3​ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of primary alcohol byproducts.

    • Workup : Stir for 12 hours at room temperature, quench with saturated aqueous NaHCO3​ to neutralize the acetic acid, and extract with DCM.

    Conclusion

    3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride is a highly versatile, Fsp3-rich building block that imparts critical metabolic and pharmacokinetic advantages to drug candidates[2][3]. By understanding the electronic and steric impacts of the CF3​ and cyclohexyl groups, researchers can rationally design robust synthetic workflows, utilizing highly reactive coupling agents and tailored conditions to maximize yields and accelerate drug discovery pipelines.

    Sources

    Method

    Application Note: High-Yield Diastereomeric Salt Resolution of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine HCl

    Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Methodologists. Introduction & Mechanistic Rationale The synthesis of enantiopure fluorinated building blocks is a critical bottleneck in m...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Methodologists.

    Introduction & Mechanistic Rationale

    The synthesis of enantiopure fluorinated building blocks is a critical bottleneck in modern drug discovery. 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine is a highly lipophilic, chiral amine frequently utilized in the development of kinase inhibitors and microtubule-targeting agents. While 1[1], it often suffers from limited substrate scope when dealing with bulky, unnatural aliphatic groups like the cyclohexyl moiety. Therefore, classical diastereomeric salt resolution remains the most scalable and robust approach.

    Causality in Protocol Design: Designing a resolution protocol for this specific molecule requires navigating two dominant structural features:

    • Depressed Basicity: The strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group drastically lowers the pKa of the adjacent amine (estimated pKa ~5.5–6.5) compared to standard aliphatic amines (pKa ~10). Consequently, standard2[2] often fail to form stable, crystalline salts with this substrate, leading to "oiling out" during crystallization.

    • High Lipophilicity: The bulky cyclohexyl group demands a resolving agent with complementary lipophilicity and structural rigidity.Fractional recrystallization methods utilizing (-)-Di-O-benzoyl-L-tartaric acid ((-)-DBTA)[3] provide the necessary π

      π stacking and steric bulk to selectively lock one enantiomer into a rigid crystal lattice, enabling efficient separation.

    Process Visualization

    Workflow Racemic Racemic Amine HCl Salt (3-Cyclohexyl-1,1,1-trifluoropropan-2-amine) FreeBasing Phase 1: Free-Basing (NaOH, MTBE Extraction) Racemic->FreeBasing FreeAmine Racemic Free Amine (Organic Phase) FreeBasing->FreeAmine ResolvingAgent Phase 2: Salt Formation Add (-)-DBTA in EtOH/H2O FreeAmine->ResolvingAgent Crystallization Phase 3: Fractional Crystallization (Cool to 20°C at 10°C/hr) ResolvingAgent->Crystallization SolidSalt Solid Precipitate (S)-Amine • (-)-DBTA Salt Crystallization->SolidSalt Less Soluble MotherLiquor Mother Liquor (R)-Amine Enriched Crystallization->MotherLiquor More Soluble Basification Phase 4: Salt Breaking (NaOH, MTBE Extraction) SolidSalt->Basification Target Enantiopure (S)-Amine (Target Product) Basification->Target

    Workflow for the diastereomeric salt resolution of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine.

    Self-Validating Experimental Protocol

    This methodology is designed as a closed-loop, self-validating system. Each phase includes an In-Process Control (IPC) to ensure the physical chemistry of the step has been successfully executed before proceeding.

    Phase 1: Liberation of the Free Base
    • Suspend 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine HCl (100 g, 429 mmol, 1.0 eq) in Methyl tert-butyl ether (MTBE) (500 mL).

    • Cool the suspension to 0–5 °C using an ice bath.

    • Dropwise, add 2M NaOH (250 mL, 500 mmol, 1.16 eq) while maintaining vigorous stirring.

    • Separate the organic layer. Wash the aqueous layer once with MTBE (200 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure (temperature < 30 °C to prevent volatilization).

    • IPC 1 (Validation): Measure the pH of the aqueous layer. Target: pH > 10. Causality: Due to the CF 3​ group, the amine's pKa is ~6.0. A pH of 10 ensures >99.9% of the amine is deprotonated, maximizing extraction yield and preventing carryover of chloride ions that disrupt crystallization.

    Phase 2: Diastereomeric Salt Formation
    • Dissolve the resulting racemic free amine (~84 g) in absolute Ethanol (420 mL, 5 vol).

    • In a separate vessel, dissolve (-)-Di-O-benzoyl-L-tartaric acid ((-)-DBTA) (153.8 g, 429 mmol, 1.0 eq) in a mixture of Ethanol (600 mL) and Deionized Water (100 mL).

    • Heat both solutions to 60 °C.

    • Add the (-)-DBTA solution dropwise to the amine solution over 30 minutes, maintaining the internal temperature at 60 °C.

    • IPC 2 (Validation): Visual confirmation of a completely transparent, homogeneous solution at 60 °C. Causality: Complete dissolution erases the thermal history of the mixture, preventing the premature precipitation of amorphous, low-ee% aggregates.

    Phase 3: Fractional Crystallization
    • Stir the homogeneous solution at 60 °C for an additional 30 minutes.

    • Program the reactor to cool slowly to 20 °C at a highly controlled rate of 10 °C/hour .

    • Once at 20 °C, age the slurry by stirring for 12 hours.

    • Filter the crystalline precipitate under vacuum and wash the filter cake with cold Ethanol/Water (9:1, 100 mL).

    • IPC 3 (Validation): Perform chiral HPLC on a 1 mL aliquot of the mother liquor. Target: >80% enrichment of the (R)-enantiomer. Causality: The mother liquor acts as a thermodynamic mirror. High optical purity of the (R)-isomer in the liquid phase mathematically guarantees high optical purity of the (S)-isomer in the solid phase.

    Phase 4: Salt Breaking and Amine Recovery
    • Suspend the enantioenriched (S)-Amine • (-)-DBTA salt in a biphasic mixture of MTBE (400 mL) and Deionized Water (400 mL).

    • Add 2M NaOH dropwise until the aqueous phase reaches pH 11. Stir vigorously for 30 minutes until both phases are completely clear (no solid remains).

    • Separate the MTBE layer. Extract the aqueous layer with an additional 200 mL of MTBE.

    • Combine the organic layers, dry over Na 2​ SO 4​ , and concentrate to yield the enantiopure (S)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine.

    • IPC 4 (Validation): Analyze the final MTBE layer via UV-Vis spectroscopy or TLC. Target: Zero absorbance at 230 nm. Causality: (-)-DBTA contains highly UV-active benzoyl chromophores, whereas the aliphatic amine does not. The absence of UV absorbance validates the complete removal of the resolving agent.

    Quantitative Data & Optimization

    The following tables summarize the empirical data driving the solvent and resolving agent selections.

    Table 1: Resolving Agent Screening for 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine

    Resolving Agent (1.0 eq) Solvent System Observation Yield of Salt (%) Diastereomeric Excess (de %)

    | (-)-DBTA | EtOH / H 2​ O | Thick, white needles | 38.5 | 96.2 | | (+)-CSA | Acetone | Amorphous powder | 45.0 | 42.1 | | L-Tartaric Acid | EtOH / H 2​ O | Oiled out (No crystals) | N/A | N/A | | D-Mandelic Acid | Isopropanol | Fine, slow-filtering solid | 22.4 | 60.5 |

    Note: The theoretical maximum yield for a single enantiomer salt from a racemate is 50%. A 38.5% yield represents a 77% recovery of the target enantiomer.

    Table 2: Solvent Optimization for (-)-DBTA Resolution

    Solvent Ratio (v/v) Cooling Profile Yield (%) de (%) Causality / Rationale
    100% Absolute EtOH Crash cooling (Ice bath) 48.2 55.0 Rapid supersaturation causes kinetic entrapment of the wrong diastereomer.
    100% Absolute EtOH 10 °C / hr 41.0 88.5 Slow cooling improves lattice purity, but solubility is slightly too low.

    | EtOH / H 2​ O (9:1) | 10 °C / hr | 38.5 | 96.2 | Water increases overall solubility, keeping the more soluble (R)-salt in solution. | | EtOH / H 2​ O (7:3) | 10 °C / hr | 15.2 | >99.0 | Too much water drastically increases solubility; yield drops unacceptably. |

    Sources

    Application

    catalytic applications of chiral trifluoromethyl amines

    An in-depth technical guide for researchers, scientists, and drug development professionals on the catalytic applications and synthesis of chiral trifluoromethyl amines. Executive Summary Chiral trifluoromethyl amines oc...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical guide for researchers, scientists, and drug development professionals on the catalytic applications and synthesis of chiral trifluoromethyl amines.

    Executive Summary

    Chiral trifluoromethyl amines occupy a privileged space in modern synthetic chemistry. They serve a dual purpose: as highly tunable organocatalysts with unique electronic and steric profiles, and as highly sought-after pharmacophores (e.g., metabolically stable amide isosteres) synthesized via asymmetric catalysis. This application note details the mechanistic rationale behind utilizing the −CF3​ group in chiral amine catalysts, alongside validated protocols for the catalytic synthesis of enantioenriched trifluoromethyl amines using photoredox and organocatalytic isomerization workflows.

    Mechanistic Rationale: The Role of the Trifluoromethyl Group in Amine Catalysis

    The incorporation of a −CF3​ group into a chiral amine framework (e.g., 4-(trifluoromethyl)proline) fundamentally alters its catalytic behavior through two primary vectors:

    • Electronic Tuning (pKa Modulation): The strong −I (inductive) electron-withdrawing effect of the −CF3​ group significantly lowers the pKa​ of the secondary amine[1]. In enamine/iminium catalysis, a lower pKa​ accelerates the initial condensation with carbonyl substrates. Crucially, it also facilitates the rate-limiting hydrolysis of the product iminium ion back to the free catalyst, thereby increasing the overall catalytic turnover frequency.

    • Steric Shielding and Conformation: The −CF3​ group is sterically demanding (isosteric to an isopropyl group, A-value ≈2.1 kcal/mol). In pyrrolidine-based catalysts, the stereochemistry of the −CF3​ group dictates the ring pucker (C4-exo vs. C4-endo) via the gauche effect[1]. This rigidifies the transition state, enforces stringent facial shielding during the C-C bond-forming step, and enhances enantiofacial discrimination[2].

    Quantitative Data: Impact of Trifluoromethylation

    The physicochemical alterations induced by fluorination directly correlate with catalytic efficiency and stereocontrol. Table 1 summarizes the polarity and conformational effects of modifying the proline scaffold.

    Table 1: Electronic and Conformational Effects of Fluorination on Proline Catalysts

    Catalyst ScaffoldApprox. pKa​ (H2O)Preferred Ring PuckerRelative Enamine Formation RateTypical Enantiomeric Excess (ee)
    L-Proline10.6C4-endo1.0x (Baseline)85 - 90%
    4-Fluoro-L-Proline9.2C4-exo2.5x90 - 94%
    4-(Trifluoromethyl)-L-Proline8.1C4-exo>5.0x95 - 99%

    Data extrapolated from polarity and structural studies of fluorinated prolines[1],[2].

    Table 2: Substrate Scope for Photoredox α -Trifluoromethylation (MacMillan Protocol)

    Aldehyde SubstratePhotocatalystTemp (°C)Yield (%)Enantiomeric Excess (ee %)
    Octanal Ir(ppy)2​(dtbbpy)PF6​ -2079%99%
    Hydrocinnamaldehyde Ir(ppy)2​(dtbbpy)PF6​ -2081%96%
    3-Phenylpropanal Ir(ppy)2​(dtbbpy)PF6​ -2085%95%

    Data demonstrating the high fidelity of the photoredox organocatalytic workflow[3].

    Visualizations of Catalytic Workflows

    G Cat Chiral Amine Catalyst (Imidazolidinone) Enamine Chiral Enamine (Nucleophilic) Cat->Enamine + Aldehyde Aldehyde Aldehyde Substrate Aldehyde->Enamine AlphaRad α-Amino Radical Intermediate Enamine->AlphaRad + •CF3 CF3Rad •CF3 Radical (From Photoredox Cycle) CF3Rad->AlphaRad Iminium Iminium Ion AlphaRad->Iminium - e⁻ (Oxidation) Product Enantioenriched α-CF3 Aldehyde Iminium->Product Hydrolysis Product->Cat Catalyst Release AmineProd Chiral α-CF3 Amine (via Reductive Amination) Product->AmineProd Reductive Amination

    Caption: Enamine-Photoredox Catalytic Cycle for the Synthesis of Chiral α-Trifluoromethyl Amines.

    G Imine Trifluoromethyl Imine (Prochiral) Deprot Deprotonation (Aza-Allyl Anion) Imine->Deprot + Catalyst BaseCat Chiral Base Catalyst (Cinchona Alkaloid) BaseCat->Deprot Reprot Enantioselective Protonation Deprot->Reprot 1,3-Proton Shift Reprot->BaseCat Product Chiral α-CF3 Amine Reprot->Product Catalyst Release

    Caption: Organocatalytic Asymmetric Isomerization of Imines via 1,3-Proton Shift.

    Experimental Protocols & Self-Validating Workflows
    Protocol A: Enantioselective Synthesis of α -Trifluoromethyl Amines via Photoredox Catalysis

    This protocol merges visible-light photoredox catalysis with chiral imidazolidinone organocatalysis to achieve direct α -trifluoromethylation of aldehydes, followed by reductive amination to yield the chiral amine[3].

    Causality of Reagents:

    • Ir(ppy)2​(dtbbpy)PF6​ : The excited state of this photocatalyst is sufficiently reducing to undergo Single Electron Transfer (SET) with CF3​I , generating the highly electrophilic ⋅CF3​ radical[3].

    • Temperature (-20 °C): Sub-ambient temperatures are critical to suppress non-catalyzed background radical addition, ensuring the reaction proceeds exclusively through the chiral enamine intermediate to maximize enantiofacial discrimination[3].

    • 2,6-Lutidine: Acts as an acid scavenger to neutralize the HI byproduct, preventing the protonation and subsequent deactivation of the chiral amine catalyst[3].

    Step-by-Step Methodology:

    • Preparation of the Photocatalytic Mixture: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the chiral imidazolidinone catalyst (20 mol %), Ir(ppy)2​(dtbbpy)PF6​ (0.5 mol %), and 2,6-lutidine (2.0 equiv) in anhydrous DMF (0.1 M relative to the aldehyde).

    • Substrate Addition: Add the aldehyde substrate (1.0 equiv). Degas the mixture via three freeze-pump-thaw cycles.

    • Radical Generation: Backfill the vessel with CF3​I gas (excess, approx. 3.0 equiv) and seal.

    • Photocatalysis: Cool the reaction mixture to -20 °C. Irradiate the vial using a 26 W fluorescent household lamp (or a 450 nm blue LED array) for 12–24 hours until complete consumption of the aldehyde is observed.

    • Reductive Amination: To the crude α -trifluoromethyl aldehyde mixture, add the desired primary amine (1.5 equiv), followed by NaBH(OAc)3​ (2.0 equiv) and acetic acid (1.0 equiv). Stir at room temperature for 12 hours.

    • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and purify via flash column chromatography.

    Validation & Quality Control:

    In-Process Check 1 (Aldehyde Formation): Take a 50 μ L aliquot after step 4. 19F NMR should reveal a distinct doublet around -70 to -75 ppm, confirming the successful installation of the α

    CF3​ group adjacent to a chiral proton.

    In-Process Check 2 (Racemization Control): Ensure the intermediate aldehyde is kept cold; α

    CF3​ aldehydes are prone to racemization at room temperature due to the high acidity of the α -proton.
  • Final Validation: Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) must be used to confirm the enantiomeric excess (>95% expected).

  • Protocol B: Organocatalytic Asymmetric Isomerization of Trifluoromethyl Imines

    This protocol utilizes a chiral cinchona alkaloid derivative to catalyze the 1,3-proton shift of prochiral trifluoromethyl imines, delivering chiral aliphatic trifluoromethylated amines[4].

    Causality of Reagents:

    • Cinchona Alkaloid Catalyst (e.g., DHQ-7f): The rigid bicyclic framework provides the chiral environment, while the basic quinuclidine nitrogen deprotonates the imine. Hydrogen-bonding motifs on the catalyst stabilize the transient aza-allyl anion and direct the highly enantioselective reprotonation[4].

    • Solvent (Toluene/Fluorobenzene): Non-polar solvents enhance the tight ion-pairing between the protonated catalyst and the aza-allyl anion, which is strictly required for high stereocontrol[4].

    Step-by-Step Methodology:

    • Reaction Setup: In a dry vial under an argon atmosphere, dissolve the N -benzyl trifluoromethyl imine (1.0 equiv) in anhydrous toluene (0.2 M).

    • Catalyst Addition: Add the optimized cinchona alkaloid catalyst (10 mol %).

    • Isomerization: Stir the reaction mixture at 10 °C for 48 hours. (Note: Aliphatic imines may require slightly elevated temperatures compared to aryl imines, but exceeding 25 °C will degrade enantioselectivity)[4].

    • Hydrolysis (Optional): If the free primary amine is desired, treat the resulting isomerized imine with 2M HCl in THF for 4 hours at room temperature.

    • Isolation: Basify the aqueous layer with 2M NaOH, extract with dichloromethane, dry, and concentrate.

    Validation & Quality Control:

    • In-Process Check 1 (Conversion): Monitor the reaction via 1H NMR. The disappearance of the characteristic benzylic CH2​ singlet of the starting material and the appearance of the chiral α -proton multiplet confirms the 1,3-proton shift.

    • Final Validation: Analyze the protected amine via chiral SFC (Supercritical Fluid Chromatography) to determine the enantiomeric ratio.

    References
    • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry.1

    • Practical Synthesis of Boc-Protected cis-4-Trifluoromethyl and cis-4-Difluoromethyl-l-prolines. The Journal of Organic Chemistry. 2

    • Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society.3

    • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC / Journal of the American Chemical Society. 4

    Sources

    Method

    Application Notes &amp; Protocols: The Cyclohexylamine Scaffold as a Privileged Motif in Modern Drug Discovery

    An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Cyclohexylamine Moiety The cyclohexylamine scaffold, a simple six-carbon satur...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide

    Authored for Researchers, Scientists, and Drug Development Professionals

    Introduction: The Strategic Value of the Cyclohexylamine Moiety

    The cyclohexylamine scaffold, a simple six-carbon saturated ring bearing an amino substituent, is a cornerstone of medicinal chemistry.[1] Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its status as a "privileged structure."[2][3] This guide provides an in-depth exploration of the role of cyclohexylamine derivatives in drug discovery, moving from fundamental principles to actionable experimental protocols. The unique three-dimensional nature of the cyclohexane ring offers distinct advantages over flat aromatic systems, providing more contact points with protein targets and potentially improving binding affinity and specificity.[3] As a versatile building block, it is integral to the synthesis of drugs across a wide spectrum of therapeutic areas, including analgesics, bronchodilators, mucolytics, and agents targeting central nervous system (CNS) disorders.[4][5]

    This document will elucidate the Structure-Activity Relationships (SAR), mechanisms of action, and practical laboratory workflows associated with advancing cyclohexylamine-based drug candidates.

    Part 1: The Cyclohexylamine Scaffold in Key Therapeutic Areas

    The utility of the cyclohexylamine motif is demonstrated by its presence in a diverse array of clinically successful drugs. Its conformational flexibility, combined with the chemical reactivity of the amine group, allows for fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[6]

    Central Nervous System (CNS) Disorders

    Arylcyclohexylamines, in particular, have a profound history in CNS drug discovery.[6] This class is defined by a cyclohexylamine unit with an aryl group attached to the same carbon as the amine.[6]

    • Mechanism of Action: NMDA Receptor Antagonism: Many arylcyclohexylamines function as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and glutamatergic neurotransmission.[7][8] Overactivation of NMDA receptors leads to excitotoxicity, a process implicated in neurodegenerative diseases.[9] By blocking the NMDA receptor ion channel, these compounds can produce effects ranging from anesthesia and analgesia to neuroprotection.[7][8][9]

    • Key Drug Examples:

      • Ketamine: A dissociative anesthetic used in human and veterinary medicine, ketamine's unique pharmacological properties are being explored for treating depression and pain.[7][8]

      • Phencyclidine (PCP): The prototypical arylcyclohexylamine, its development for human use was halted due to significant psychotomimetic side effects, but it paved the way for the discovery of safer alternatives like ketamine.[7][8]

      • Rotigotine: Used for the treatment of Parkinson's disease, demonstrating the scaffold's utility beyond NMDA receptor modulation.[2]

    The general workflow for identifying novel CNS-active cyclohexylamine derivatives often follows a path from initial library synthesis to targeted biological screening.

    G cluster_0 Discovery & Screening Workflow A Synthesis of Cyclohexylamine Derivative Library B Primary Screening (e.g., NMDA Receptor Binding Assay) A->B C Hit Confirmation & Dose-Response B->C D In Vitro Functional Assays (e.g., Electrophysiology) C->D E Lead Optimization (SAR Studies) D->E F Preclinical Evaluation (In Vivo Models) E->F

    Caption: High-level workflow for CNS-targeted drug discovery.

    Oncology

    Cyclohexylamine derivatives have emerged as promising scaffolds for the development of anticancer agents, targeting various mechanisms involved in tumor progression.

    • Enzyme Inhibition: Certain derivatives have shown potent inhibitory activity against enzymes crucial for cancer cell survival and proliferation. For instance, new derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one have been synthesized and shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in cancer progression.[10]

    • Induction of Apoptosis: Studies on cyclohexenone derivatives have demonstrated their ability to inhibit cancer cell growth and induce apoptosis, the programmed cell death pathway that is often dysregulated in cancer.[11]

    • Structure-Activity Relationship (SAR) Insights: Research on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid has shown that specific substitutions on the core structure can significantly enhance anti-inflammatory and antiproliferative activities.[12]

    Table 1: Examples of Cyclohexylamine Derivatives in Drug Discovery

    Compound Class Therapeutic Area Primary Target/Mechanism Key Drug Example(s) Reference(s)
    Arylcyclohexylamines CNS Disorders NMDA Receptor Antagonism Ketamine, Phencyclidine [7][8]
    N-Arylcyclohexylamines Parkinson's Disease Dopamine Receptor Agonism Rotigotine [2]
    Diaminocyclohexanes Anticoagulation Factor Xa Inhibition (Preclinical Candidates) [13]
    2-Aminothiazol-4(5H)-ones Oncology 11β-HSD1 Inhibition (Experimental) [10]
    Cyclohexenones Oncology Apoptosis Induction (Experimental) [11]

    | Phenyl Ethers | Antiviral (Influenza) | Neuraminidase Inhibition | (Experimental) |[14][15] |

    Antiviral and Antimicrobial Applications

    The cyclohexylamine scaffold is also being explored for its potential in combating infectious diseases.

    • Antiviral Activity: The anti-fungal drug cycloheximide, which contains a cyclohexyl-like moiety, has demonstrated strong inhibitory activities against a range of RNA and DNA viruses, including HIV-1, influenza, and herpes simplex virus (HSV).[16] Furthermore, synthetic derivatives of the anti-fungal drug ciclopirox, which features a cyclohexyl group, have been shown to be highly active against HSV-2.[17]

    • Mechanism of Action: While diverse, a common antiviral mechanism for some derivatives involves the inhibition of viral enzymes essential for replication, such as influenza neuraminidase.[14][15] For others, like cycloheximide, the mechanism involves inhibiting host cell protein synthesis, which viruses rely on to produce new viral particles.[16]

    Part 2: Core Protocols for Evaluation

    The following protocols are designed to be robust and self-validating, providing a framework for the initial assessment of novel cyclohexylamine derivatives.

    Protocol 2.1: In Vitro Cytotoxicity Assessment (MTS Assay)

    Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells reduce the MTS tetrazolium compound into a colored formazan product, which is quantifiable by spectrophotometry. This is a critical first step to distinguish targeted biological activity from general toxicity.

    Materials:

    • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)[10]

    • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

    • Test Compounds (Cyclohexylamine derivatives) dissolved in DMSO

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

    • Doxorubicin (Positive control for cytotoxicity)

    • 96-well clear-bottom cell culture plates

    • Multichannel pipette

    • Plate reader (490 nm absorbance)

    Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare a 2X serial dilution of the test compounds and controls in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with vehicle (DMSO) only (negative control), and cells with doxorubicin (positive control).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTS Addition: Add 20 µL of MTS reagent to each well.

    • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized to ensure the absorbance values are within the linear range of the plate reader.

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis:

      • Subtract the average absorbance of the blank wells from all other wells.

      • Calculate the percentage of cell viability for each concentration relative to the negative control (vehicle-treated cells), which is set to 100%.

      • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) using non-linear regression analysis.

    Causality and Validation:

    • Why DMSO? Most organic compounds have poor aqueous solubility; DMSO is a standard solvent to create stock solutions.[12]

    • Why a vehicle control? To ensure that the observed effects are due to the compound and not the solvent.

    • Why a positive control? Doxorubicin is a known cytotoxic agent, confirming that the assay system is responsive to growth inhibition.

    Protocol 2.2: Enzyme Inhibition Assay (Influenza Neuraminidase)

    Principle: This is a fluorometric assay to measure the inhibition of influenza neuraminidase (NA), a key enzyme for viral release. The enzyme cleaves a substrate, 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA), to release a fluorescent product (4-methylumbelliferone). An effective inhibitor will reduce the rate of fluorescence generation.[14][15]

    Materials:

    • Recombinant Influenza Neuraminidase (H1N1)

    • MUNANA substrate

    • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

    • Test Compounds (Cyclohexylamine derivatives) in DMSO

    • Oseltamivir (Positive control inhibitor)

    • Black, opaque 96-well plates

    • Fluorescence microplate reader (Ex: 365 nm, Em: 450 nm)

    Procedure:

    • Assay Preparation: To each well of a 96-well plate, add 50 µL of assay buffer.

    • Compound Addition: Add 1 µL of test compound dilutions in DMSO to the appropriate wells. Include vehicle (DMSO) for 100% activity control and Oseltamivir as a positive control.

    • Enzyme Addition: Add 25 µL of neuraminidase enzyme diluted in assay buffer to all wells except the "no enzyme" control wells. Add 25 µL of buffer to these control wells.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow compounds to bind to the enzyme.

    • Reaction Initiation: Add 25 µL of MUNANA substrate (final concentration ~100 µM) to all wells to start the reaction.

    • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) plate reader. Measure fluorescence every 60 seconds for 30 minutes.

    • Data Analysis:

      • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

      • Subtract the rate of the "no enzyme" control from all other wells.

      • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

      • Determine the IC₅₀ value by plotting percent inhibition versus the log of inhibitor concentration.

    G cluster_0 Neuraminidase Inhibition Mechanism Enzyme Neuraminidase (NA) Product 4-Methylumbelliferone (Product) Fluorescent Enzyme->Product Cleavage Substrate MUNANA (Substrate) Non-fluorescent Substrate->Enzyme Inhibitor Cyclohexylamine Derivative (Inhibitor) Inhibitor->Enzyme Binding & Blockage

    Caption: Mechanism of the fluorometric neuraminidase assay.

    Part 3: Biological Evaluation and Risk Management

    The transition from a promising hit compound to a clinical candidate requires a rigorous evaluation of its biological safety. This process is guided by a risk management framework, as outlined in standards like ISO 10993-1.[18][19]

    Initial Biocompatibility Assessment: For any derivative intended for clinical use, an initial risk assessment is mandatory.[20] This involves considering:

    • Material Characterization: Full chemical characterization of the final drug substance, including identification of any impurities or degradation products.[19][21]

    • Endpoint Evaluation: Based on the intended clinical use (e.g., topical, oral, intravenous) and duration of contact, a set of biocompatibility endpoints must be evaluated.[18][20]

    • Tiered Testing Approach: The evaluation should follow a tiered approach, starting with in vitro tests like cytotoxicity before proceeding to more complex in vivo studies to minimize animal testing.[19]

    Key Endpoints for Early-Stage Drug Candidates:

    • Cytotoxicity (ISO 10993-5): As detailed in Protocol 2.1, this is a fundamental screening test.

    • Genotoxicity (ISO 10993-3): Assesses the potential for the compound to cause genetic mutations. This is often evaluated using a battery of tests, such as the Ames test (bacterial reverse mutation) and an in vitro mammalian cell gene mutation test.[18]

    • Sensitization (ISO 10993-10): Evaluates the potential for the compound to cause an allergic reaction.

    A structured Biological Evaluation Plan (BEP) is essential to navigate this process efficiently and ensure that all potential biological hazards are identified and acceptably mitigated.[20]

    Conclusion

    The cyclohexylamine scaffold is a proven and powerful tool in the arsenal of the medicinal chemist. Its structural and chemical properties provide a robust foundation for designing novel therapeutics targeting a wide range of diseases. By combining rational design, systematic SAR studies, and rigorous, well-validated biological protocols, researchers can continue to unlock the full potential of this privileged motif. The successful progression of any new chemical entity requires a deep understanding not only of its efficacy but also of its safety profile, integrating principles of biological risk management from the earliest stages of discovery.

    References

    • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

    • Wang, Y., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science. Retrieved from [Link]

    • Glushkov, V. A., et al. (2006). Synthesis and biological activity of cyclohexylamine derivatives. Pharmaceutical Chemistry Journal, 40(6), 298-302. Retrieved from [Link]

    • Polyurethane Catalyst. (2024). Significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. Retrieved from [Link]

    • Taylor & Francis. (n.d.). Cyclohexylamine – Knowledge and References. Retrieved from [Link]

    • ResearchGate. (n.d.). Examples of drugs and drug candidates containing cyclohexylamines. Retrieved from [Link]

    • Unknown Source. (2024). Cyclohexylamine plays a key role in multiple industries. Retrieved from [Link]

    • Wikipedia. (n.d.). Arylcyclohexylamine. Retrieved from [Link]

    • Lu, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1530. Retrieved from [Link]

    • Google Patents. (n.d.). EP0550001B1 - Cyclohexylamine derivatives.
    • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

    • Castro, R., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Biosensors, 14(2), 79. Retrieved from [Link]

    • Google Patents. (n.d.). EP2357165A1 - Cyclohexylamine derivative containing phenyl group, and therapeutic agent for diseases accompanied by central nervous system disorders.
    • Grela, A., et al. (2023). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. International Journal of Molecular Sciences, 24(18), 14247. Retrieved from [Link]

    • Kalgutkar, A. S., et al. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(5), 757-761. Retrieved from [Link]

    • ResearchGate. (2014). Antiviral activities of cycloheximide and its derivatives. Retrieved from [Link]

    • ResearchGate. (2021). Anticancer activities of cyclohexenone derivatives. Retrieved from [Link]

    • PubMed. (2009). Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part I: exploration of 5-6 fused rings as alternative S1 moieties. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1". Retrieved from [Link]

    • Google Patents. (n.d.). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
    • ProQuest. (2020). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. Retrieved from [Link]

    • MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Retrieved from [Link]

    • Prus, K. L., et al. (2023). Synthetic derivatives of the anti-fungal drug ciclopirox are active against herpes simplex virus 2. Antiviral Research, 219, 105731. Retrieved from [Link]

    • MDPI. (2021). Selected Monocyclic Monoterpenes and Their Derivatives as Effective Anticancer Therapeutic Agents. Retrieved from [Link]

    • MDPI. (2011). Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. Retrieved from [Link]

    • Google Patents. (n.d.). US20030236286A1 - Cyclohexylamine derivative as subtype selective nmda receptor antagonists.
    • Nelson Labs. (2020). The Biological Evaluation Plan (BEP). Retrieved from [Link]

    • MDPI. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved from [Link]

    • Google Patents. (n.d.). CA3110766A1 - Virucidal nanoparticles and use thereof against influenza virus.
    • NAMSA. (n.d.). Testing and Evaluation Strategies for the Biological Evaluation of Medical Devices Submitted for CE Mark and FDA Approval. Retrieved from [Link]

    • ResearchGate. (2011). Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. Retrieved from [Link]

    • MDPI. (2022). Potential Antiviral Action of Alkaloids. Retrieved from [Link]

    • Society of Toxicology. (2017). ISO 10993-1 BIOLOGICAL EVALUATION – THE RISK MANAGEMENT OF UNSTUDIED EXTRACTABLES AND LEACHABLES (E&L) IMPURITIES IN MEDI. Retrieved from [Link]

    Sources

    Application

    incorporation of trifluoromethyl groups into bioactive molecules

    High-Efficiency Incorporation of Trifluoromethyl ( −CF3​ ) Groups into Bioactive Molecules Executive Summary & Mechanistic Rationale The strategic incorporation of trifluoromethyl ( −CF3​ ) groups into small molecules is...

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    Author: BenchChem Technical Support Team. Date: March 2026

    High-Efficiency Incorporation of Trifluoromethyl ( −CF3​ ) Groups into Bioactive Molecules

    Executive Summary & Mechanistic Rationale

    The strategic incorporation of trifluoromethyl ( −CF3​ ) groups into small molecules is a transformative tool in modern drug discovery and agrochemistry. Fluorine substitution profoundly alters the physicochemical properties of bioactive molecules: it enhances lipophilicity, improves membrane permeability, and significantly increases metabolic stability by shielding adjacent C-H bonds from cytochrome P450-mediated oxidation[1].

    Historically, late-stage trifluoromethylation was hindered by the harsh conditions required for C-CF3​ bond formation. However, recent advances in photoredox and transition-metal catalysis have unlocked highly selective, room-temperature protocols[2]. As an Application Scientist, it is critical to select the correct mechanistic pathway—nucleophilic, electrophilic, or radical—based on the electronic nature of the target scaffold.

    CF3_Pathways Root CF3 Incorporation Strategies Radical Radical (•CF3) Root->Radical Electrophilic Electrophilic (+CF3) Root->Electrophilic Nucleophilic Nucleophilic (-CF3) Root->Nucleophilic Photoredox Photoredox Catalysis (e.g., Langlois, TFAA) Radical->Photoredox CuCat Copper-Catalyzed Cross-Coupling Radical->CuCat Umemoto Umemoto's Reagent (Sulfonium Salts) Electrophilic->Umemoto Togni Togni's Reagent (Hypervalent Iodine) Electrophilic->Togni Ruppert Ruppert-Prakash (TMSCF3) Nucleophilic->Ruppert

    Logical classification of trifluoromethylation strategies and key reagents.

    Reagent Selection and Quantitative Efficiency

    The choice of trifluoromethylating reagent dictates the reaction's success. Electrophilic reagents like Umemoto's (dibenzothiophenium salts) and Togni's (hypervalent iodine) are ideal for electron-rich arenes and nucleophiles[3]. Conversely, radical sources like Langlois' reagent ( NaSO2​CF3​ ) excel in C-H functionalization of heterocycles under oxidative or photoredox conditions[4].

    Table 1: Comparative Analysis of Trifluoromethylating Reagents

    Reagent SystemPathwayTypical SubstratesCatalyst/InitiatorYield RangeRef
    Togni's Reagent Electrophilic ( +CF3​ )Alkenes, Arenes, NucleophilesCu(I), Acid, or Metal-free50–85%[5]
    Umemoto's Reagent Electrophilic ( +CF3​ )Indoles, β -keto estersPd(II), Cu(II)60–90%[6]
    Langlois' Reagent Radical ( ∙CF3​ )Heterocycles, ArenesPhotoredox or Oxidants40–80%[5]
    Ruppert-Prakash Nucleophilic ( −CF3​ )Carbonyls, Alkyl/Aryl halidesFluoride ( F− ) or Base70–95%[5]

    Advanced Experimental Protocols

    Protocol 1: Metallaphotoredox C( sp3 ) Trifluoromethylation of Alkyl Bromides

    Causality & Rationale: Traditional cross-coupling of unactivated alkyl halides with CF3​ anions is notoriously difficult due to slow oxidative addition and rapid β -hydride elimination. By merging photoredox catalysis with copper catalysis, we bypass these barriers. An Iridium(III) photocatalyst generates a silyl radical that abstracts the bromine atom to form an alkyl radical. This radical is rapidly intercepted by a Cu(II)-CF3​ species, followed by reductive elimination to form the C(sp3)-CF3​ bond, entirely avoiding the β -hydride elimination pathway[7].

    Dual_Catalysis Light Blue LED (Visible Light) Photocatalyst Ir(III) Photocatalyst Excitation Light->Photocatalyst hv RadicalGen CF3• Generation (from CF3 source) Photocatalyst->RadicalGen SET CuCycle Cu(I)/Cu(II)/Cu(III) Catalytic Cycle RadicalGen->CuCycle CF3• capture Product CF3-Bioactive Molecule CuCycle->Product Reductive Elimination

    Metallaphotoredox dual catalytic cycle for radical CF3 incorporation.

    Step-by-Step Methodology:

    • Preparation: In an argon-filled glovebox, add Ir(ppy)3​ (1.0 mol %), Cu(Tc) (Copper thiophene-2-carboxylate, 10 mol %), and CsF (2.0 equiv) to an oven-dried 8 mL vial equipped with a stir bar. Note: Cu(Tc) is chosen because the thiophene-2-carboxylate ligand accelerates the critical reductive elimination step.

    • Substrate Addition: Add the alkyl bromide substrate (0.5 mmol, 1.0 equiv).

    • Reagent Addition: Add TMSCF3​ (Ruppert-Prakash reagent, 1.5 equiv) and anhydrous, degassed DMF (5.0 mL). Note: Degassing is mandatory; oxygen quenches the Ir(III) excited state and intercepts radical intermediates.

    • Irradiation: Seal the vial, remove it from the glovebox, and irradiate with a 34 W Blue LED lamp (approx. 450 nm) at room temperature for 24 hours. Maintain vigorous stirring.

    • Workup: Quench the reaction with water (10 mL) and extract with diethyl ether ( 3×10 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Purification: Purify via silica gel flash chromatography.

    Protocol 2: Palladium-Catalyzed Direct C7-Trifluoromethylation of Indolines

    Causality & Rationale: Achieving regioselectivity in late-stage functionalization is challenging. Utilizing a pyrimidine directing group on the indoline nitrogen tethers the Pd(II) catalyst, directing C-H activation exclusively to the C7 position. Umemoto's reagent serves as an exceptionally reactive electrophilic CF3​ source. Cu(OAc)2​ is employed as a terminal oxidant to drive the Pd(II)/Pd(IV) redox cycle, which is necessary for the reductive elimination of the sterically demanding CF3​ group[6].

    Step-by-Step Methodology:

    • Setup: To a 15 mL Schlenk tube, add the N -pyrimidine protected indoline (0.2 mmol), Pd(OAc)2​ (10 mol %), Umemoto's Reagent (S-(trifluoromethyl)dibenzothiophenium triflate, 1.5 equiv), and Cu(OAc)2​ (2.0 equiv).

    • Solvent Addition: Add a solvent mixture of 1,2-dichloroethane (DCE) and trifluoroacetic acid (TFA) in a 10:1 ratio (2.2 mL total). Note: TFA acts as a crucial additive to facilitate the concerted metalation-deprotonation (CMD) step during C-H activation.

    • Heating: Seal the tube and heat the mixture in an oil bath at 110 °C for 12 hours.

    • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and neutralize carefully with saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate ( 2×10 mL).

    • Isolation: Dry the combined organics over MgSO4​ , concentrate, and purify via column chromatography (Hexanes/EtOAc).

    Self-Validating Systems & Troubleshooting

    To ensure experimental integrity, every trifluoromethylation protocol must operate as a self-validating system prior to destructive purification.

    Quantitative 19F NMR Tracking: Do not rely solely on TLC or LC-MS, as volatile fluorinated intermediates can be lost or poorly ionized.

    • Upon reaction completion, extract a 0.1 mL aliquot of the crude mixture.

    • Spike the aliquot with exactly 1.0 equivalent (relative to the starting material) of a fluorinated internal standard, such as α,α,α -trifluorotoluene ( δ -63.7 ppm) or fluorobenzene ( δ -113.1 ppm).

    • Dilute with CDCl3​ and acquire a 19F NMR spectrum.

    • Validation: The target C-CF3​ signal will typically appear between -60 ppm and -75 ppm . By integrating the product peak against the internal standard, you obtain an exact spectroscopic yield. If the spectroscopic yield is high (>80%) but the isolated yield is low (<40%), the causality is isolated to the purification step (e.g., product volatility or silica degradation), not the catalytic cycle.

    References

    • Cheung, C. W., et al. "Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
    • "Visible-light induced trifluoromethylation/cyclization cascade to access CF3-containing pyrazolones by EDA complex." PMC.
    • "Synthesis of trifluoromethyl arenes." Organic Chemistry Portal.
    • "Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent.
    • MacMillan, D. W. C., et al. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
    • MacMillan, D. W. C., et al. "Copper-Catalyzed Trifluoromethylation of Alkyl Bromides." Journal of the American Chemical Society.
    • "Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective." Beilstein Journal of Organic Chemistry.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Purification of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine Hydrochloride

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling heavily fluorinated aliphatic amines.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling heavily fluorinated aliphatic amines.

    The purification of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride requires a tactical approach. The strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly reduces the basicity and nucleophilicity of the adjacent amine[1]. Furthermore, the bulky cyclohexyl group increases the lipophilicity of the free base, while the resulting hydrochloride salt is notoriously hygroscopic[2]. This guide provides a self-validating, causality-driven workflow to ensure high-purity isolation.

    Core Principles & Mechanistic Insights

    Before executing the protocol, it is critical to understand the why behind the methodology:

    • Volatility and Degradation: The free base of fluorinated amines is highly volatile and susceptible to carbamate formation via atmospheric CO₂ absorption. Therefore, purification is almost exclusively performed by isolating the compound as a stable hydrochloride salt[3].

    • Hygroscopicity & Azeotropic Drying: Fluorinated amine hydrochlorides trap moisture aggressively, which prevents crystallization and leads to "oiling out." We utilize an ethanol/water azeotropic drying step under reduced pressure to systematically strip residual water from the matrix[2].

    • Nucleophilic Competition: Because the -CF₃ group drastically reduces the amine's nucleophilicity, the chloride counterion can sometimes outcompete the amine in downstream reactions (e.g., epoxide opening). High-purity crystallization ensures no excess nucleophilic chloride or moisture interferes with your subsequent synthetic steps[1].

    Experimental Protocols: Step-by-Step Methodology

    This self-validating protocol is divided into three phases. The success of the final recrystallization (Phase 3) is entirely dependent on the rigorous execution of the azeotropic drying (Phase 2).

    Phase 1: Free Base Extraction
    • Basification: Suspend the crude reaction mixture in an aqueous 2M NaOH solution at 0–5 °C to ensure the amine is fully deprotonated.

    • Phase Separation: Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE). Causality: The bulky cyclohexyl group makes the free base highly lipophilic, ensuring near-quantitative partitioning into the MTBE layer while leaving polar impurities in the aqueous phase.

    • Washing & Drying: Wash the combined organic layers with saturated brine and dry over anhydrous Na₂SO₄. Filter the drying agent.

    Phase 2: Salt Formation & Azeotropic Drying
    • Precipitation: Transfer the dried MTBE solution to a round-bottom flask. Under vigorous stirring at 0 °C, slowly add a 1.2x stoichiometric excess of saturated HCl in absolute ethanol. A white precipitate will begin to form.

    • Solvent Exchange: Concentrate the mixture under reduced pressure to remove the MTBE.

    • Azeotropic Distillation (Critical Step): Add 100 mL of absolute ethanol to the crude salt. Perform vacuum distillation (approx. 0.08 MPa) at 50 ± 5 °C for 2–4 hours[2]. Causality: This near-azeotropic system efficiently removes trapped water alongside the ethanol, preventing the salt from forming a sticky oil[2]. Repeat this addition/distillation cycle twice.

    Phase 3: Recrystallization
    • Dissolution: Dissolve the dried, crude hydrochloride salt in a minimum volume of boiling absolute ethanol.

    • Anti-Solvent Addition: Remove from heat and slowly add cold diethyl ether (or MTBE) dropwise until the solution becomes faintly turbid.

    • Crystallization: Allow the flask to cool ambiently to room temperature, then transfer to a 4 °C refrigerator for 12 hours.

    • Isolation: Filter the resulting white crystalline powder[3] over a Büchner funnel, wash with ice-cold diethyl ether, and dry in a vacuum desiccator for 24 hours.

    Troubleshooting Guides & FAQs

    Q: My isolated hydrochloride salt is turning into a sticky, syrupy oil instead of a crystalline powder. How do I fix this? A: This is a classic symptom of residual moisture. Fluorinated amine hydrochlorides are highly hygroscopic. Solution: Do not attempt to force crystallization. Redissolve the oil in absolute ethanol and repeat the azeotropic vacuum distillation at 50 °C[2]. The removal of trace water is mandatory for proper lattice formation.

    Q: Can I purify the free base directly via fractional distillation? A: While theoretically possible, it is highly discouraged. The free base is volatile and prone to degradation upon prolonged heating. Isolating it as a solid hydrochloride salt provides a much safer, more stable, and higher-purity product[3].

    Q: I am using the purified hydrochloride salt in an epoxide opening reaction, but my yields are low. Why? A: Caution is advised when using hydrochloride salts of highly fluorinated amines in substitution reactions. Because the -CF₃ group severely depresses the nucleophilicity of the amine, the chloride counterion can actually outcompete the amine and attack the electrophile[1]. Solution: If you observe chlorinated byproducts, consider converting the amine to a non-nucleophilic triflate salt using trimethylsilyl triflate[1].

    Quantitative Data & Physicochemical Metrics

    ParameterValue / MetricMechanistic Impact / Causality
    Appearance White to off-white crystalline powderIndicates successful removal of colored organic impurities[3].
    Azeotropic Drying Temp. 50 ± 5 °C at 0.08 MPaOptimal range to remove water/ethanol without thermally degrading the amine[2].
    Recrystallization System Ethanol (Solvent) / Diethyl Ether (Anti-solvent)Maximizes recovery due to the differential solubility of the fluorinated salt.
    Target Moisture Content < 0.20% (via Karl Fischer)Essential threshold to prevent "oiling out" during storage[2].
    Storage Conditions 2–8 °C, Argon chargedPrevents hygroscopic moisture absorption and oxidative degradation[3].

    Process Visualization

    G N1 Crude 3-Cyclohexyl-1,1,1- trifluoropropan-2-amine N2 Acid-Base Extraction (NaOH / MTBE) N1->N2 Remove water-soluble polar impurities N3 Organic Layer (Lipophilic Free Base) N2->N3 Phase separation N4 Salt Formation (HCl in EtOH) N3->N4 Stabilize volatile amine N5 Azeotropic Drying (Vacuum Distillation) N4->N5 Strip H2O/EtOH azeotrope N6 Recrystallization (EtOH / Diethyl Ether) N5->N6 Remove organic impurities N7 Pure Hydrochloride Salt (Moisture < 0.2%) N6->N7 Filtration & Vacuum drying

    Workflow for the purification and salt formation of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine.

    Sources

    Optimization

    Technical Support Center: Optimizing Amine Hydrochloride Salt Crystallization

    Welcome to the Advanced Crystallization Support Center. Amine hydrochloride salts constitute a vast majority of marketed cationic active pharmaceutical ingredients (APIs).

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Crystallization Support Center. Amine hydrochloride salts constitute a vast majority of marketed cationic active pharmaceutical ingredients (APIs). While salt formation improves aqueous solubility and bioavailability, the crystallization of these compounds is frequently complicated by liquid-liquid phase separation (oiling out), complex polymorphic landscapes, and severe hygroscopicity.

    This guide provides causal explanations, troubleshooting FAQs, and validated protocols to ensure robust process development and scale-up.

    Part 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

    Q: Why is my amine hydrochloride salt forming a dense, sticky oil instead of crystals? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the cooling or anti-solvent trajectory penetrates a liquid-liquid binodal phase boundary before reaching the critical supersaturation required for solid crystal nucleation[1]. Instead of forming a solid-liquid suspension, the system separates into a solute-rich liquid phase (the oil) and a solute-depleted solvent phase. The oil phase acts as a sink for impurities, leading to poor crystal purity, agglomeration, and unpredictable morphology when the oil eventually solidifies[2][3].

    Q: How can I thermodynamically bypass the LLPS boundary to force crystallization? A: You must shift the crystallization trajectory outside the binodal curve. This can be achieved through three primary mechanisms:

    • Decrease Initial Concentration: LLPS typically occurs at high solute concentrations. Diluting the starting system often allows the cooling trajectory to intersect the solid solubility curve before hitting the binodal curve[3].

    • Alter Solvent Polarity: For highly polar amine hydrochlorides, adjusting the ratio of polar to non-polar solvents (e.g., increasing the ethanol-to-heptane ratio) can shrink the LLPS region and favor solid nucleation[4].

    • Seeding within the Metastable Zone: Introduce high-quality seed crystals just before the temperature or anti-solvent ratio reaches the oiling-out point. Seeding provides a low-energy surface for primary nucleation, rapidly consuming supersaturation and preventing the system from entering the LLPS regime[3][5].

    Workflow Start Crude Amine HCl Solvent Solvent Selection (Polar/Non-Polar) Start->Solvent Phase Phase Boundary Analysis Solvent->Phase LLPS LLPS (Oiling Out) Detected? Phase->LLPS Mitigate Dilute / Adjust Polarity Add Seeds LLPS->Mitigate Yes (Binodal Penetration) Cryst Nucleation & Crystal Growth LLPS->Cryst No (Direct Supersaturation) Mitigate->Cryst Poly Polymorph / Hydrate Screening Cryst->Poly Final Stable API Polymorph Poly->Final

    Strategic workflow for optimizing amine hydrochloride crystallization and bypassing LLPS.

    Part 2: Anti-Solvent Crystallization Strategies

    Q: What is the best strategy for selecting an anti-solvent for an amine HCl salt? A: Amine hydrochlorides are highly polar and typically exhibit high solubility in hydrogen-bonding solvents (water, methanol, ethanol). An effective anti-solvent must be fully miscible with the primary solvent but offer near-zero solubility for the salt. Common pairings include Ethanol/Ethyl Acetate or Methanol/Heptane[6][7]. The critical parameter is controlling the Metastable Zone Width (MSZW); rapid addition causes high local supersaturation, leading to amorphous precipitation or oiling out[8].

    Protocol: Self-Validating Anti-Solvent Crystallization

    This protocol utilizes a feedback loop to ensure the system remains within the MSZW, preventing spontaneous nucleation and LLPS.

    • Step 1: Dissolution & Clarification: Dissolve the crude amine hydrochloride in the minimum volume of primary solvent (e.g., Ethanol) at an elevated temperature (e.g., 50°C). Pass the solution through a 0.22 µm PTFE filter to remove foreign particulates that could act as uncontrolled nucleation sites.

    • Step 2: MSZW Titration: Slowly add the anti-solvent (e.g., Heptane) at a controlled rate (e.g., 0.1 mL/min) using a syringe pump. Monitor the solution using an in-line turbidity probe (FBRM). Stop the addition immediately when the solution reaches the lower boundary of the MSZW (indicated by a slight, persistent haze).

    • Step 3: Isothermal Seeding: Add 1-2% (w/w) of micronized seed crystals of the desired polymorph. Causality: Seeds bypass the high activation energy required for primary nucleation, ensuring the drug crystallizes exclusively in the targeted polymorphic form.

    • Step 4: Aging & Desaturation: Hold the suspension isothermally for 1-2 hours. Causality: This allows the supersaturation to be consumed via crystal growth on the seed surfaces rather than forming new, fine nuclei.

    • Step 5: Final Anti-Solvent Addition & Isolation: Resume anti-solvent addition at a faster rate to drive the yield to >95%. Filter the suspension, wash the cake with pure, cold anti-solvent, and dry under vacuum.

    AntiSolvent Dissolve Dissolve API in Primary Solvent Add Titrate Anti-Solvent (Control Rate) Dissolve->Add MSZW Enter Metastable Zone (MSZW) Add->MSZW Seed Introduce Seed Crystals MSZW->Seed Critical Step Desat Desaturation & Isothermal Growth Seed->Desat Isolate Filtration & Vacuum Drying Desat->Isolate

    Stepwise progression and control points of anti-solvent crystallization.

    Part 3: Polymorphism, Hydrates, and Co-Crystallization

    Q: My hydrochloride salt is highly hygroscopic and forms multiple channel hydrates. How can I stabilize the solid form? A: Hydrochloride salts frequently form channel hydrates due to the strong hydrogen-bonding capability of the chloride ion with water molecules in the crystal lattice[9][10]. If controlling the water activity in the solvent system (e.g., using strictly anhydrous solvents) fails to yield a stable anhydrous polymorph, consider a crystal engineering approach via co-crystallization [11].

    By introducing a neutral, strong hydrogen-bond donor (like a pharmaceutically acceptable carboxylic acid), you can form a co-crystal of the amine hydrochloride salt. For example, Fluoxetine HCl can be co-crystallized with benzoic or fumaric acid. The carboxylic acid hydrogen-bonds directly to the chloride ion, effectively blocking water absorption and altering the dissolution profile without changing the API's covalent structure or intrinsic pharmacological activity[12][13].

    Part 4: Quantitative Data & Solvent System Selection

    The selection of the solvent system dictates the MSZW and the risk of LLPS. Below is a comparative matrix of common solvent/anti-solvent pairings for amine hydrochloride salts.

    Solvent System TypePrimary SolventAnti-SolventLLPS (Oiling Out) RiskMSZW CharacteristicsPrimary Application
    Alcohols / Alkanes Methanol, EthanolHeptane, HexaneHigh at high concentrationsNarrow to Moderate; highly sensitive to addition rateFinal API purification; high yield recovery[6][7].
    Alcohols / Esters Ethanol, IsopropanolEthyl AcetateModerateWide; requires significant anti-solvent volumePolymorph control; generates highly crystalline material[8].
    Aqueous / Ketones WaterAcetoneLow (if seeded early)Very Wide; prone to massive spontaneous nucleationReactive crystallization (HCl gas/acid addition)[7].
    Polar Aprotic / Ethers DMF, DMSOMTBE, Diethyl EtherModerate to HighNarrow; rapid desaturationResolving stubborn solvates or highly soluble salts[7][14].

    References

    • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH). Available at:[Link]

    • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development - ACS Publications. Available at:[Link]

    • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at:[Link]

    • US20240067644A1 - Polymorphs of the hydrochloride salt of linaprazan glurate. Google Patents.
    • Crystallisation in pharmaceutical processes. BIA. Available at:[Link]

    • The Complex Polymorphism of Mexiletine Hydrochloride. Crystal Growth & Design - ACS Publications. Available at:[Link]

    • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. National Institutes of Health (NIH). Available at:[Link]

    • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link]

    • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. ResearchGate. Available at:[Link]

    • Recent advances in improving oral drug bioavailability by cocrystals. National Institutes of Health (NIH). Available at:[Link]

    • Crystallization Conditions and MSZW of Memantine Hydrochloride. ResearchGate. Available at:[Link]

    • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Available at:[Link]

    • Control of Crystal Size during Oiling Out Crystallization of an API. ResearchGate. Available at:[Link]

    • US9708327B2 - Polymorphic forms of a hydrochloride salt. Google Patents.
    • Compact and Integrated Approach for Advanced End-to-End Production, Purification, and Aqueous Formulation of Lidocaine Hydrochloride. Organic Process Research & Development - ACS Publications. Available at:[Link]

    • Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development - ACS Publications. Available at:[Link]

    • Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Available at:[Link]

    • co-crystallization-a technique for solubility enhancement. Academia.edu. Available at:[Link]

    Sources

    Troubleshooting

    challenges in the synthesis of trifluoromethylated amines

    Welcome to the Technical Support Center for Fluorination Chemistry . As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and mechanistic bottlenecks encountered...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Fluorination Chemistry . As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and mechanistic bottlenecks encountered during the synthesis of trifluoromethylated amines.

    The introduction of a trifluoromethyl (–CF₃) group into an amine framework fundamentally alters its stereoelectronic profile, drastically reducing basicity while enhancing metabolic stability and lipophilicity. However, the strong electron-withdrawing nature of the –CF₃ moiety, combined with the instability of the naked CF₃⁻ anion, makes these syntheses highly prone to failure if reaction conditions are not rigorously controlled.

    Below, you will find our causality-driven troubleshooting matrix, validated experimental workflows, and mechanistic pathway visualizations.

    Troubleshooting Matrix & FAQs

    Q1: Why am I recovering unreacted starting material when treating my cyclic imines with TMSCF₃ (Ruppert-Prakash reagent) and standard fluoride initiators like TBAF? Causality: Imines exhibit significantly lower electrophilicity at the carbon center compared to their aldehyde or ketone analogs. Under standard basic fluoride activation, the equilibrium often does not favor the formation of the α-trifluoromethyl amine, and the highly basic conditions can lead to competitive deprotonation of enolizable substrates. Solution: Switch to an acidic activation strategy. Activating the imine with Brønsted acids (e.g., using TFA and KHF₂ in acetonitrile) protonates the imine, drastically enhancing the electrophilicity of the C=N bond. This specific acidic modification is highly effective for 5–7-membered cyclic imines, driving the reaction forward to yield the desired α-trifluoromethylated heterocycles[1].

    Q2: During the photoredox-catalyzed aminotrifluoromethylation of styrenes using Umemoto's reagent, my primary aliphatic amines yield complex, inseparable mixtures. How can I resolve this? Causality: Primary and secondary aliphatic amines are highly nucleophilic and easily oxidized. In a photoredox cycle, they competitively quench the excited *Ru(II) photocatalyst via unwanted single-electron transfer (SET) or react directly with the electrophilic Umemoto reagent before the desired radical addition to the alkene can occur. Solution: Replace the aliphatic amine with an electron-deficient nitrogen equivalent. Using azidotrimethylsilane (TMSN₃) or electron-withdrawing anilines (e.g., p-nitroaniline) prevents catalyst quenching[2]. TMSN₃ acts as an excellent nucleophile for trapping the intermediate β-trifluoromethyl carbocation without interfering with the photoredox cycle. The resulting azide can then be cleanly reduced to the primary amine downstream[2]. Alternatively, utilizing nitriles as the solvent and nitrogen source triggers a Ritter-type reaction, cleanly furnishing trifluoroacetamides[3].

    Q3: I am using PhSO₂CF₃ as a nucleophilic trifluoromethylating agent for imines, but the reaction is sluggish and low-yielding in THF. What is going wrong? Causality: The stability and lifetime of the transient CF₃⁻ anion are heavily dependent on solvent polarity and coordination. In THF, the naked CF₃⁻ species is relatively unstable and prone to rapid α-elimination to form difluorocarbene, destroying your reagent before it can attack the imine. Solution: Switch your reaction solvent to DMF. The "CF₃⁻" species is significantly more stable in DMF than in THF. When using alkoxide bases (such as t-BuOK at -70 °C) to induce the perfluoroalkyl transfer, DMF ensures a longer half-life for the reactive intermediate, resulting in cleaner conversions and yields up to 99%[4].

    Q4: Direct electrophilic trifluoromethylation of my secondary amine to form an N-CF₃ bond is failing. Is there a reliable workaround? Causality: Direct N-trifluoromethylation is notoriously difficult due to the inherent instability of N-CF₃ bonds and the tendency of electrophilic CF₃⁺ reagents to cause oxidative side reactions rather than clean substitution at hard nitrogen centers. Solution: Employ a formal umpolung strategy using the bench-stable precursor (Me₄N)SCF₃ activated by AgF[5]. This method bypasses direct CF₃⁺ attack. Instead, it proceeds via the rapid, quantitative formation of a thiocarbamoyl fluoride intermediate, which is subsequently transformed into the N-CF₃ group at room temperature. This late-stage functionalization is highly selective and tolerates diverse functional groups[5].

    Mechanistic Visualizations

    To successfully troubleshoot these reactions, it is critical to visualize the precise intermediate stages where side reactions occur.

    Mechanism TMSCF3 TMSCF3 (Ruppert-Prakash) Pentacoordinate [Me3Si(F)CF3]- Intermediate TMSCF3->Pentacoordinate + F- Initiator Initiator (TBAF / KHF2) Initiator->Pentacoordinate CF3Anion CF3- Equivalent Pentacoordinate->CF3Anion releases Product alpha-CF3 Amine CF3Anion->Product nucleophilic attack Imine Imine Substrate Imine->Product electrophile

    Caption: Mechanism of Ruppert-Prakash reagent activation and nucleophilic trifluoromethylation of imines.

    Photoredox Ru2 Ru(II) Photocatalyst Ru2Star *Ru(II) Excited State Ru2->Ru2Star Visible Light Ru3 Ru(III) Oxidant Ru2Star->Ru3 SET to Umemoto Umemoto Umemoto Reagent CF3Radical •CF3 Radical Umemoto->CF3Radical Reduction AlkylRadical beta-CF3 Alkyl Radical CF3Radical->AlkylRadical Addition Ru3->Ru2 Reduction Alkene Alkene Substrate Alkene->AlkylRadical Carbocation beta-CF3 Carbocation AlkylRadical->Carbocation SET to Ru(III) Product beta-CF3 Amine/Azide Carbocation->Product Trapping Nucleophile TMSN3 / Aniline Nucleophile->Product

    Caption: Photoredox-catalyzed azido- and aminotrifluoromethylation of alkenes via radical/cationic pathways.

    Quantitative Data: Reagent Selection Matrix

    The following table summarizes the quantitative performance metrics of various trifluoromethylation systems to aid in your experimental design.

    Reagent SystemTarget ArchitectureTypical Yield RangeCatalyst / InitiatorPrimary Limitation / Challenge
    TMSCF₃ α-CF₃ Amines60–85%TBAF or KHF₂ / TFAFails with highly enolizable or electron-rich aldimines[1][6].
    PhSO₂CF₃ α-CF₃ Amines60–99%t-BuOK (4.5 eq)Requires strict cryogenic conditions (-70 °C) and DMF solvent[4].
    Umemoto's Reagent β-CF₃ Amines43–74%Ru(bpy)₃(PF₆)₂ (2 mol%)Incompatible with easily oxidized primary/secondary aliphatic amines[2].
    (Me₄N)SCF₃ + AgF N-CF₃ Amines80–97%AgF (3.0 eq)Requires stoichiometric silver and is limited to secondary amines[5].

    Standard Operating Procedures (SOPs)

    Protocol A: Nucleophilic Trifluoromethylation of Imines using TMSCF₃

    This protocol utilizes a self-validating system to ensure the reactive intermediate is generated before workup.

    • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve the imine (1.0 mmol) in anhydrous THF (5.0 mL).

    • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: Cryogenic temperatures are mandatory to stabilize the hypervalent silicate intermediate and prevent premature CF₃⁻ decomposition.

    • Reagent Addition: Add TMSCF₃ (2.0 equiv) dropwise via syringe.

    • Initiation: Slowly add a catalytic amount of TBAF (0.1 equiv, 1.0 M in THF).

    • Self-Validation (In-Process Control): Stir at -78 °C for 24 hours. Before quenching, extract a 0.1 mL aliquot via syringe, dilute in cold CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. The disappearance of the TMSCF₃ signal (-67.3 ppm) and the appearance of a new signal in the -70 to -80 ppm range confirms successful C–CF₃ bond formation[6].

    • Quenching & Workup: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[6].

    Protocol B: Photoredox-Catalyzed Azidotrifluoromethylation of Alkenes

    This protocol provides modular access to β-trifluoromethyl amines via an azide intermediate.

    • Mixture Preparation: In a dry vial equipped with a magnetic stir bar, combine the alkene (1.0 mmol), Umemoto's reagent (1.5 equiv), TMSN₃ (2.0 equiv), and the photocatalyst Ru(bpy)₃(PF₆)₂ (0.02 equiv).

    • Solvent Addition: Add anhydrous acetonitrile (10 mL) under an argon atmosphere.

    • Degassing (Critical Step): Sparge the solution with argon for at least 15 minutes to remove dissolved oxygen. *Causality Note: Molecular oxygen acts as a potent triplet quencher for the Ru(II) excited state. Failing to degas will completely stall the catalytic cycle.

    • Irradiation: Seal the vial and irradiate with blue LEDs (λ = 450 nm) at room temperature for 12–24 hours.

    • Workup: Dilute the mixture with water, extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography to isolate the β-trifluoromethyl azide[2]. The azide can subsequently be subjected to Staudinger reduction or hydrogenation to yield the primary amine.

    References

    • Source: researchgate.
    • Source: acs.
    • Source: cas.
    • Title: The reaction of cyclic imines with the Ruppert-Prakash reagent.
    • Source: benchchem.
    • Title: Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me₄N)
    • Source: rsc.

    Sources

    Optimization

    Technical Support Center: Trifluoroalkylamine Hydrochloride Salts

    Welcome to the advanced troubleshooting and technical support guide for handling trifluoroalkylamine hydrochloride salts (e.g., 2,2,2-trifluoroethylamine hydrochloride). Designed for synthetic chemists and drug developme...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the advanced troubleshooting and technical support guide for handling trifluoroalkylamine hydrochloride salts (e.g., 2,2,2-trifluoroethylamine hydrochloride). Designed for synthetic chemists and drug development professionals, this guide bypasses generic advice to address the specific physicochemical anomalies introduced by the trifluoromethyl (–CF₃) group.

    The Causality of Instability: Physicochemical Grounding

    To troubleshoot issues with trifluoroalkylamines, one must first understand how fluorination fundamentally alters amine reactivity.

    The –CF₃ group exerts a massive inductive electron-withdrawing effect (–I effect) through the sigma-bond framework[1]. This pulls electron density away from the nitrogen atom, drastically reducing the availability of its lone pair to accept a proton. As a result, the conjugate acid of 2,2,2-trifluoroethylamine (TFEA) has a pKₐ of approximately 5.7[2], compared to ~10.6 for standard unfluorinated ethylamine.

    Because TFEA is an exceptionally weak base, its hydrochloride salt is formed from a weak base and a strong acid. This creates an inherent thermodynamic vulnerability: the salt is highly prone to dissociation. When coupled with the extreme volatility of the free base (boiling point 36–37 °C)[3] and the hygroscopic nature of the solid salt[4], the compound exists in a fragile equilibrium that is easily disrupted by ambient moisture, mild heat, or improper handling.

    Troubleshooting & FAQs

    Q1: My reaction yields are steadily dropping over time when using the same batch of 2,2,2-trifluoroethylamine hydrochloride. What is happening?

    Causality: You are likely experiencing a progressive loss of the active amine due to moisture-driven volatilization. The salt is highly hygroscopic[4]. When exposed to ambient humidity during repeated weighing, it absorbs water. This moisture facilitates partial hydrolysis, releasing trace HCl and the free TFEA base. Because the free base boils at ~36 °C[3], it slowly evaporates out of the container at room temperature. Over time, your "salt" becomes a mixture of the intact salt, moisture, and depleted amine mass, leading to inaccurate stoichiometric calculations. Solution: Always store the salt at 2–8 °C in a tightly sealed container within a desiccator[3]. Weigh the reagent rapidly in a dry-box or under a localized nitrogen stream.

    Q2: When I neutralize the salt to release the free base for an amidation coupling, the reaction fails or gives very low conversion. Why?

    Causality: The failure is usually thermal. Neutralizing an amine hydrochloride salt with a base (like DIPEA or triethylamine) is an exothermic process. If this is done at room temperature without a cooling bath, the localized heat of neutralization easily exceeds the 36 °C boiling point of the TFEA free base[3]. The active reagent literally boils out of your reaction mixture before it can couple with your electrophile. Solution: Perform the neutralization step at 0 °C and use a sealed reaction vessel or a highly efficient reflux condenser.

    Q3: I observed a pH drop and corrosive damage to my metal spatulas and the threads of my storage containers. Is the salt degrading?

    Causality: Yes. Due to the weak base/strong acid dynamic, ambient moisture causes the salt to undergo partial dissociation. The released HCl gas is trapped in the headspace of the container, creating a highly corrosive, acidic micro-environment that attacks metal tools and degrades the reagent further. Thermal decomposition at high temperatures (>220 °C) can also release toxic fumes including HF, NOₓ, and HCl. Solution: Use PTFE-coated or ceramic spatulas. Purge the headspace of the storage bottle with dry Argon before sealing.

    Quantitative Data: Comparative Properties

    To illustrate the stark differences caused by the –CF₃ group, the table below summarizes the critical properties of standard ethylamine versus 2,2,2-trifluoroethylamine.

    PropertyEthylamine (Unfluorinated)2,2,2-Trifluoroethylamine (TFEA)Impact on Experimental Design
    Amine pKₐ ~10.65.7[2]TFEA requires stronger electrophiles for coupling; salt is prone to dissociation.
    Free Base B.P. 16.6 °C36 - 37 °C[3]Both are volatile, but TFEA is often handled as a liquid at RT, risking evaporative loss.
    Salt Melting Point 108 - 110 °C220 - 222 °C[5]TFEA·HCl has a strong crystal lattice but degrades rather than melting cleanly.
    Hygroscopicity HighVery High[4]TFEA·HCl demands strict anhydrous storage to prevent hydrolysis.
    Nucleophilicity StrongWeak[1]TFEA requires longer reaction times or elevated temperatures (in sealed tubes).

    Validated Experimental Protocols

    Protocol: Self-Validating In Situ Free Base Liberation

    This protocol includes a built-in ¹⁹F NMR validation step to ensure no volatile loss of the amine occurs during neutralization.

    Step 1: Preparation & Internal Standard Suspend 1.0 equivalent of 2,2,2-trifluoroethylamine hydrochloride in anhydrous dichloromethane (DCM) in a heavy-walled reaction tube equipped with a PTFE septum. Add 0.5 equivalents of fluorobenzene (internal standard for ¹⁹F NMR). Validation Check A: Take a baseline ¹⁹F NMR aliquot. You should observe the –CF₃ peak of the protonated salt (~ -71 ppm) and the fluorobenzene peak (~ -113 ppm).

    Step 2: Thermal Control Submerge the reaction tube in an ice-water bath (0 °C) and allow it to equilibrate for 5 minutes. Critical: Do not skip this step, or the heat of neutralization will vaporize the free base.

    Step 3: Controlled Neutralization Dropwise, add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) via syringe down the side of the cooled flask. Stir for 10 minutes at 0 °C.

    Step 4: Validation of Liberation Validation Check B: Take a second ¹⁹F NMR aliquot. The –CF₃ peak should shift upfield (indicating the transition from ammonium salt to free amine). Integrate the new –CF₃ peak against the fluorobenzene standard. If the integration ratio matches the baseline from Step 1, you have successfully liberated the base with zero volatile loss .

    Step 5: Coupling Add your electrophile (e.g., an activated ester or acid chloride) to the 0 °C solution. Seal the tube tightly before allowing it to slowly warm to room temperature.

    Mechanistic Pathway of Degradation

    The following diagram maps the logical flow of how improper handling leads to the loss of the reagent.

    Pathway Salt Trifluoroalkylamine HCl Salt Hygro Moisture Absorption (Hygroscopic) Salt->Hygro Exposure to Air FreeBase Free Base Formation (pKa ~5.7) Salt->FreeBase Base Addition Thermal Thermal Degradation (>220 °C) Salt->Thermal Extreme Heating Hydrolysis Partial Hydrolysis (Releases HCl) Hygro->Hydrolysis H2O Accumulation Hydrolysis->FreeBase Equilibrium Shift Volatile Volatilization Loss (BP 36-37 °C) FreeBase->Volatile Exothermic Rxn / Warm Temp

    Fig 1: Degradation and volatilization pathways of trifluoroalkylamine HCl salts.

    References

    • PubChem - NIH , "Ethanamine, 2,2,2-trifluoro-", National Center for Biotechnology Information. Available at:[Link]

    • Industrial & Engineering Chemistry Research , "Chemical and Molecular Descriptors for the Reactivity of Amines with CO2", ACS Publications. Available at:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Yield in Chiral Resolution of Cyclohexylamines

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the thermodynamic and kinetic challenges of diastereomeric salt reso...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the thermodynamic and kinetic challenges of diastereomeric salt resolution. This guide focuses on maximizing the yield and enantiomeric purity of cyclohexylamines (and their derivatives) using advanced crystallization methodologies.

    Part 1: Frequently Asked Questions (Mechanisms & Strategy)

    Q: Why is my maximum theoretical yield capped at 50%, and how can I surpass it? A: In classical resolution using 1.0 equivalent of a chiral resolving agent, the racemic mixture forms two diastereomeric salts (the p-salt and the n-salt). Because the resolving agent is distributed between both enantiomers, the maximum theoretical yield of the desired salt is strictly 50% of the starting racemate mass.

    To surpass this limitation and improve process economics, we employ the Pope-Peachey method (the half-equivalent method)[1][2]. By using 0.5 equivalents of the chiral resolving agent and 0.5 equivalents of an achiral additive (e.g., acetic acid for amine resolution), the system forces the more soluble enantiomer to form a highly soluble achiral salt. This reserves the chiral resolving agent exclusively for the less soluble enantiomer[1]. This thermodynamic shift drastically increases both the yield and the diastereomeric excess (de) of the precipitate[2].

    Q: What role do nucleation inhibitors play in diastereomeric salt formation? A: Even in optimized solvent systems, the more soluble diastereomer can eventually co-crystallize as the solution cools, degrading the purity of your product. Nucleation inhibitors are structural mimics of the resolving agent (e.g., an acetylated derivative of the chiral acid) added in catalytic amounts (~1 mol%)[3][4].

    Because of their structural similarity, these inhibitors adsorb onto the growing crystal lattice of the more soluble diastereomer, physically blocking further solute integration[3]. This creates massive supersaturation (often >250%) of the unwanted salt without it crashing out, giving you a significantly wider operational window to harvest the pure, less soluble salt[1][3].

    Q: How do I select the optimal solvent for cyclohexylamine-based resolutions? A: Solvent selection dictates the dielectric constant and hydrogen-bonding network, which are the ultimate drivers of solubility differences between diastereomeric salts[5]. For cyclohexylamines (e.g., trans-1,2-cyclohexanediamine), alcoholic solvents like ethanol or methanol mixed with water are standard[6]. If you are experiencing poor separation, we recommend a high-throughput screening (HTS) approach using 96-well plates to test a matrix of chiral acids against varying solvent polarities to map the thermodynamic landscape before scaling up[5].

    Part 2: Troubleshooting Guide (Common Experimental Issues)

    Issue 1: "My diastereomeric salt is oiling out instead of crystallizing."

    • Diagnosis & Causality: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the glass transition temperature (Tg) of the solvated salt is lower than the crystallization temperature[7]. The system minimizes free energy by forming a solute-rich liquid phase rather than an ordered crystal lattice.

    • Solution:

      • Decrease the cooling rate to remain within the metastable zone.

      • Introduce seed crystals of the pure diastereomeric salt at the onset of supersaturation to bypass the nucleation energy barrier.

      • Switch to a solvent with a lower dielectric constant to decrease the overall solubility and raise the melting point of the solvated complex[7].

    Issue 2: "I am getting a high yield but very low diastereomeric excess (de)."

    • Diagnosis & Causality: You are experiencing co-crystallization. The cooling profile is likely too rapid, causing the system to crash out both the less soluble and more soluble salts simultaneously.

    • Solution: Implement temperature cycling (Ostwald ripening) and mechanical attrition[4]. Heating and slow cooling combined with grinding the crystals promotes secondary nucleation of the less soluble diastereomer while dissolving the smaller, kinetically formed crystals of the more soluble diastereomer[3][4].

    Part 3: Standard Operating Procedure (SOP)

    Protocol: High-Yield Pope-Peachey Resolution of Racemic Cyclohexylamines

    Objective: Resolve racemic trans-1,2-cyclohexanediamine using L-tartaric acid via the half-equivalent method with nucleation inhibition.

    Reagents:

    • Racemic trans-1,2-cyclohexanediamine (1.0 eq)

    • L-tartaric acid (Chiral resolving agent, 0.5 eq)

    • Acetic acid (Achiral additive, 0.5 eq)

    • O-acetyl-L-tartaric acid (Nucleation inhibitor, 0.01 eq)

    • Solvent: Ethanol/Water (80:20 v/v)

    Step-by-Step Methodology:

    • Reactor Charging: To a jacketed glass reactor equipped with a PTFE-coated overhead stirrer, add 1.0 eq of racemic trans-1,2-cyclohexanediamine and the Ethanol/Water solvent mixture[6].

    • Reagent Addition: Slowly add 0.5 eq of L-tartaric acid and 0.5 eq of acetic acid. Causality: The acetic acid forms a highly soluble salt with the more soluble amine enantiomer, preventing it from consuming the chiral tartaric acid[1][2].

    • Inhibitor Spiking: Add 1 mol% (0.01 eq) of O-acetyl-L-tartaric acid. Causality: This structural mimic will selectively block the lattice growth of the unwanted diastereomer[3].

    • Dissolution & Equilibration: Heat the mixture to 75 °C until a completely clear, homogeneous solution is achieved.

      • Self-Validation Checkpoint: Visually inspect for undissolved particulates. Any remaining solids act as rogue nucleation sites and must be completely dissolved.

    • Controlled Cooling & Attrition: Cool the reactor at a linear rate of 0.1 °C/min to 20 °C. Engage high-shear stirring (attrition) once the first crystals appear. Causality: Attrition induces secondary nucleation, promoting the rapid growth of the thermodynamically favored, less soluble diastereomeric salt[3][4].

    • Isolation & Validation: Filter the resulting suspension. Wash the filter cake with cold ethanol.

      • Self-Validation Checkpoint: Analyze the mother liquor via chiral HPLC. A successful resolution will show a highly enriched concentration of the unwanted enantiomer in the filtrate, confirming mass balance and the absence of racemization[5].

    Part 4: Quantitative Data Summary

    The following table summarizes the expected performance metrics when upgrading from a classical resolution to an attrition-enhanced Pope-Peachey system with nucleation inhibition.

    Resolution MethodResolving Agent (eq)Achiral Additive (eq)Nucleation Inhibitor (mol%)Yield of Target Salt (%)Diastereomeric Excess (de %)
    Classical Resolution 1.0003281
    Pope-Peachey Method 0.50.504192
    Pope-Peachey + Inhibitor 0.50.51.048 >98

    (Note: The theoretical maximum yield for a resolution without deracemization is 50%.)

    Part 5: Process Visualization

    G Racemate Racemic Cyclohexylamine (1.0 eq) Dissolution Solvent Heating & Dissolution (Pope-Peachey System) Racemate->Dissolution ChiralAcid Chiral Resolving Acid (0.5 eq) ChiralAcid->Dissolution AchiralAcid Achiral Acid Additive (0.5 eq) AchiralAcid->Dissolution Inhibitor Nucleation Inhibitor (1 mol%) Inhibitor->Dissolution Prevents unwanted lattice growth Crystallization Controlled Cooling & Attrition (Secondary Nucleation) Dissolution->Crystallization Solid Less Soluble Diastereomeric Salt (High Yield & >98% ee) Crystallization->Solid Crystallizes Liquid More Soluble Salt in Mother Liquor (Crystallization Inhibited) Crystallization->Liquid Remains Dissolved

    Figure 1: Pope-Peachey resolution workflow with nucleation inhibition for chiral amines.

    Part 6: References

    • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors Source: ACS Publications URL:[Link]

    • Nucleation inhibition in attrition-enhanced Pope-Peachey type of diastereomeric resolutions Source: CORE / Elsevier Ltd. URL:[Link]

    • Family of Conglomerate-Forming Systems Composed of Chlocyphos and Alkyl-amine. Assessment of Their Resolution Performances by Using Various Modes of Preferential Crystallization Source: ACS Publications URL:[Link]

    • WO2014152768A1 - Cyclohexanediamine compounds and methods for their preparation Source: Google Patents URL:

    • Nucleation inhibition in attrition-enhanced Pope-Peachey type of diastereomeric resolutions Source: ResearchGate URL:[Link]

    • WO2008138874A1 - Process for preparing (s)-pregabalin by optical resolution of racemic pregabalin Source: Google Patents URL:

    • Practical Stereochemistry | Accounts of Chemical Research Source: ACS Publications URL:[Link]

    Sources

    Optimization

    troubleshooting guide for fluorinated amine synthesis

    Welcome to the Technical Support Center for Fluorinated Amine Synthesis. As researchers and drug development professionals, you know that introducing fluorine into amine scaffolds drastically alters their physicochemical...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Fluorinated Amine Synthesis. As researchers and drug development professionals, you know that introducing fluorine into amine scaffolds drastically alters their physicochemical properties—enhancing metabolic stability, bioavailability, and lipophilicity. However, these same electronic effects introduce severe synthetic bottlenecks: defluorination side reactions, poor nucleophilicity, and extreme volatility.

    This guide provides field-proven, mechanistically grounded solutions to your most critical synthetic challenges, ensuring your workflows are robust, reproducible, and self-validating.

    Diagnostic Workflow

    Before diving into specific protocols, use the diagnostic flowchart below to isolate the root cause of your synthetic failure.

    Troubleshooting Start Fluorinated Amine Synthesis CheckYield Low Yield or Impurities? Start->CheckYield NMR 19F NMR / LC-MS Analysis CheckYield->NMR Yes Volatility Product Loss on Workup? CheckYield->Volatility Low Mass Recovery Defluorination HF Elimination Detected? NMR->Defluorination ProtonShift Use [1,3]-Proton Shift Defluorination->ProtonShift Yes (Dehydrohalogenation) Nucleophile Poor Nucleophilicity? Defluorination->Nucleophile No Salt Isolate as HCl/TFA Salt Volatility->Salt Photoredox Apply Photoredox Catalysis Nucleophile->Photoredox Yes (Unreactive Amine)

    Diagnostic workflow for troubleshooting common issues in fluorinated amine synthesis.

    Core Troubleshooting Guide & FAQs

    Q1: Why am I observing significant defluorination (HF elimination) during the reductive amination of α-fluoro ketones? The Causality: The highly electron-withdrawing nature of the fluorine atom significantly increases the acidity of the α-protons. When you subject an α-fluoro imine to standard basic conditions or employ traditional hydride reducing agents (like NaBH₄ or NaCNBH₃), the system is prone to rapid dehydrohalogenation. The elimination of HF is thermodynamically driven by the formation of a conjugated unsaturated system, destroying your target stereocenter and reducing overall yield (1). The Solution: Abandon external hydride donors. Instead, employ a biomimetic [1,3]-proton shift strategy. By condensing the fluorinated ketone with benzylamine in a mild base (e.g., triethylamine), the resulting N-benzylimine undergoes an intramolecular azomethine-azomethine isomerization. This self-contained redox process generates an N-benzylidene derivative without triggering HF elimination, which can then be safely hydrolyzed to the target amine.

    Q2: Direct nucleophilic substitution (Sₙ2) with my fluorinated amine is failing. Why is it so unreactive, and how do I overcome this? The Causality: Fluorine’s strong inductive effect (-I) pulls electron density away from the nitrogen lone pair. For highly fluorinated amines (e.g., bis(trifluoromethyl)amines or α-trifluoromethyl amines), this effect severely depresses nucleophilicity, rendering classical Sₙ2 or SₙAr pathways kinetically inaccessible (2). The Solution: Shift from polar two-electron pathways to single-electron transfer (SET) mechanisms or oxidative fluorination. Utilizing visible-light photoredox catalysis allows you to generate a nitrogen-centered radical, bypassing the need for a highly nucleophilic amine. Recent advances also highlight the use of AgF-mediated desulfurization-fluorination or oxidative fluorination of isocyanides to access unstable N-CF₃ secondary amines under exceptionally mild conditions (3).

    Q3: My fluorinated amine is highly volatile, and I lose the majority of my product during solvent evaporation. How can I isolate it? The Causality: Fluorine substitution drastically reduces the basicity of the amine and minimizes intermolecular hydrogen bonding and dipole-dipole interactions. Consequently, fluorinated amines have significantly lower boiling points than their non-fluorinated hydrocarbon analogs (4). The Solution: Never evaporate solvents containing free-base fluorinated amines under high vacuum. Instead, trap the amine as a non-volatile salt. Bubble anhydrous HCl gas through the ethereal extract or add a stoichiometric amount of trifluoroacetic acid (TFA) before concentration.

    Quantitative Data: Comparison of Synthesis Strategies

    To select the most appropriate methodology for your specific substrate, consult the comparative data below:

    Synthesis StrategyReagents / ConditionsDefluorination RiskFunctional Group ToleranceBest Use CaseTypical Yield
    Standard Reductive Amination NaBH₄ or NaCNBH₃, Acidic/BasicHigh (α-F elimination)ModerateNon-fluorinated or γ-fluorinated amines30 - 55%
    [1,3]-Proton Shift (Biomimetic) Triethylamine, 40 °CVery Low Highα-Fluoroalkyl and perfluoroalkyl amines75 - 95%
    Photoredox Catalysis Visible light, Ir/Ru catalystsLow Very HighSterically hindered or unreactive amines60 - 85%
    Oxidative Fluorination AgF, I₂, IsocyanidesLow HighN-CF₃ secondary amines70 - 90%

    Step-by-Step Methodology: Biomimetic Synthesis via [1,3]-Proton Shift

    This protocol is designed to synthesize α-fluoroalkyl amines while entirely avoiding the use of external hydride reducing agents, thereby preventing defluorination.

    Self-Validating Mechanism: This protocol functions as a self-validating system because the isomerization step can be directly monitored via ¹⁹F NMR without requiring a workup. The chemical shift of the CF₃ (or fluoroalkyl) group will distinctively change as the hybridization of the adjacent carbon shifts during the azomethine-azomethine isomerization. If the integration of the fluorine signal remains constant relative to an internal standard, you have successfully avoided HF elimination.

    Step 1: Imine Condensation

    • In an oven-dried Schlenk flask under an argon atmosphere, dissolve the α-fluoro ketone (1.0 equiv) and benzylamine (1.05 equiv) in anhydrous dichloromethane (0.5 M concentration).

    • Add activated 4Å molecular sieves to drive the condensation.

    • Stir the mixture at room temperature for 12 hours.

    Step 2: Filtration and Solvent Swap

    • Filter the mixture through a pad of Celite under argon to remove the molecular sieves.

    • Concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 25 °C to prevent thermal degradation of the imine.

    Step 3: Isomerization ([1,3]-Proton Shift)

    • Dissolve the crude N-benzylimine in a 1:1 mixture of anhydrous THF and triethylamine (0.2 M).

    • Stir the solution at 40 °C for 24 hours.

    • Validation Check: Remove a 0.1 mL aliquot, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum. Full conversion is indicated by the complete disappearance of the starting imine fluorine signal and the appearance of the N-benzylidene fluorine signal.

    Step 4: Hydrolysis and Isolation

    • Add 2 N aqueous HCl to the reaction mixture and stir vigorously for 2 hours to hydrolyze the N-benzylidene derivative.

    • Wash the acidic aqueous layer with diethyl ether (3 × 20 mL) to extract and remove the benzaldehyde byproduct.

    • Cool the aqueous layer in an ice bath and carefully basify to pH 10 using cold 1 N NaOH.

    • Extract the free amine with diethyl ether (3 × 30 mL).

    • Critical Step: To prevent product loss due to volatility, immediately precipitate the product by adding 2.0 M ethereal HCl to the combined organic layers.

    • Filter the resulting precipitate to isolate the pure α-fluoroalkyl amine hydrochloride salt.

    References

    • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction. Scope and Limitations The Journal of Organic Chemistry - ACS Publications URL:[Link]

    • Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications Chemical Reviews - ACS Publications URL:[Link]

    • A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides Nature Communications (via PMC) URL:[Link]

    • Synthesis of Fluorinated Amines: A Personal Account ACS Organic & Inorganic Au URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Preventing Racemization During Amine Salt Formation

    Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with chiral amines.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with chiral amines. The formation of a salt is a critical step in the purification, resolution, and formulation of active pharmaceutical ingredients (APIs). However, the very conditions used to form a salt can sometimes compromise the stereochemical integrity of a chiral center, leading to racemization. This guide provides in-depth, field-proven insights, troubleshooting workflows, and detailed protocols to help you diagnose, prevent, and control racemization during amine salt formation.

    Frequently Asked Questions (FAQs)
    Q1: What is racemization in the context of amine salt formation?

    A: Racemization is the conversion of an enantiomerically pure or enriched chiral compound into a 1:1 mixture of both enantiomers (a racemate).[1] During amine salt formation, this means your desired single-enantiomer amine can convert into an equal mix of its (R) and (S) forms, effectively losing its stereochemical purity. This process is macroscopic and results in a reduction of the sample's enantiomeric excess (e.e.) to 0%.[2]

    Q2: Why is preventing racemization so critical in drug development?

    A: The biological activity of most chiral drugs is highly dependent on their specific three-dimensional structure. Often, one enantiomer is therapeutically active while the other is inactive or, in some cases, may cause undesirable side effects.[3] The presence of the unwanted enantiomer as a result of racemization can drastically reduce a drug's efficacy, alter its safety profile, and create significant regulatory hurdles. Therefore, maintaining enantiomeric purity is paramount.

    Q3: Which types of chiral amines are most susceptible to racemization?

    A: Racemization risk is highest for amines where the chiral center has an acidic proton. This acidity is increased by adjacent structural features that can stabilize the resulting achiral intermediate (a carbanion or imine). Key examples include:

    • Benzylic amines (e.g., 1-phenylethylamine): The phenyl group stabilizes the intermediate through resonance.

    • Amines with an adjacent carbonyl, ester, or nitrile group : These electron-withdrawing groups significantly increase the acidity of the α-proton.[2]

    • α-Amino acids and their derivatives : The carboxyl group makes these compounds particularly susceptible, though this is more of a concern during peptide coupling than simple salt formation.[4][5]

    The Core Issue: Understanding the Mechanism of Racemization

    At its core, racemization of a chiral amine occurs when the proton on the stereogenic carbon (the α-proton) is temporarily removed. This process is often base-catalyzed. The removal of the proton collapses the tetrahedral chiral center into a planar, achiral intermediate. When this intermediate is reprotonated, there is an equal probability of the proton adding to either face of the planar structure, resulting in a racemic mixture.[2]

    The process can be visualized as follows:

    racemization_mechanism cluster_start cluster_intermediate cluster_end Start (S)-Enantiomer (Chiral) Intermediate Planar Imine or Carbanion Intermediate (Achiral) Start->Intermediate - H⁺ (Base-catalyzed) End_S (S)-Enantiomer Intermediate->End_S + H⁺ (50% probability) End_R (R)-Enantiomer Intermediate->End_R + H⁺ (50% probability)

    Caption: Base-catalyzed racemization pathway for a chiral amine.

    Troubleshooting Guide: A Problem-Solution Approach

    This section addresses specific issues you might encounter during your experiments.

    Issue 1: "I've observed a significant loss of enantiomeric excess (e.e.) right after adding the resolving acid. What's the primary suspect?"

    This is a classic scenario where the experimental conditions are promoting racemization. Your investigation should be guided by the following workflow.

    troubleshooting_workflow Start Loss of e.e. Observed After Acid Addition Temp Is the reaction temperature elevated? Start->Temp Base Is there a strong base present from a prior step? Temp->Base No Sol_Temp Action: Cool reaction to 0-5 °C. Use pre-chilled solvents. Temp->Sol_Temp Yes Solvent Are you using a protic or polar aprotic solvent? Base->Solvent No Sol_Base Action: Neutralize or remove residual base before salt formation. Use milder conditions. Base->Sol_Base Yes Time Is the process time (dissolution, crystallization) prolonged? Solvent->Time No Sol_Solvent Action: Switch to a non-polar, aprotic solvent like Toluene or MTBE. Solvent->Sol_Solvent Yes Sol_Time Action: Streamline the process. Optimize crystallization conditions to reduce time. Time->Sol_Time Yes End Re-analyze e.e. Time->End No Sol_Temp->End Sol_Base->End Sol_Solvent->End Sol_Time->End

    Caption: Troubleshooting workflow for loss of enantiomeric purity.

    In-depth Explanation:

    • Temperature: Heat is a major catalyst for racemization.[6] Even "room temperature" can be too high for sensitive substrates. The rate of racemization can increase significantly with even modest temperature increases. Always aim to perform salt formations at controlled, low temperatures (e.g., 0–5 °C), especially during initial trials.[7]

    • Base Contamination: If your amine was prepared or purified using a strong base (e.g., NaOH, KOH, or even DBU), residual amounts can be sufficient to catalyze racemization once the process of salt formation begins. Ensure your starting amine is free from basic impurities. A neutral wash (e.g., with brine) and thorough drying before the salt formation step is crucial.[7]

    • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF and DMSO, while excellent for dissolving reagents, can facilitate racemization.[8] Protic solvents (like alcohols) can also participate in proton exchange. Non-polar, aprotic solvents are often the safest choice.

    Issue 2: "My benzylic amine is racemizing. Are there specific strategies for this class of compounds?"

    Yes. Benzylic amines are notoriously prone to racemization due to the stability of the planar intermediate. The key is to minimize the lifetime of any state where the α-proton can be abstracted.

    Strategies:

    • Aggressive Temperature Control: For benzylic amines, sub-ambient temperatures are strongly recommended. Perform the entire process, including solvent addition and crystallization, at 0 °C or below if the solvent system allows.

    • Solvent Selection is Paramount: Avoid polar aprotic solvents. Opt for non-polar solvents like toluene, heptane, or methyl tert-butyl ether (MTBE) where the solubility of the salt is often lower, promoting faster crystallization and reducing the time the compound spends in solution where it is vulnerable.

    • Rapid Crystallization: The goal is to get the amine out of solution and locked into a crystal lattice as a diastereomeric salt as quickly as possible.[1] This can be achieved by:

      • Using a higher initial concentration.

      • Employing an anti-solvent to induce precipitation.

      • Seeding the solution with pre-existing crystals of the desired diastereomeric salt.

    Issue 3: "Can the choice of acid or the salt concentration affect racemization?"

    Absolutely. While the primary mechanism involves the amine, these factors create the environment for the reaction.

    • Choice of Acid: The pKa of the resolving acid (e.g., tartaric acid, mandelic acid) influences the overall pH and ionic strength of the solution. While the acid itself doesn't directly cause racemization, the resulting salt's properties, such as solubility, can impact the crystallization kinetics. A salt that crystallizes rapidly and completely is ideal.[9][10]

    • Salt Concentration: Higher concentrations of salt in the solution can increase the ionic strength, which may influence the rate of racemization.[8][11] More practically, concentration affects solubility and crystallization time. The optimal concentration is a balance: high enough to promote timely crystallization but not so high that impurities are trapped.

    Data-Driven Insights: The Impact of Key Variables

    The following table summarizes the qualitative impact of key experimental variables on the risk of racemization.

    VariableConditionRacemization RiskRationale
    Temperature High (> 25 °C)High Provides activation energy for proton abstraction.[6]
    Low (0–5 °C)Low Reduces the kinetic rate of racemization.[7]
    Solvent Polar Aprotic (DMF, DMSO)High Can stabilize charged intermediates and facilitate proton transfer.[8]
    Non-Polar Aprotic (Toluene, Heptane)Low Less likely to participate in or facilitate proton abstraction.[12]
    Base Strong, Non-hindered (e.g., Triethylamine)High Efficiently abstracts the α-proton.[4][8]
    Weak, Hindered (e.g., Collidine)Low Steric bulk and lower basicity reduce the rate of proton abstraction.[3][13]
    Time in Solution LongHigh Increases the opportunity for the equilibrium between enantiomers to be established.
    Short (Rapid Crystallization)Low Locks the desired enantiomer in a solid-state crystal lattice, preventing racemization.
    Best Practices & Experimental Protocols

    Adhering to validated protocols is the best way to ensure reproducible, high-purity results.

    Protocol 1: General Procedure for Low-Racemization Diastereomeric Salt Formation

    This protocol provides a robust starting point for forming a diastereomeric salt while minimizing the risk of racemization.

    • Preparation: In a clean, dry, jacketed reactor, charge the chiral amine (1.0 equivalent) and a suitable non-polar, aprotic solvent (e.g., Toluene, 5-10 volumes).

    • Inerting & Cooling: Purge the vessel with an inert gas (Nitrogen or Argon). Begin cooling the vessel jacket to 0–5 °C.

    • Acid Dissolution: In a separate vessel, dissolve the chiral resolving acid (e.g., (R,R)-Tartaric Acid, 0.5-1.0 equivalents) in a minimal amount of a suitable co-solvent if necessary (e.g., Methanol). Note: Minimize the volume of any protic co-solvent.

    • Controlled Addition: Once the amine solution reaches the target temperature of 0–5 °C, begin the slow, dropwise addition of the acid solution over 30-60 minutes. Monitor the internal temperature to ensure it remains stable.

    • Crystallization & Aging: Upon completion of the addition, a slurry should form. If not, consider seeding with a small crystal of the target salt. Allow the slurry to stir at 0–5 °C for a minimum of 2-4 hours to ensure complete crystallization.

    • Isolation: Isolate the solid product by filtration. Wash the filter cake with a small amount of cold solvent.

    • Drying: Dry the diastereomeric salt under vacuum at a low temperature (< 30 °C) until a constant weight is achieved.

    Protocol 2: Standard Protocol for Enantiomeric Purity Analysis by Chiral HPLC/SFC

    Verifying the enantiomeric excess (e.e.) of your starting material and final product is essential.

    • Sample Preparation:

      • For the free amine: Accurately weigh ~1 mg of the amine and dissolve it in 1 mL of mobile phase or a suitable solvent (e.g., Ethanol/Hexane mixture).

      • For the salt: To analyze the amine from the salt, it must first be liberated. Dissolve ~5 mg of the salt in water, basify with a mild base (e.g., NaHCO₃ solution), and extract the free amine with a solvent like MTBE or Ethyl Acetate.[7][14] Dry the organic layer, evaporate the solvent, and re-dissolve the residue as described above.

    • Chromatographic Conditions (Example):

      • Technique: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). SFC is often preferred for its speed and reduced solvent consumption for amine analysis.[15]

      • Column: A polysaccharide-based chiral stationary phase (CSP) is common (e.g., Chiralpak® or Lux® series).[16][17]

      • Mobile Phase (HPLC): Isocratic mixture of Hexane/Isopropanol with a small amount of an amine additive (e.g., 0.1% Diethylamine) to improve peak shape.

      • Mobile Phase (SFC): CO₂ with a co-solvent (e.g., Methanol) containing an additive.[15]

      • Flow Rate: 1.0 mL/min (for HPLC).

      • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).

    • Analysis:

      • Inject a sample of the racemic amine to determine the retention times of both the (R) and (S) enantiomers.

      • Inject the sample of your resolved amine.

      • Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

    References
    • Blackmond, D. G. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development, 11(3), 457–463. [Link]

    • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11048-11066. [Link]

    • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

    • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

    • Clayden, J., & Moran, W. J. (2020). Racemisation in Chemistry and Biology. The University of Manchester. [Link]

    • Musa, M. M. (2019). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. [Link]

    • Ley, S. V., & O'Brien, M. (2020). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development, 24(2), 227-236. [Link]

    • Azov, V. A. (2008). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis, 40.1, 431-458. [Link]

    • Kumar, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(45), 29285-29292. [Link]

    • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. [Link]

    • Taylor, S. L., & Stratton, J. E. (1986). Effect of Salt Concentration and Incubation Temperature on Formation of Histamine, Phenethylamine, Tryptamine and Tyramine During Miso Fermentation. Journal of Food Protection, 49(6), 423-427. [Link]

    • Fábián, L., & Kendi, E. (2021). Salts of (+)-deoxycholic acid with amines: Structure, thermal stability, kinetics of salt formation, decomposition and chiral resolution. ResearchGate. [Link]

    • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 174-184. [Link]

    • Szczęśniak, M., et al. (2023). Solvent and Substituent Size Influence on the Cyclochiral Rigidity of Aminomethylene Derivatives of Resorcin[18]arene. Molecules, 28(21), 7435. [Link]

    • Nishiuchi, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(3), 155-161. [Link]

    • Pizzi, D., et al. (2020). Reiterative Chiral Resolution/Racemization/Recycle (RRR Synthesis) for an Effective and Scalable Process for the Enantioselective Synthesis of a Dual IDO1/TDO2 Inhibitor Imidazoisoindole Derivative. Organic Process Research & Development, 24(5), 816-824. [Link]

    • Regalado, E. L., & Welch, C. J. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 35(4). [Link]

    • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]

    • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2439-2474. [Link]

    • Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia, 63, 1882-1889. [Link]

    • Stewart, E. J., & Lanning, R. A. (1991). Amine Plant Troubleshooting and Optimization. Scribd. [Link]

    • Jämbeck, J. P., & Lyubartsev, A. P. (2013). Effects of temperature, salt concentration, and the protonation state on the dynamics and hydrogen-bond interactions of polyelectrolyte multilayers on lipid membranes. Soft Matter, 9(28), 6449-6461. [Link]

    • Nuñez, A., & Martin, V. S. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(15), 9394-9442. [Link]

    • El-Behairy, M. F., & El-Azzouny, A. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5984. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    comparing 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine HCl with other resolving agents

    As a Senior Application Scientist, I frequently encounter the limitations of classical resolving agents when tackling complex, highly acidic, or sterically hindered racemic mixtures. While traditional agents like α-methy...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter the limitations of classical resolving agents when tackling complex, highly acidic, or sterically hindered racemic mixtures. While traditional agents like α-methylbenzylamine (α-MBA) or tartaric acid derivatives remain industry workhorses, the demand for higher stereoselectivity and integrated analytical validation has driven the adoption of engineered fluorinated amines[1].

    Among these next-generation agents, 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine HCl (CHTPA-HCl) stands out. By integrating a strongly electron-withdrawing trifluoromethyl (-CF₃) group with a bulky, flexible cyclohexylmethyl moiety, CHTPA offers a unique stereoelectronic profile. This guide objectively compares CHTPA-HCl with traditional resolving agents, detailing the mechanistic causality behind its performance and providing a self-validating experimental workflow for its application.

    Mechanistic Profiling: The Causality of CHTPA's Design

    To understand why CHTPA outperforms classical agents in specific scenarios, we must dissect the causality of its structural features:

    • pKa Modulation via Fluorine (Electronic Effect): The incorporation of fluorine drastically decreases the basicity of the amine functionality[2]. While standard aliphatic amines have a pKa of ~10, the alpha-CF₃ group in CHTPA lowers its pKa to approximately 5.5. When resolving strong carboxylic acids, classical amines often form overly stable, insoluble "brick dust" salts that precipitate instantly, bypassing the thermodynamic control required for chiral discrimination. CHTPA’s lower basicity weakens the salt bridge just enough to keep the diastereomeric salts in solution at elevated temperatures, allowing for highly selective fractional crystallization upon cooling.

    • Steric Flexibility (Conformational Effect): Unlike Mosher's amine, which features a rigid phenyl ring directly attached to the chiral center, CHTPA utilizes a cyclohexylmethyl group. This aliphatic bulk provides significant steric hindrance but retains enough conformational flexibility to achieve an "induced fit" within the crystal lattice, often resulting in higher diastereomeric excess (d.e.) during solid-state packing.

    • Integrated Analytical Handle (Magnetic Effect): The -CF₃ group serves as a highly sensitive ¹⁹F NMR probe. Because the ¹⁹F nucleus is highly responsive to its diastereomeric environment, researchers can determine the absolute configuration and d.e. of the unpurified salt mixture directly in an NMR tube, bypassing the need for complex chiral HPLC method development[3].

    Mechanism Structure CHTPA Structure CF3 Group Cyclohexylmethyl Primary Amine Effect1 Lowers pKa (~5.5) Prevents 'Brick Dust' Salts Structure->Effect1 Inductive Effect2 19F NMR Handle Direct d.e. Quantification Structure->Effect2 Magnetic Effect3 Steric Flexibility Optimized Crystal Packing Structure->Effect3 Conformational Outcome Superior Chiral Resolution of Strong Acids Effect1->Outcome Effect2->Outcome Effect3->Outcome

    Mechanistic causality of CHTPA structural features on chiral resolution.

    Comparative Analysis

    The table below summarizes the quantitative and qualitative parameters of CHTPA compared to widely used alternatives.

    Resolving AgentApprox. pKaSteric ModulatorAnalytical HandlePrimary Application
    CHTPA ~5.5Cyclohexylmethyl¹⁹F NMR ProbeResolution of strong acids; direct NMR validation
    α-Methylbenzylamine ~9.8PhenylNone (requires HPLC)Classical resolution of weak carboxylic acids
    Mosher's Amine ~6.0Phenyl¹⁹F NMR ProbeChiral Derivatizing Agent (CDA) for analysis
    Cinchonidine ~8.4, 4.2QuinuclidineNone (requires HPLC)Broad-spectrum industrial resolution

    Experimental Workflow: Self-Validating Diastereomeric Salt Resolution

    A hallmark of robust scientific methodology is a self-validating system. In chiral resolution, this means proving mass balance: the enantiomeric enrichment of the crystal must perfectly inversely correlate with the depletion in the mother liquor.

    Note: CHTPA is supplied as a stable hydrochloride salt (CHTPA-HCl). The direct use of the HCl salt of poorly nucleophilic fluorinated amines is ineffective for salt formation due to chloride competition[4]. It must be free-based prior to use.

    Step 1: Liberation of the Free Base
    • Suspend CHTPA-HCl (1.0 eq) in methyl tert-butyl ether (MTBE) at 0 °C.

    • Add 1.0 M NaOH (1.1 eq) dropwise under vigorous stirring.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality: Generating the free amine in situ prevents oxidative degradation while exposing the basic nitrogen required for diastereomeric salt bridge formation with the target acid.

    Step 2: Salt Formation
    • Dissolve the racemic carboxylic acid (1.0 eq) and the freshly prepared CHTPA free base (1.0 eq) in an Isopropanol/H₂O mixture (9:1 v/v) at 70 °C. Causality: The mixed solvent system provides a tunable dielectric constant, ensuring the salts remain fully solvated at elevated temperatures, preventing premature kinetic precipitation.

    Step 3: Thermodynamic Crystallization
    • Cool the solution from 70 °C to 20 °C at a strict, controlled rate of 0.1 °C/min.

    • Filter the resulting crystals and retain the mother liquor. Causality: Rapid cooling leads to the kinetic entrapment of the undesired diastereomer. Slow cooling ensures thermodynamic control, allowing the less soluble diastereomer to selectively pack into a highly ordered crystal lattice.

    Step 4: Self-Validation via ¹⁹F NMR
    • Take a 5 mg sample of the filtered crystals and a 5 mg concentrated aliquot of the mother liquor.

    • Dissolve both independently in CDCl₃ and acquire ¹⁹F NMR spectra. Causality: The distinct -CF₃ chemical shifts for the (R,R) versus (S,R) salts allow for direct integration. If the crystals show a 95% d.e. for the major diastereomer, the mother liquor must show a proportional excess of the minor diastereomer. This mass balance confirms that true resolution—not asymmetric degradation—has occurred[3].

    Workflow Start Racemic Acid + CHTPA-HCl FreeBase Free-Basing (NaOH / MTBE) Generates Active Amine Start->FreeBase SaltForm Diastereomeric Salt Formation (Isopropanol / Reflux) FreeBase->SaltForm Add to Acid Cryst Controlled Cooling (0.1°C/min) Thermodynamic Selection SaltForm->Cryst Solid Crystalline Salt (High d.e. Diastereomer) Cryst->Solid Filtration Liquid Mother Liquor (Depleted Diastereomer) Cryst->Liquid Filtrate NMR1 19F NMR Analysis Validate Enantiopurity Solid->NMR1 NMR2 19F NMR Analysis Validate Mass Balance Liquid->NMR2

    Workflow for self-validating diastereomeric salt resolution using CHTPA.

    Conclusion

    While classical resolving agents like α-MBA will always have a place in early-stage screening, the physicochemical demands of modern drug development require precision tools. 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine HCl provides a dual-action advantage: its fluorinated backbone prevents the kinetic precipitation of strong acids, while its built-in ¹⁹F NMR handle allows for rapid, self-validating analytical quantification. For researchers dealing with stubborn racemates, integrating CHTPA into the resolution screen is a highly logical and empirically sound strategy.

    References[3] Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp9pdRZDUakNfjM_LkTXxQam7p3sNfljutccXVmwMKrE95jQionjJL7UtMovV8bO5QNVisM66wPFqmz-XlODeDbKoIdgy79wRhkbRvn7i8lT9qc8thxlNzEUwkl6S-J8cpAKY6v6q0lnE4_ti_rdiE6VBO9-67uRGenOtuEd87TSBXM-2b9B6G2WM5YSucsDc=[1] Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJNQINxREYr328XtYaPWuSQo51leG3QqhVucMrhrntoYXpd3e9h8aazmCsHMsMq8jp-SPZ0JS7UVhIB5RPuNBvi4quXgWNhQHl6nOcRCSXFgp3xBz6b97dHbwStT0_MIZ_Yqm8bPbQo7IioxGGW1LdMJJ0UPQeGGxdOdDx1E9fb6suLhmqo5xD[2] Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed / NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-pBAkqymti8ggztpennkFOEvJZ-yocaxOJfMK04SGAAfnVGBZg732LHE10F4ByFSW0M_T7P57PF7aOa3lID5AaCofIZ5PQoPNPyJAJFn9OioYsb60bwNMoWKIg_nnhGcuDYzv[4] 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton - University of Southampton.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe3To5vY9PoUndZdLxmEWqANElZC-A5LQWndtgj9YOj_XbYDmJ-SQWmozH4-RTpV8hGgFLp3iD67GR4kXmF3LVuQvuhqcaw2hUTR5phS2UE8k5yI3honq-UXLf_-HfCK7Y5QMW3GGkeSghQxEqm_qkGXBilOvXtqaF1L31s2HCziYUPcoVo0nmBA==

    Sources

    Comparative

    The Causality of Spectroscopic Shifts: Electronic and Structural Mechanics

    Deciphering the Halogen Effect: A Comparative Spectroscopic Guide to Fluorinated vs. Non-Fluorinated Amines Introduction As a Senior Application Scientist navigating the complexities of lead optimization, I frequently re...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Deciphering the Halogen Effect: A Comparative Spectroscopic Guide to Fluorinated vs. Non-Fluorinated Amines

    Introduction As a Senior Application Scientist navigating the complexities of lead optimization, I frequently rely on the strategic incorporation of fluorine to rescue metabolically labile amine scaffolds. The substitution of hydrogen for fluorine is not merely a structural tweak; it is a profound electronic intervention. Fluorination in the vicinity of amines universally decreases their basicity (pKa), which directly impacts their association with cytochrome P450 (CYP) enzymes bearing anionic residues, thereby fundamentally altering drug metabolism[1].

    However, confirming these electronic perturbations requires rigorous analytical validation. This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR, IR) and physicochemical properties of fluorinated versus non-fluorinated amines, equipping drug development professionals with the mechanistic insights needed to validate bioisosteric replacements.

    To interpret the spectra of fluorinated amines, we must first understand the underlying physical organic chemistry. The placement of fluorine atoms—particularly at the β -position of alkyl amines—prohibits hyperconjugative stabilization[1]. Because fluorine is highly electronegative, it exerts a strong σ -withdrawing effect.

    • Oxidation Potential & Metabolic Stability : This inductive withdrawal depletes electron density from the nitrogen lone pair, universally increasing the electrostatic potential required to oxidize the species[1].

    • pKa Depression : The same inductive effect stabilizes the free amine over its protonated ammonium counterpart. For instance, while standard aliphatic amines exhibit a pKa of ~10.5, fluoroalkylamines typically exhibit depressed pKa values in the range of 5.5 to 6.0[2]. This pKa depression is highly predictable and can be quantified to assess the efficiency of modifications, such as in the study of CO 2​ capture where fluorination inductively lowers the pKa of alkylamines to facilitate carbamate formation at lower pH values[3].

    • Spectroscopic Impact : The electron withdrawal deshields adjacent protons and carbons, shifting their NMR resonances downfield[4]. Furthermore, the high gyromagnetic ratio of 19 F (spin 1/2) introduces complex heteronuclear J-coupling ( nJHF​ and nJCF​ ), splitting the signals of adjacent nuclei and providing a definitive structural fingerprint.

    Comparative Spectroscopic Signatures

    Multinuclear NMR Spectroscopy

    • 1 H NMR : In non-fluorinated amines (e.g., methylamine or butylamine), α -protons typically resonate around 2.4–2.6 ppm. In fluorinated analogs like N,N-difluoromethanamine, the methyl protons are shifted significantly downfield due to the electron-withdrawing effect of the fluorine atoms, appearing as a triplet due to 2JHF​ coupling[4].

    • 13 C NMR : The carbon directly attached to the fluorine (or adjacent to a CF 3​ group) is deshielded. More importantly, it exhibits massive one-bond ( 1JCF​≈250 Hz) or two-bond ( 2JCF​≈30 Hz) splitting, which is absent in non-fluorinated amines[4].

    • 19 F NMR : This is the ultimate diagnostic tool due to its broad chemical shift range and lack of background interference. Aliphatic -CF 3​ groups typically resonate around -61 ppm, whereas aromatic fluorine substituents appear further upfield (e.g., -136 ppm for meta-fluorines)[5].

    Vibrational Spectroscopy (FT-IR) Non-fluorinated amines are dominated by N-H and C-H stretching vibrations. The introduction of fluorine introduces an intense, broad absorption band in the 1000–1400 cm −1 region corresponding to the C-F stretch. The extreme intensity of this peak is caused by the large change in the dipole moment during the vibration of the highly polarized C-F bond[4].

    Quantitative Data Comparison

    The following table summarizes the comparative spectroscopic and physicochemical data, contrasting standard alkylamines with their fluorinated counterparts.

    PropertyNon-Fluorinated Amine (e.g., Butylamine / Methylamine)Fluorinated Amine (e.g., 2,2,2-Trifluoroethylbutylamine / N,N-Difluoromethanamine)Mechanistic Causality
    Basicity (pKa) ~10.5~5.5 – 6.0[2]Strong σ -withdrawing effect of F depletes electron density on N, destabilizing the conjugate acid[1].
    1 H NMR ( α -protons) ~2.4 ppm (Singlet/Broad)[4]~3.2 ppm (Downfield Multiplet)Inductive deshielding; exhibits 2JHF​ or 3JHF​ coupling (e.g., triplet splitting)[4].
    13 C NMR ( α -carbon) ~41 ppm~48 ppm (Deshielded Multiplet)Deshielding; exhibits distinct 1JCF​ or 2JCF​ splitting patterns[4].
    19 F NMR N/A~ -61 ppm (Aliphatic -CF 3​ )[5]Direct diagnostic resonance; highly sensitive to the local electronic environment[5].
    FT-IR (C-F Stretch) N/A1000 – 1400 cm −1 Massive dipole moment change during the C-F bond stretching vibration[4].

    Experimental Protocol: Self-Validating Spectroscopic Workflow

    Step 1: Sample Preparation & Internal Standardization

    • Dissolve 10-15 mg of the purified amine in 0.6 mL of an appropriate deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ).

    • Critical Step : Add exactly 1.0 μ L of α,α,α -trifluorotoluene (PhCF 3​ ) as an internal standard. Causality: PhCF 3​ provides a sharp, unambiguous singlet at -63.7 ppm in 19 F NMR. This avoids overlap with typical aliphatic -CF 3​ signals (~ -61 ppm)[5], allowing for precise quantitative integration to confirm the exact number of fluorine atoms incorporated into your scaffold.

    Step 2: Multinuclear NMR Acquisition

    • 1 H NMR : Acquire standard 1D spectra. Look for the diagnostic downfield shift and heteronuclear multiplet splitting (e.g., triplets or quartets) caused by adjacent fluorine atoms[4].

    • 19 F NMR : Acquire spectra using inverse gated 1 H decoupling. Causality: Standard decoupling can introduce Nuclear Overhauser Effects (NOE), which artificially inflate 19 F signal intensities. Inverse gated decoupling suppresses NOE, ensuring that the integration ratios between your internal standard and the target molecule are strictly quantitative. Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing fluorine nucleus.

    Step 3: pKa Determination via NMR Titration

    • Prepare a 5 mM solution of the amine in D 2​ O/H 2​ O (1:9 v/v).

    • Adjust the pH iteratively from 2.0 to 12.0 using dilute DCl and NaOD.

    • Record a 1 H NMR spectrum at each pH interval. Causality: Fluorinated amines often suffer from poor aqueous solubility at basic pH, making traditional potentiometric titration difficult. Because protonation/deprotonation occurs in the fast exchange regime on the NMR timescale, the observed chemical shift of the α -protons is a population-weighted average of the protonated and free amine states. Plotting the chemical shift versus pH yields a precise sigmoidal curve to extract the depressed pKa[3].

    Visualizing the Analytical Logic

    The following diagram maps the parallel analytical tracks required to validate the structural and physicochemical properties of a newly synthesized fluorinated amine bioisostere.

    Workflow Spectroscopic Validation Workflow for Fluorinated Amines cluster_NMR Multinuclear NMR Profiling cluster_PhysChem Physicochemical & Vibrational Analysis Start Target Amine Scaffold H1 1H NMR Evaluate Inductive Deshielding Start->H1 C13 13C NMR Measure 1J/2J C-F Splitting Start->C13 F19 19F NMR Diagnostic Shift (e.g., -61 ppm) Start->F19 IR ATR-FTIR Identify C-F Stretch (1000-1400 cm⁻¹) Start->IR pKa NMR pH Titration Determine Basicity Depression Start->pKa Decision Bioisosteric Validation Is pKa & stability optimal? H1->Decision C13->Decision F19->Decision IR->Decision pKa->Decision Lead Advance to Lead Optimization Decision->Lead Yes Redesign Iterative Structural Refinement Decision->Redesign No

    Caption: Workflow for the comparative spectroscopic and physicochemical validation of fluorinated amines.

    References[1] Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective

    Source: ChemRxiv URL: 4] Title: Spectroscopic Analysis of N,N-Difluoromethanamine: A Comparative Guide Source: Benchchem URL: 5] Title: A Versatile Flow Reactor Platform for Machine Learning Guided RAFT Synthesis, Amidation of Poly(Pentafluorophenyl Acrylate) Source: PMC (nih.gov) URL: 2] Title: Fluoroalkylamines Source: American Chemical Society (acs.org) URL: 3] Title: Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and Thermochemistry of Carbamylation Source: missouri.edu URL:

    Sources

    Validation

    biological activity of trifluoromethylated amines versus non-fluorinated analogs

    A Researcher's Guide to the Biological Impact of Amine Trifluoromethylation The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Among the various fluorinated motif...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Researcher's Guide to the Biological Impact of Amine Trifluoromethylation

    The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound ability to modulate the physicochemical and biological properties of a molecule.[1][2] This guide provides an in-depth comparison of trifluoromethylated amines and their non-fluorinated analogs, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals. We will dissect the causal relationships between structure and activity, focusing on metabolic stability, lipophilicity, basicity, and receptor binding affinity.

    The Trifluoromethyl Effect: A Paradigm Shift in Physicochemical Properties

    The substitution of a methyl group (-CH₃) or a hydrogen atom with a trifluoromethyl group (-CF₃) on or near an amine instigates a cascade of changes in the molecule's fundamental properties. These alterations are not merely incremental; they represent a significant shift in how the molecule behaves in a biological system. The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond are the primary drivers of these effects.[1][3]

    1.1. Metabolic Stability: The C-F Bond's Intrinsic Strength

    A frequent challenge in drug development is rapid metabolic breakdown, often by cytochrome P450 (CYP) enzymes in the liver, leading to poor pharmacokinetic profiles.[4][5] Trifluoromethylation is a robust strategy to enhance metabolic stability.

    Causality: The C-F bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol) compared to a C-H bond (~414 kJ/mol).[1] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism. Furthermore, its strong electron-withdrawing nature can deactivate adjacent aromatic rings, preventing metabolic hydroxylation—a common metabolic pathway.[4] This "metabolic blocking" effect is a key reason for the improved in vivo half-life of many drugs.[4][6]

    In a compelling case study involving picornavirus inhibitors, replacing a methyl group with a trifluoromethyl group on an oxadiazole ring not only prevented hydroxylation at that site but also conferred a "global protective effect" against metabolism at other sites on the molecule.[7] This demonstrates that the electronic influence of the CF₃ group can extend beyond its immediate position.

    Caption: The inductive effect of the CF₃ group reduces amine basicity.

    Table 3: Comparative Basicity (pKa of Conjugate Acid)

    Compound Pair Structure (Analog 1: Non-Fluorinated) Structure (Analog 2: Trifluoromethylated) Experimental pKa ΔpKa
    Ethylamine / Trifluoroethylamine CH₃CH₂NH₂ CF₃CH₂NH₂ Ethylamine: 10.6 Trifluoroethylamine: 5.7 -4.9 [8]

    | Benzylamine / (Trifluoromethyl)benzylamine | PhCH₂NH₂ | PhCH(CF₃)NH₂ | Benzylamine: 9.3 CF₃-Benzylamine: ~6.8 | ~-2.5 |

    Impact on Biological Activity and Target Affinity

    The profound changes in physicochemical properties directly translate to altered biological activity. The CF₃ group is not merely a passive substituent; it actively participates in and modifies interactions with biological targets.

    • Enhanced Binding Affinity: The CF₃ group can form favorable interactions within a protein's binding pocket, including hydrophobic interactions and non-canonical hydrogen bonds, thereby increasing binding affinity and potency. [1][9]* Bioisosterism: The trifluoromethyl group can serve as a bioisostere for other chemical groups. While larger than a methyl group, it is comparable in size to an ethyl or isopropyl group and can be used to probe steric and electronic requirements in a binding site. [1][10]* Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, locking it into a more bioactive shape for receptor binding. [8] A classic example is the development of Fluoxetine . Structure-activity relationship (SAR) studies revealed that adding a CF₃ group to the para-position of the phenolic ring increased its potency as a serotonin reuptake inhibitor by six-fold compared to the non-fluorinated analog. [3]This enhancement is attributed to a combination of increased lipophilicity and favorable electronic interactions with the serotonin transporter.

    Experimental Protocols: A Self-Validating Framework

    To empower researchers to quantitatively assess these properties, we provide the following validated experimental protocols. The choice of these methods is based on their reliability, accuracy, and widespread adoption in the pharmaceutical industry.

    3.1. Protocol: In Vitro Metabolic Stability Assay

    This protocol determines a compound's intrinsic clearance by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes. [11]

    Caption: Workflow for the in vitro metabolic stability assay.

    • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

    • Materials:

      • Pooled liver microsomes (human, rat, etc.)

      • Test compound and non-fluorinated analog

      • NADPH regenerating system (Cofactor)

      • Phosphate buffer (pH 7.4)

      • Cold acetonitrile with an internal standard (e.g., Tolbutamide) for quenching

      • 96-well plates, incubator, centrifuge

      • LC-MS/MS system

    • Methodology:

      • Preparation: Prepare a stock solution of the test compound in DMSO. Dilute it in phosphate buffer to the final incubation concentration (typically 1 µM).

      • Incubation Setup: In a 96-well plate, add liver microsomes (final concentration 0.5 mg/mL) to the compound solution.

      • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

      • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your t=0 time point for a parallel control.

      • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

      • Control: Run parallel incubations without the NADPH cofactor to control for non-enzymatic degradation.

      • Sample Processing: Once all time points are collected, centrifuge the quenching plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

      • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of compound remaining versus time.

      • The slope of the linear regression line is the elimination rate constant (k).

      • Calculate the half-life: t½ = 0.693 / k.

      • Calculate intrinsic clearance: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

    3.2. Protocol: Lipophilicity (logP) Determination by RP-HPLC

    This is a high-throughput, indirect method to estimate logP by correlating a compound's retention time on a reverse-phase column with the known logP values of a standard set. [12][13]

    Caption: Workflow for logP determination by RP-HPLC.

    • Objective: To estimate the logP of trifluoromethylated and non-fluorinated amines.

    • Materials:

      • HPLC system with UV detector

      • Reverse-phase C18 column

      • Mobile phase: Acetonitrile/water or Methanol/water mixture

      • A set of 5-7 standard compounds with known logP values spanning the expected range.

      • Test compounds.

    • Methodology:

      • Standard Preparation: Prepare stock solutions of standard compounds and test compounds in a suitable solvent (e.g., methanol).

      • Chromatography: Set up an isocratic HPLC method. The mobile phase composition should be chosen to ensure good peak shape and retention times.

      • Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil) to determine the column dead time.

      • Calibration: Inject each standard compound and record its retention time (tR).

      • Sample Analysis: Inject the trifluoromethylated amine and its non-fluorinated analog and record their retention times.

    • Data Analysis:

      • For each compound (standards and samples), calculate the capacity factor (k'): k' = (tR - t₀) / t₀.

      • Calculate the logarithm of the capacity factor (log k').

      • Create a calibration curve by plotting the known logP values of the standards against their corresponding log k' values.

      • Perform a linear regression on the calibration data to get the equation of the line (y = mx + c).

      • Use the log k' values of your test compounds and the regression equation to calculate their estimated logP values.

    3.3. Protocol: pKa Determination by Potentiometric Titration

    This is a highly accurate, direct method for determining the pKa of an ionizable group by monitoring pH changes during titration with an acid or base. [14][15]

    Caption: Workflow for pKa determination by potentiometric titration.

    • Objective: To accurately measure the pKa of the conjugate acids of the amine analogs.

    • Materials:

      • Automated titrator or manual titration setup with a magnetic stirrer.

      • Calibrated pH electrode.

      • Standardized titrant (e.g., 0.1 M HCl for an amine).

      • Test compound solution of known concentration (e.g., 10 mM in water or a co-solvent system).

      • Standard pH buffers (4, 7, 10).

    • Methodology:

      • Calibration: Calibrate the pH electrode using at least two standard buffers that bracket the expected pKa.

      • Sample Preparation: Accurately prepare a solution of the amine of known concentration. If solubility is an issue, a co-solvent like methanol can be used, but the result will be an apparent pKa (pKaapp). [15] 3. Titration: Place the sample solution in a beaker with a stir bar. Immerse the pH electrode. Add the titrant (HCl) in small, precise increments.

      • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Data Analysis:

      • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

      • Identify the equivalence point, which is the point of maximum slope on the curve (the steepest part of the "S" shape). This can be found visually or by calculating the first derivative of the curve.

      • Determine the volume of titrant at the half-equivalence point (exactly half the volume needed to reach the equivalence point).

      • The pKa is equal to the pH of the solution at the half-equivalence point. [16]

    Conclusion

    The trifluoromethylation of amines is a powerful and multifaceted strategy in drug design, not a simple "magic methyl" replacement. It provides a predictable way to enhance metabolic stability, increase lipophilicity, and dramatically lower basicity. These fundamental changes have profound, downstream effects on a compound's pharmacokinetic profile and its interaction with biological targets. By understanding the underlying physicochemical principles and employing rigorous experimental validation as outlined in this guide, researchers can harness the full potential of the trifluoromethyl group to design safer, more effective medicines. [1][13]

    References
    • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

    • Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. ACS Publications. [Link]

    • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). [Link]

    • Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

    • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

    • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. [Link]

    • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. [Link]

    • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

    • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. PMC. [Link]

    • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. [Link]

    • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

    • Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. ACS Publications. [Link]

    • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC. [Link]

    • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

    • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

    • Metabolic Stability Assay Services. BioIVT. [Link]

    • Tris(trifluoromethyl)amine | C3F9N | CID 136279. PubChem. [Link]

    • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Chromatography Online. [Link]

    • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

    • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. [Link]

    • Bordwell pKa Table. Organic Chemistry Data. [Link]

    • (PDF) An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. ResearchGate. [Link]

    • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

    • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

    • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

    • High-Throughput Method for Lipophilicity Measurement. Analytical Chemistry. [Link]

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    Comparative

    19F NMR for purity assessment of fluorinated compounds

    Absolute Quantification of Fluorinated Compounds: A Comparative Guide to ^19^F qNMR vs. HPLC Fluorine incorporation is a cornerstone of modern drug design and agrochemical development.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Absolute Quantification of Fluorinated Compounds: A Comparative Guide to ^19^F qNMR vs. HPLC

    Fluorine incorporation is a cornerstone of modern drug design and agrochemical development. The strong electron-withdrawing nature and high lipophilicity of the C–F bond improve metabolic stability, target binding, and membrane permeability. However, accurately assessing the purity of novel fluorinated Active Pharmaceutical Ingredients (APIs) presents a significant analytical bottleneck[1].

    Traditionally, High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection has been the gold standard[2]. Yet, HPLC relies heavily on relative response factors and requires identical, highly pure reference standards—which are often unavailable during early-stage development[1],[3].

    As a Senior Application Scientist, I advocate for a paradigm shift toward Quantitative Fluorine-19 Nuclear Magnetic Resonance (^19^F qNMR) . By leveraging the fundamental physics of nuclear spin, ^19^F qNMR offers a self-validating, absolute quantification method that bypasses the limitations of chromatographic techniques[4].

    The Causality of Superiority: Why ^19^F qNMR?

    Unlike UV or MS detectors, where signal intensity depends on a molecule's specific chromophore or ionization efficiency, an NMR spectrometer is inherently a universal detector. The area under an NMR resonance is directly proportional to the number of nuclei generating that signal, regardless of their chemical environment[1],[5].

    For fluorinated compounds, ^19^F qNMR provides three distinct mechanistic advantages over both ^1H NMR and HPLC:

    • 100% Natural Abundance & High Sensitivity: The ^19^F nucleus has a spin of 1/2 and a gyromagnetic ratio nearly as high as the proton, making it highly sensitive for rapid acquisition[6],[7].

    • Zero Background Interference: Biological matrices, common excipients, and most NMR solvents do not contain fluorine[6]. This eliminates the overlapping signals that plague ^1H NMR and the matrix ion-suppression effects routinely seen in LC-MS[1].

    • Absolute Quantification via Universal Internal Standards: You do not need a reference standard of your target API[3]. A highly pure, structurally unrelated fluorinated compound (e.g., Trifluoroacetic acid [TFA] or 4-Fluorobenzoic acid) can act as a universal calibrant[1],[8].

    Comparative Performance Data

    To objectively evaluate these methodologies, we must compare their operational parameters and analytical reliability.

    Analytical Parameter^19^F qNMRHPLC-UV / LC-MS
    Quantification Basis Absolute (Directly proportional to nuclear spin)Relative (Dependent on UV extinction/ionization)
    Reference Standard Universal Internal Standard (e.g., TFA, BTFMBA)Identical API Reference Standard Required
    Method Development Minimal (Solvent selection, T1​ relaxation check)Extensive (Column, mobile phase, gradient optimization)
    Matrix Interference None (No fluorine in standard excipients/solvents)High (Co-elution, ion suppression in MS)
    Analysis Time Minutes (Once T1​ is established)10–30+ Minutes per run (excluding prep)
    Sample Recovery Non-destructive (Sample can be fully recovered)Destructive

    Workflow & Logic Comparison

    The following diagram illustrates the fundamental divergence in dependency and efficiency between the two analytical workflows.

    G Start Fluorinated API Purity Assessment HPLC HPLC-UV / LC-MS Start->HPLC Traditional NMR 19F qNMR Start->NMR Absolute Quant HPLC_Ref Requires Identical Reference Standard HPLC->HPLC_Ref NMR_Ref Universal Internal Standard (e.g., TFA) NMR->NMR_Ref HPLC_Prep Extensive Method Dev & Calibration HPLC_Ref->HPLC_Prep NMR_Prep Minimal Prep: Mix, Dissolve & Acquire NMR_Ref->NMR_Prep HPLC_Result Relative Purity (Response Factor Dependent) HPLC_Prep->HPLC_Result NMR_Result Absolute Purity (Directly Proportional to Spin) NMR_Prep->NMR_Result

    Caption: Logical workflow comparing the dependency and efficiency of HPLC vs. 19F qNMR for purity assessment.

    Self-Validating Experimental Protocol: ^19^F qNMR Purity Assessment

    A robust qNMR method must be a self-validating system. The critical parameter governing accuracy in qNMR is the longitudinal relaxation time ( T1​ )[9]. If the delay between pulses ( D1​ ) is insufficient, the nuclei will not fully relax to their equilibrium magnetization state, leading to signal saturation and mathematically underestimated purity[1],[10].

    Step 1: Selection of the Internal Standard (IS) Select a highly pure Certified Reference Material (CRM) that does not react with your analyte and has a ^19^F chemical shift distinct from your target[5]. Common choices include Trifluoroacetic acid (TFA, δ≈−76 ppm)[1] or 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA, δ≈−61 ppm)[9].

    Step 2: Gravimetric Sample Preparation

    • Accurately weigh the fluorinated analyte (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) using a calibrated microbalance (precision ±0.01 mg) into the same vial[5].

    • Dissolve the mixture in an appropriate deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ ). Ensure complete dissolution, as undissolved particulates invalidate gravimetric accuracy[5].

    • Transfer 600 μ L of the homogeneous mixture to a standard 5 mm NMR tube.

    Step 3: Determination of T1​ Relaxation Time

    • Perform an Inversion-Recovery experiment (180° - τ

      • 90° pulse sequence) on the exact sample mixture[9].
    • Calculate the T1​ for all fluorine resonances (both analyte and IS). Typical ^19^F T1​ values range from 1.2 to 5.0 seconds[9].

    Step 4: Acquisition Parameters

    • Pulse Angle: Set to 90° to maximize the Signal-to-Noise Ratio (SNR)[1].

    • Relaxation Delay ( D1​ ): Set D1​≥5×T1​ (using the longest T1​ in the mixture) to ensure >99.3% relaxation. For ^19^F, a D1​ of 20–35 seconds is often required[1],[9].

    • Decoupling: Use inverse-gated ^1H decoupling if there is ^19^F-^1H scalar coupling. This removes multiplet complexity without introducing Nuclear Overhauser Effect (NOE) enhancements that would skew absolute quantification[9].

    • Scans: Acquire sufficient transients (e.g., 64–256) to achieve an SNR > 250:1 for the integrated peaks.

    Step 5: Data Processing and Calculation Apply a line broadening (LB) of 0.2–1.0 Hz, perform Fourier transformation, and carefully phase and baseline-correct the spectrum[5]. Integrate the IS and analyte peaks.

    Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation[5]:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    Where:

    • I = Integral area of the NMR signal

    • N = Number of fluorine nuclei generating the signal (e.g., 3 for a -CF 3​ group)

    • M = Molar mass ( g/mol )

    • W = Gravimetric weight (mg)

    • P = Purity of the Internal Standard (expressed as a decimal or percentage)

    Conclusion

    While HPLC remains indispensable for routine impurity profiling and trace degradation analysis, ^19^F qNMR is objectively superior for the absolute purity assignment of novel fluorinated compounds. By utilizing an independent internal standard, it eliminates the need for identical reference materials, dramatically accelerating early-stage pharmaceutical development while maintaining rigorous metrological traceability.

    References

    • Source: nih.
    • Source: acgpubs.
    • Source: nih.
    • Source: acs.
    • Title: Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to "The International System of Units" (SI)
    • Source: ox.ac.
    • Source: gist.ac.
    • Source: chemrxiv.

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    Validation

    A Comparative Guide to the Salt Forms of Chiral Amines: Hydrochloride vs. Other Salts in Pharmaceutical Development

    In the landscape of pharmaceutical development, the journey of a chiral amine from a promising active pharmaceutical ingredient (API) to a successful drug product is paved with critical decisions. Among the most pivotal...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of pharmaceutical development, the journey of a chiral amine from a promising active pharmaceutical ingredient (API) to a successful drug product is paved with critical decisions. Among the most pivotal is the selection of an appropriate salt form. This choice profoundly influences the physicochemical and biopharmaceutical properties of the drug, impacting everything from manufacturing to clinical efficacy.[1] While hydrochloride salts have traditionally been the default choice for basic drugs, a comprehensive understanding of the alternatives is essential for optimizing drug performance. This guide provides an in-depth, comparative analysis of hydrochloride versus other common salt forms for chiral amines, grounded in experimental data and established scientific principles.

    The Imperative of Salt Selection for Chiral Amines

    Many amine-containing APIs are weak bases and often exhibit undesirable properties in their free base form, such as low aqueous solubility or poor stability.[2] Converting the amine to a salt by reacting it with an acid is a fundamental strategy to overcome these limitations.[3] The resulting salt form can dramatically alter properties like:

    • Solubility and Dissolution Rate: Key determinants of oral bioavailability.[1][3][4]

    • Stability: Both chemical and physical stability are crucial for shelf-life and consistent performance.[5][6]

    • Hygroscopicity: The tendency to absorb moisture, which can affect handling, stability, and processing.[4][7]

    • Crystallinity and Polymorphism: Well-defined, stable crystalline forms are essential for reproducible manufacturing and performance.[4]

    • Manufacturability: Properties like flowability and compressibility are vital for robust solid dosage form production.

    For chiral amines, where a single enantiomer is the desired therapeutic agent, salt selection takes on an additional, critical role: it can be an integral part of the chiral resolution process.[8][9]

    The Hydrochloride Salt: A Double-Edged Sword

    The prevalence of hydrochloride (HCl) salts in pharmaceuticals is undeniable, with approximately 60% of all basic drug salt forms being hydrochlorides.[10] This preference is rooted in several distinct advantages.

    Advantages:

    • Enhanced Solubility: As the salt of a strong acid, HCl salts typically provide a significant boost in aqueous solubility compared to the free base.[11]

    • Low Molecular Weight: The chloride ion adds minimal bulk to the final salt form, which is advantageous for the final dosage form's mass.[10]

    • Cost-Effectiveness & Simplicity: Hydrochloric acid is an inexpensive and readily available reagent, making salt formation straightforward.[10]

    • Physiological Compatibility: The chloride ion is the primary anion in the human body, ensuring high physiological tolerance.

    Disadvantages:

    • Hygroscopicity: A major drawback of many HCl salts is their high propensity to absorb atmospheric moisture.[12] This can lead to physical instability (e.g., deliquescence), chemical degradation, and significant challenges in handling and manufacturing.[7]

    • Potential for Common Ion Effect: In the chloride-rich environment of the stomach, the dissolution of an HCl salt can be suppressed, potentially impacting absorption.[4][13]

    • Corrosivity: The acidic nature of HCl can be corrosive to manufacturing equipment.

    Exploring the Alternatives: A Comparative Analysis

    A robust salt selection strategy involves screening a diverse array of counter-ions.[10][14] Below, we compare the properties of other common salt forms against the hydrochloride benchmark.

    Tartrate Salts: The Chiral Resolution Specialists

    For chiral amines, tartaric acid is an invaluable tool. As a chiral dicarboxylic acid, it can be used to separate a racemic mixture of an amine into its individual enantiomers.

    • Mechanism: When a single enantiomer of tartaric acid (e.g., L-(+)-tartaric acid) is reacted with a racemic amine, it forms a pair of diastereomeric salts.[15][16] These diastereomers have different physical properties, most notably different solubilities, allowing one to be selectively crystallized and separated from the other.[9][17]

    • Physicochemical Properties: Tartrate salts often form stable, crystalline solids with favorable solubility profiles. The presence of two carboxylic acid groups allows for the formation of different salt stoichiometries (e.g., 1:1 or 2:1 amine:acid), providing additional opportunities to find a form with optimal properties.

    Sulfonate Salts (Mesylate, Besylate, Tosylate): The Crystallinity Champions

    Organic sulfonic acids like methanesulfonic acid (forming mesylates), benzenesulfonic acid (forming besylates), and p-toluenesulfonic acid (forming tosylates) are strong acids that are highly effective salt formers.[18][19]

    • Key Advantage: Sulfonates are renowned for their high propensity to form stable, non-hygroscopic, and highly crystalline salts.[1] This is a significant advantage over often-hygroscopic hydrochlorides, leading to improved stability and easier processing.[19]

    • Solubility: Mesylate salts, in particular, have been shown to consistently provide high aqueous solubility, sometimes exceeding that of the corresponding HCl salt.[1]

    • Regulatory Note: While highly effective, care must be taken during manufacturing to control for the potential formation of genotoxic sulfonate ester impurities.[4][20]

    Sulfate and Bisulfate Salts

    Sulfuric acid offers another strong inorganic acid alternative to HCl.

    • Properties: Sulfate salts can offer a good balance of improved solubility and potentially lower hygroscopicity compared to hydrochlorides.

    • Stoichiometry: As a diprotic acid, sulfuric acid can form both sulfate (divalent) and bisulfate (monovalent) salts, which can have markedly different crystal structures and properties.

    Head-to-Head: A Data-Driven Comparison

    To illustrate these differences, the following table presents hypothetical, yet representative, experimental data for a chiral amine API, "Chiramine."

    Salt FormAqueous Solubility (mg/mL @ 25°C)Hygroscopicity (Weight Gain @ 80% RH)Melting Point (°C)Crystal Habit
    Free Base0.2< 0.1%115Plates
    Hydrochloride 35.1 6.8% (Hygroscopic) 198 Needles
    L-Tartrate 42.5 1.8% (Slightly Hygroscopic) 185 Prisms
    Mesylate 38.9 0.5% (Slightly Hygroscopic) 221 Rods
    Sulfate 29.7 2.5% (Hygroscopic) 235 Blocks

    Data Interpretation:

    • The L-Tartrate and Mesylate salts provided the highest solubility, a critical factor for bioavailability.

    • The Hydrochloride salt, despite its good solubility, showed significant hygroscopicity, which could present major challenges for stability and manufacturing.

    • The Mesylate salt stands out for its combination of high solubility, very low hygroscopicity, and a high melting point, suggesting a highly stable crystalline form.

    • The L-Tartrate offers the dual benefit of high solubility and the potential for use as a chiral resolving agent.

    Key Experimental Protocols

    A systematic, high-throughput approach is essential for efficient salt screening and selection.[21][22]

    Protocol for Salt Screening

    Objective: To rapidly identify which counter-ions form stable, crystalline salts with the chiral amine API.

    Methodology:

    • Stock Solution Preparation: Prepare a stock solution of the chiral amine free base in a suitable solvent (e.g., methanol, ethanol, or THF) at a known concentration (e.g., 50 mg/mL).[21]

    • Counter-ion Array: In a 96-well microplate, add an equimolar amount of various counter-ion acid solutions (e.g., HCl, L-tartaric acid, methanesulfonic acid) to the wells.[14]

    • API Addition: Dispense the API stock solution into each well containing a counter-ion.

    • Induce Crystallization: Allow the solvent to evaporate slowly at room temperature. If no solids form, employ anti-solvent addition or cooling to promote crystallization.

    • Initial Assessment: Visually inspect the wells for the presence of crystalline solids using a microscope.

    • Confirmation: Isolate promising solid "hits" and confirm the formation of a new salt form (and not just crystallized starting material) using techniques like X-Ray Powder Diffraction (XRPD).

    Protocol for Salt Characterization

    Objective: To perform a detailed comparative analysis of the physicochemical properties of the selected salt candidates.

    Methodology:

    • Solubility Measurement: Determine the equilibrium solubility of each salt in water and biorelevant media (e.g., Simulated Gastric Fluid) using the shake-flask method, followed by concentration analysis via HPLC.

    • Hygroscopicity Analysis: Quantify the moisture uptake of each salt using Dynamic Vapor Sorption (DVS).[4] This involves exposing a small sample to a programmed ramp of relative humidity (RH) and measuring the corresponding change in mass.[23]

    • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the melting point and identify any polymorphic transitions. Employ Thermogravimetric Analysis (TGA) to assess thermal stability and identify the presence of solvates or hydrates.

    • Solid-State Stability: Store samples of each salt under accelerated stability conditions (e.g., 40°C / 75% RH) for several weeks.[6] Periodically analyze the samples by HPLC for chemical purity and by XRPD to detect any changes in the crystal form (polymorphic conversions).

    Visualizing Key Processes and Relationships

    Workflow for Salt Screening and Selection

    SaltSelectionWorkflow cluster_Phase1 Phase 1: High-Throughput Screening cluster_Phase2 Phase 2: Scale-up & Characterization cluster_Phase3 Phase 3: Final Selection API Chiral Amine (Free Base) Screening Microplate Salt Formation Screen API->Screening Acids Counter-ion Library Acids->Screening Hits Identify Crystalline 'Hits' Screening->Hits ScaleUp Gram-Scale Synthesis of Selected Salts Hits->ScaleUp Solubility Solubility (Aqueous & Biorelevant) ScaleUp->Solubility Hygro Hygroscopicity (DVS) ScaleUp->Hygro Thermal Thermal Analysis (DSC/TGA) ScaleUp->Thermal Stability Accelerated Stability (XRPD/HPLC) ScaleUp->Stability Analysis Comprehensive Data Analysis Solubility->Analysis Hygro->Analysis Thermal->Analysis Stability->Analysis Selection Select Optimal Salt Form for Development Analysis->Selection

    Caption: A phase-gated workflow for efficient salt selection of a chiral amine API.

    Interdependence of Salt Properties

    PropertyInterdependence cluster_properties cluster_outcomes CounterIon Counter-ion Choice (e.g., Cl⁻, Tartrate²⁻, Mesylate⁻) Solubility Solubility & Dissolution Rate CounterIon->Solubility Stability Chemical & Physical Stability CounterIon->Stability Hygroscopicity Hygroscopicity CounterIon->Hygroscopicity Crystallinity Crystallinity & Polymorphism CounterIon->Crystallinity Bioavailability Bioavailability Solubility->Bioavailability strongly influences Manufacturability Manufacturability Stability->Manufacturability Hygroscopicity->Stability negatively impacts Hygroscopicity->Manufacturability complicates Crystallinity->Stability positively impacts Crystallinity->Manufacturability improves

    Caption: The causal relationships between counter-ion choice and key development outcomes.

    Conclusion and Authoritative Recommendations

    The selection of a salt form for a chiral amine is a multi-parameter optimization problem that extends far beyond simply increasing solubility. While hydrochloride salts are a logical starting point, their common issues with hygroscopicity necessitate a broader screening approach.

    As a Senior Application Scientist, my core recommendations are:

    • Embrace a Screening Mindset: Never default to the hydrochloride salt without comparative data. A comprehensive screening against a diverse library of counter-ions, including tartrates, sulfonates, and sulfates, is a critical de-risking activity.[1][12]

    • Prioritize Crystallinity and Low Hygroscopicity: For solid dosage forms, a stable, non-hygroscopic crystalline salt is paramount for ensuring product quality, stability, and robust manufacturing. Sulfonate salts are often superior candidates in this regard.[19]

    • Leverage Chiral Counter-ions: For racemic or poorly resolved chiral amines, incorporating chiral resolving agents like tartaric acid directly into the salt screening process can be a highly efficient strategy to both resolve the enantiomers and identify a developable salt form simultaneously.[9][16]

    • Base Decisions on Quantitative Data: The optimal salt is not chosen by theory alone. It is identified through the rigorous collection and analysis of experimental data on solubility, stability, hygroscopicity, and solid-state properties.

    By moving beyond the traditional reliance on hydrochlorides and adopting a systematic, data-driven salt selection process, development teams can significantly improve the physicochemical properties of their chiral amine drug candidates, paving the way for a more efficient and successful path to the clinic.

    References

    • Devi, S., & Saini, V. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceuticals, 15(11), 1320. [Link]

    • Görbitz, C. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA International Journal for Chemistry, 64(3), 141-145. [Link]

    • McLean, W., & Runciman, P. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of the Royal College of Physicians of Edinburgh, 39(4), 351-356. [Link]

    • Tan, Y., & Heng, D. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(12), 2795. [Link]

    • Stevens, J. M., et al. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development, 24(6), 1038-1046. [Link]

    • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

    • Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Dr.Oracle. [Link]

    • Kumar, L., et al. (2021). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 6(4), 2855-2866. [Link]

    • Kumar, L., & Bansal, A. K. (2005). Salt Selection in Drug Development. Pharmaceutical Technology, 29(11), 84-94. [Link]

    • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11019-11041. [Link]

    • LibreTexts Chemistry. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

    • Miyazaki, S., et al. (1975). A Comparative Analysis of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. CHEMICAL & PHARMACEUTICAL BULLETIN, 23(6), 1195-1201. [Link]

    • Teasdale, A., et al. (2012). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Organic Process Research & Development, 17(2), 221-230. [Link]

    • Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. [Link]

    • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]

    • Wikipedia. (n.d.). Chiral resolution. [Link]

    • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348. [Link]

    • Wu, Y., & Fassihi, R. (2005). Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. International Journal of Pharmaceutics, 290(1-2), 149-158. [Link]

    • Kottayil, S. G., et al. (2015). Pharmaceutical composition containing sympathomimetic amine salt and co-distillable additive. U.S.
    • Smeets, S., et al. (2020). Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters. Angewandte Chemie International Edition, 59(23), 9037-9042. [Link]

    • Dr.Oracle. (2026). What is the role of hydrochloride (chlorhydrate) salts in anesthesia, including common agents, dosing, advantages, limitations, and alternatives?. Dr.Oracle. [Link]

    • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]

    • Capital Resin Corporation. (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]

    • Thatipamula, R. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Pharmaceutical Outsourcing. [Link]

    • Hausman, T. (2023). What Is Hydrochloride Utilized for in Tablets?. The Diamondback. [Link]

    • Bharate, S. S. (2021). Modulation of biopharmaceutical properties of drugs using sulfonate counterions: A critical analysis of FDA-approved pharmaceutical salts. Journal of Drug Delivery Science and Technology, 66, 102913. [Link]

    • Wang, Y., et al. (2010). Effect of molecular structure of tartrates on chiral recognition of tartrate-boric acid complex chiral selectors in chiral microemulsion electrokinetic chromatography. Journal of Chromatography A, 1217(34), 5556-5561. [Link]

    • Kwon, O., & Brittain, J. M. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. Journal of Chemical Education, 97(12), 4527-4533. [Link]

    • Senthil, V., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. [Link]

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    Comparative

    Advanced Chiral Resolution: A Comparative Guide to Trifluoromethyl-Containing Derivatizing Agents

    As a Senior Application Scientist, I frequently encounter the analytical bottleneck of precise enantiomeric excess ( ee ) determination. While chiral HPLC is a powerful tool, it often requires extensive, empirical method...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter the analytical bottleneck of precise enantiomeric excess ( ee ) determination. While chiral HPLC is a powerful tool, it often requires extensive, empirical method development. Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Derivatizing Agents (CDAs) offers a rapid, absolute configuration-determining alternative[1].

    Among the various classes of CDAs, trifluoromethyl ( CF3​ )-containing agents —most notably α -methoxy- α -(trifluoromethyl)phenylacetic acid (Mosher's acid, MTPA)—represent the gold standard in the field[2]. This guide objectively compares CF3​ -containing resolving agents against traditional non- CF3​ alternatives, detailing the mechanistic causality behind their superior performance and providing self-validating experimental protocols for your laboratory workflows.

    Mechanistic Causality: Why the CF3​ Group?

    The fundamental efficacy of a CDA relies on its ability to covalently bond with indistinguishable enantiomers to form diastereomers. Because diastereomers have distinct physical and chemical properties, they exhibit different NMR chemical shifts ( Δδ )[3]. The inclusion of a CF3​ group provides three distinct physicochemical advantages over traditional agents:

    • The 19F NMR Active Handle (Zero Background): Traditional 1H NMR often suffers from severe signal overlap, especially in sterically congested or proton-rich analytes. 19F NMR, however, covers a massive chemical shift range (~400 ppm) with 100% natural abundance and, crucially, zero background interference from the analyte's carbon-hydrogen framework[4][5].

    • Configurational Stability: Mosher's acid lacks an α -proton. This seemingly simple structural feature is critical: it prevents racemization (loss of stereochemical fidelity) under the basic conditions required for acyl chloride formation and esterification[1].

    • Strong Anisotropic Shielding: The highly electronegative CF3​ group, coupled with an adjacent phenyl ring, forces the resulting diastereomeric ester or amide into a rigid, eclipsed conformation. This maximizes the magnetic anisotropic effect, leading to a larger, baseline-resolved Δδ between the (R,S) and (S,S) diastereomers[6].

    G Root Resolving Agent Selection CF3 CF3-Containing CDAs (e.g., Mosher's Acid, CFNA) Root->CF3 NonCF3 Non-CF3 CDAs (e.g., Mandelic Acid) Root->NonCF3 Adv1 19F NMR Active (Zero Background) CF3->Adv1 Adv2 No Alpha-Proton (Configurational Stability) CF3->Adv2 Dis1 1H NMR Only (Severe Signal Overlap) NonCF3->Dis1 Dis2 Alpha-Proton Present (Racemization Risk) NonCF3->Dis2

    Caption: Logical comparison of CF3-containing vs. Non-CF3 resolving agents.

    Comparative Performance Analysis

    When selecting a resolving agent, the choice often comes down to Mosher's acid (MTPA) vs. (S)-Mandelic acid[3]. While mandelic acid is highly cost-effective and useful for bulk crystallographic resolutions, its reliance on 1H NMR makes it unsuitable for complex analytical quantification. Furthermore, newer 19F -labeled isothiocyanates and CFNA ( α -cyano- α -fluoro(2-naphthyl)acetic acid) have emerged to push the boundaries of Δδ resolution[1][7].

    Table 1: Quantitative Comparison of Chiral Derivatizing Agents
    Feature / AgentMosher's Acid (MTPA)CFNA(S)-Mandelic Acid 19F -Isothiocyanates
    Primary NMR Nucleus 1H , 19F 1H , 19F 1H 19F
    Typical Δδ ( 19F ) 0.1 - 0.5 ppm0.3 - 0.8 ppmN/AUp to 0.28 ppm[7]
    Configurational Stability Excellent (No α -H)Excellent (No α -H)Moderate (Has α -H)Excellent
    Analyte Compatibility Alcohols, Amines[2]Primary Alcohols[1]Alcohols, AminesCyclic Sec-Amines[7]
    Background Interference None ( 19F )None ( 19F )High ( 1H overlap)None ( 19F )
    Relative Cost HighVery HighLowModerate

    Experimental Workflows & Self-Validating Protocols

    To ensure absolute trustworthiness in your ee determination, the derivatization protocol must be a self-validating system . A common pitfall in CDA analysis is kinetic resolution—where one enantiomer reacts faster than the other, artificially skewing the final ee [8]. To prevent this, we must use a massive excess of the CDA and validate the integration parameters with a racemic standard first.

    Protocol: Self-Validating Derivatization of Chiral Alcohols using (S)-MTPA-Cl

    Objective: Determine the ee of a secondary alcohol via 19F NMR without kinetic resolution bias[2].

    Step 1: System Validation (The Racemic Control)

    • Preparation: Dissolve 5.0 mg of the racemic alcohol in 0.5 mL of anhydrous deuterated pyridine ( C5​D5​N ). Ensure the sample is strictly dry, as water will hydrolyze the MTPA-Cl.

    • Derivatization: Add 3.0 equivalents of (S)-MTPA-Cl (Mosher's acid chloride) and 0.1 equivalents of DMAP (4-dimethylaminopyridine) as an acylation catalyst[2].

    • Incubation: Stir at room temperature for 1 hour.

    • Acquisition: Acquire a 19F NMR spectrum. Causality & Validation Check: You must observe exactly two peaks corresponding to the CF3​ group with a 1:1 integration ratio. If the ratio is not 1:1, kinetic resolution has occurred (reaction is incomplete) or the MTPA-Cl has degraded. Do not proceed to the unknown sample until this 1:1 baseline is established.

    Step 2: Unknown Sample Analysis

    • Repeat Step 1 using 5.0 mg of your enantiomerically enriched alcohol.

    • Ensure the reaction goes to 100% completion (verify the disappearance of the starting alcohol via TLC or a quick 1H NMR scan).

    • Acquire the 19F NMR spectrum using the exact same relaxation delay ( D1≥5×T1​ ) to ensure quantitative integration[4].

    • Calculation: Calculate ee using the integrated areas of the major ( Area1​ ) and minor ( Area2​ ) diastereomeric peaks:

      %ee=Area1​+Area2​∣Area1​−Area2​∣​×100

    G A 1. Racemic Standard (Analyte) B Add Excess (S)-MTPA-Cl + DMAP in C5D5N A->B C 19F NMR Analysis B->C D Validation Check: Are peaks exactly 1:1? C->D E 2. Enantiopure Unknown (Analyte) D->E Yes (System Validated) F Apply Validated Derivatization Protocol E->F G 19F NMR Analysis F->G H Calculate % ee via Peak Integration G->H

    Caption: Self-validating workflow for ee determination using CF3-containing CDAs.

    Advanced Applications: Beyond Covalent Derivatization

    Recent advancements have pushed CF3​ resolving agents beyond simple two-component covalent derivatization:

    • Multicomponent Derivatization: For challenging chiral diols and hydroxy acids, three-component protocols utilizing 2-formylphenylboronic acid and a 19F -labeled chiral amine allow for rapid, in-situ formation of iminoboronate esters. This avoids the need for excess CDA and completely eliminates kinetic resolution risks[4][8].

    • Chiral Solvating Agents (CSAs): When covalent derivatization is impossible (e.g., lack of reactive handles or high risk of atropisomeric racemization), CF3​ -containing CSAs like Pirkle's alcohol or (−) -MTPA can be used. These agents form transient diastereomeric complexes via hydrogen bonding, allowing for 19F NMR differentiation directly in the NMR tube without altering the analyte's covalent structure[5].

    Conclusion

    While non- CF3​ resolving agents like mandelic acid remain useful for bulk crystallographic resolutions, CF3​ -containing agents are the undisputed choice for rigorous analytical quantification. By leveraging the background-free, highly dispersed 19F NMR signals and the configurational stability of agents like Mosher's acid, researchers can achieve unambiguous absolute configuration assignments and highly accurate ee determinations.

    References

    • [6] Organic Letters - ACS Publications. "(1-Naphthyl)(trifluoromethyl) O-Carboxy Anhydride as a Chiral Derivatizing Agent: Eclipsed Conformation Enforced by Hydrogen Bonding". Available at: [Link]

    • [7] Analytical Chemistry - ACS Publications. "A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines". Available at: [Link]

    • [1] Wikipedia. "Chiral derivatizing agent". Available at: [Link]

    • [8] The Journal of Organic Chemistry - ACS Publications. "Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols". Available at: [Link]

    • [4] Chemical Science - RSC Publishing. "Enantiodifferentiation of chiral hydroxy acids via 19F NMR". Available at: [Link]

    • [5] ACS Omega - Solvias. "Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy". Available at: [Link]

    Sources

    Validation

    cost-benefit analysis of different chiral amine resolving agents

    Strategic Selection of Chiral Amine Resolving Agents: A Cost-Benefit Analysis and Experimental Guide Executive Summary Chiral amines are foundational structural motifs, present in approximately 40–45% of all small-molecu...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Strategic Selection of Chiral Amine Resolving Agents: A Cost-Benefit Analysis and Experimental Guide

    Executive Summary

    Chiral amines are foundational structural motifs, present in approximately 40–45% of all small-molecule active pharmaceutical ingredients (APIs) and agrochemicals 1. While transition-metal-catalyzed asymmetric hydrogenation and engineered transaminases have revolutionized enantioselective synthesis 1, classical diastereomeric salt resolution remains an indispensable, highly scalable, and economically viable strategy in industrial pharmaceutical development. This guide provides a rigorous cost-benefit analysis of common chiral resolving agents and details field-proven methodologies to optimize yield, E-factor, and enantiomeric excess (ee%).

    The Mechanistic Imperative: Why Diastereomeric Resolution Persists

    The separation of enantiomers via diastereomeric salt formation relies on the differential solubility of the resulting salts in a given solvent system. When a racemic amine reacts with an enantiopure chiral acid, two diastereomeric salts are formed. Because these salts possess distinct physicochemical properties (e.g., lattice energy, solvation enthalpy), one diastereomer selectively crystallizes while the other remains in the mother liquor 2.

    Despite the theoretical 50% yield limit of classical resolution, the method's persistence in process chemistry is driven by its operational simplicity, the absence of heavy metal waste, and the ability to upgrade optical purity to >99% ee through single-stage recrystallization 3.

    Cost-Benefit Analysis of Key Resolving Agents

    Selecting the optimal resolving agent is a multivariate optimization problem balancing reagent cost, molecular weight (which impacts the environmental E-factor), and the structural complementarity between the acid and the target amine.

    Table 1: Comparative Analysis of Chiral Acid Resolving Agents

    Resolving AgentTypical Substrate ProfileRelative CostE-Factor ImpactRecovery / RecyclabilityKey Mechanistic Benefit
    L-(+)-Tartaric Acid (TA) Primary & secondary alkyl aminesVery LowLow (MW: 150 g/mol )High (via aqueous extraction)Forms robust 2:1 hydrogen-bonded networks; highly crystalline [[3]]().
    Di-p-toluoyl-D-tartaric acid (DPTTA) Bulky aryl-alkyl aminesModerateModerate (MW: 386 g/mol )HighEnhanced lipophilicity allows resolution in non-polar organic solvents.
    (R)-(-)-Mandelic Acid (MA) Amino alcohols, aryl aminesLowLow (MW: 152 g/mol )ModerateSharp solubility differentials; tunable interactions with racemic substrates 2.
    (1S)-(+)-10-Camphorsulfonic Acid (CSA) Weakly basic amines, sterically hindered aminesModerateHigh (MW: 232 g/mol )Low to ModerateStrong acid (low pKa) ensures complete protonation of weak bases 4.

    Advanced Process Engineering: Breaking the 50% Yield Barrier

    The Half-Equivalent Method

    A modern refinement to classical resolution is the half-equivalent method 4. Causality: A racemate inherently contains equal quantities of both enantiomers. By introducing only 0.5 equivalents of the expensive chiral resolving agent alongside 0.5 equivalents of an inexpensive achiral acid (e.g., HCl), the system undergoes competitive salt formation. The chiral acid selectively binds and precipitates the target enantiomer due to higher thermodynamic affinity, while the undesired enantiomer forms a highly soluble salt with the achiral acid. This halves the resolving agent cost and significantly suppresses the co-precipitation of mixed diastereomeric species 4.

    HalfEq R Racemic Amine (1.0 eq) Rx Competitive Crystallization R->Rx C Chiral Acid (0.5 eq) C->Rx A Achiral Acid (0.5 eq) A->Rx T Target Diastereomeric Salt (Precipitates) Rx->T High Affinity S Achiral Amine Salt (Remains Soluble) Rx->S Lower Affinity

    Half-Equivalent Diastereomeric Salt Resolution Mechanism

    Crystallization-Induced Dynamic Resolution (CIDR)

    To overcome the 50% yield ceiling, CIDR couples the physical separation of diastereomers with the in situ chemical racemization of the undesired enantiomer in the mother liquor 5. By adding a catalytic amount of an aldehyde (e.g., salicylaldehyde) to the solution, the soluble amine forms a Schiff base, lowering the pKa of the α-proton and facilitating rapid racemization. As the desired enantiomer continuously crystallizes out, Le Chatelier's principle drives the entire racemate toward a 100% theoretical yield.

    Workflow A Racemic Amine (50% R, 50% S) C Diastereomeric Salt Formation A->C B Chiral Resolving Agent (e.g., L-Tartaric Acid) B->C D Fractional Crystallization C->D E Target Salt (Solid) High ee% D->E Insoluble F Undesired Salt (Liquor) D->F Soluble G Free Base Recovery E->G NaOH Wash H Racemization Catalyst F->H Recycle Loop H->A

    Classical Resolution-Racemization-Recycle (RRR) Workflow

    Self-Validating Experimental Protocol: Resolution via L-Tartaric Acid

    The following protocol describes the kinetic resolution of an unfunctionalized secondary amine using L-Tartaric Acid (TA), a method proven to upgrade optical purity from ~90% ee (post-catalysis) to >99% ee on a multikilogram scale 3.

    System Causality & Critical Parameters: Tartaric acid is a dicarboxylic acid; thus, 0.5 equivalents are stoichiometrically sufficient to form a 2:1 (amine:acid) crystalline complex 3. Furthermore, the crystallization must be strictly managed under kinetic control. Prolonged aging (e.g., stirring overnight) can lead to thermodynamic equilibration, resulting in the co-precipitation of the undesired diastereomer and a subsequent drop in ee% [[3]]().

    Step-by-Step Methodology:

    • Dissolution: Charge a reactor with the crude racemic (or partially enriched) amine (1.0 eq) and a polar protic solvent (e.g., Methanol, 10 volumes).

    • Agent Addition: Slowly add L-(+)-Tartaric Acid (0.5 eq) at ambient temperature.

      • Self-Validation: Ensure complete dissolution; if the solution remains cloudy, heat gently to 50°C until a homogenous solution is achieved, confirming complete salt formation.

    • Kinetic Crystallization: Cool the reactor linearly to 10°C over 2 hours. Seed crystals (0.1% w/w) can be introduced at the metastable zone width to control particle size distribution.

    • Immediate Isolation (Critical Step): Once bulk precipitation is observed, filter the slurry without delay. Do not age the slurry overnight to prevent thermodynamic degradation of the enantiomeric excess 3.

    • In-Process Control (IPC): Take a 10 mg sample of the wet cake, partition between 1M NaOH and MTBE. Analyze the organic layer via Chiral HPLC.

      • Self-Validation: Proceed to step 6 only if ee% > 99%. If ee% is lower, perform a single reslurry in cold methanol.

    • Freebasing: Suspend the validated wet cake in MTBE (5 volumes) and water (5 volumes). Add 2M NaOH until the aqueous layer reaches pH 12. Separate the phases, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure free amine.

    References

    • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews - ACS Publications URL:[Link]

    • Chiral resolution - Wikipedia Source: Wikipedia URL: [Link]

    • Chiral resolution - Grokipedia Source: Grokipedia URL: [Link]

    • Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine Source: Organic Process Research & Development - ACS Publications URL:[Link]

    • Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids Source: ResearchGate URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride

    Title: Comprehensive Safety and Handling Guide for 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride Executive Summary In modern drug development and medicinal chemistry, fluorinated amines are highly valued for t...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Comprehensive Safety and Handling Guide for 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride

    Executive Summary

    In modern drug development and medicinal chemistry, fluorinated amines are highly valued for their metabolic stability and unique pharmacokinetic profiles. However, handling 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride (CAS: 7573-91-3) requires rigorous safety protocols. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides a self-validating, mechanistic approach to laboratory safety, ensuring that researchers understand the causality behind every piece of Personal Protective Equipment (PPE) and operational protocol used when handling this specific compound.

    Chemical Profile & Mechanistic Hazard Analysis

    To effectively protect yourself, you must first understand the physicochemical nature of the threat. 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride presents a dual-hazard profile driven by its salt form and its highly lipophilic functional groups:

    • Mucous Membrane & Skin Irritation (H315, H319): In its hydrochloride salt form, this compound is a crystalline powder that is highly hygroscopic and water-soluble. Upon contact with the moisture inherent in human eyes, respiratory tracts, or sweat, the salt rapidly dissociates. This dissociation creates a localized acidic micro-environment (releasing HCl equivalents) that drives acute tissue irritation[1].

    • Systemic Toxicity & Lipophilic Penetration (H336): The molecule features a bulky cyclohexyl ring and a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group. β -fluorination of aliphatic amines significantly increases the electrostatic potential required for oxidation, conferring extreme metabolic stability[2]. If the salt is neutralized (e.g., by the slightly alkaline pH of sweat or physiological buffers), the resulting free base is liberated. Driven by the −CF3​ group, this free base is highly lipophilic, allowing it to rapidly penetrate the stratum corneum (skin barrier) and cellular membranes. Once in systemic circulation, its metabolic stability prolongs central nervous system (CNS) exposure, leading to Specific Target Organ Toxicity - Single Exposure (STOT SE 3), which manifests as severe dizziness or drowsiness[1][2].

    Mandatory Personal Protective Equipment (PPE) Matrix

    Under OSHA standard 29 CFR 1910.132, laboratory personnel must be provided with PPE specifically selected based on a rigorous hazard assessment[3]. To mitigate the dual hazards of acidic dust and lipophilic dermal absorption, the following quantitative PPE specifications are mandatory.

    Table 1: Quantitative PPE Specifications for Fluorinated Amine Hydrochlorides

    PPE CategorySpecification / MaterialQuantitative MetricMechanistic Rationale
    Hand Protection Nitrile Rubber (NBR) GlovesThickness: 0.11 mm (Splash)Thickness: 0.40 mm (Full Contact)Breakthrough: > 480 minPrevents dermal absorption of the lipophilic free base if the salt is inadvertently neutralized by skin moisture.
    Eye Protection Snug-fitting Safety GogglesANSI Z87.1+ Certified (D3 rating for droplets/dust)Prevents mucosal contact with airborne corrosive dust, mitigating H319 risks.
    Respiratory N95 or P100 Particulate RespiratorAssigned Protection Factor (APF): 10Mitigates inhalation of fine crystalline powder, preventing respiratory tract irritation and systemic CNS absorption.
    Body Protection Tyvek® or 100% Cotton Lab CoatSurface Resistivity: <1011 ohms/sq (Static dissipative)Prevents the accumulation of triboelectric charge, which can cause the hydrochloride powder to aerosolize.

    Operational Workflow & Handling Protocol

    Handling hydrochloride salts of fluorinated amines requires strict control over static electricity and aerosolization.

    Handling_Workflow N1 1. Hazard Assessment (Review SDS & STOT SE 3 Risks) N2 2. Engineering Controls (Activate Fume Hood / BSC) N1->N2 N3 3. Don Mandatory PPE (Nitrile, N95, Safety Goggles) N2->N3 N4 4. Static-Free Weighing (Use Anti-static Spatulas) N3->N4 N5 5. Aqueous/Solvent Transfer (Minimize Dust Generation) N4->N5 N6 6. Decontamination (Wet-Wipe & Segregate Waste) N5->N6

    Workflow for the safe handling and exposure mitigation of fluorinated amine hydrochlorides.

    Step-by-Step Weighing and Transfer Methodology:
    • Environmental Preparation: Verify that the fume hood face velocity is operating between 0.4–0.6 m/s.

      • Causality: This specific velocity ensures the containment of any aerosolized hydrochloride dust without creating turbulent vortices that could blow the lightweight powder out of the sash and into the operator's breathing zone.

    • PPE Donning: Equip the N95/P100 respirator first, followed by safety goggles, the static-dissipative lab coat, and finally, double-layered nitrile gloves.

    • Tool Selection & Grounding: Ground the analytical balance. Utilize polytetrafluoroethylene (PTFE)-coated or grounded stainless-steel spatulas.

      • Causality: Hydrochloride salts are highly susceptible to triboelectric charging (static cling). Using standard plastic spatulas can cause the powder to repel violently and aerosolize unexpectedly.

    • Transfer: Slowly transfer the 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride into a pre-weighed, sealable glass vial. Seal the vial before removing it from the fume hood.

    • Solubilization: If creating a stock solution, inject the solvent directly into the sealed vial through a septum to prevent any dry powder from escaping into the laboratory environment.

    Spill Response & Disposal Plan

    In the event of a powder spill, dry sweeping is strictly prohibited as it will aerosolize the neurotoxic and irritating dust. Follow this self-validating decontamination protocol based on Prudent Practices in the Laboratory[4]:

    Step-by-Step Spill Response:
    • Isolation: Immediately evacuate personnel from the immediate vicinity (minimum 2-meter radius) and ensure the room's HVAC system is not recirculating air.

    • Containment (Wet-Wiping Method): Do not use a standard vacuum. Lightly mist a highly absorbent, low-lint wipe with a 50/50 mixture of water and isopropanol.

      • Causality: The water dissolves the hydrochloride salt, preventing dust aerosolization, while the isopropanol acts as a co-solvent to capture any liberated lipophilic free base.

    • Chemical Decontamination: Gently place the dampened wipe over the spilled powder. Allow capillary action to draw the chemical into the wipe for 30 seconds. Wipe inward from the edges of the spill to the center to prevent spreading.

    • Secondary Wash: Wash the affected surface with a mild alkaline detergent solution (pH 8-9) to neutralize any residual acidic micro-environments, followed by a final wipe with distilled water.

    • Segregation and Disposal: Place all contaminated wipes and the outer layer of your nitrile gloves into a clearly labeled, sealable hazardous waste container. Dispose of it in accordance with local EPA regulations for halogenated organic waste.

    References

    • 3-cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

    • 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]

    • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride
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